(E/Z)-NSAH
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
2-hydroxy-N-[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O3/c21-16-8-4-3-7-14(16)18(23)20-19-11-15-13-6-2-1-5-12(13)9-10-17(15)22/h1-11,21-22H,(H,20,23)/b19-11+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZSJOLDICPVVAV-YBFXNURJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2C=NNC(=O)C3=CC=CC=C3O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC(=C2/C=N/NC(=O)C3=CC=CC=C3O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54009-54-0 | |
| Record name | 2-Hydroxy-1-naphthalaldehyde salicyloylhydrazone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054009540 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Synthesis and Purification of (E/Z)-N-Stearoyl-4-hydroxysphinganine ((E/Z)-NSAH)
This technical guide provides a comprehensive overview of the synthesis and purification methods for (E/Z)-N-stearoyl-4-hydroxysphinganine (this compound), a ceramide analogue of significant interest in sphingolipid research. The document details plausible synthetic routes, experimental protocols, purification techniques, and relevant biological pathways.
Introduction to this compound
N-stearoyl-4-hydroxysphinganine (NSAH), also known as N-octadecanoyl-phytosphingosine, is a phytoceramide. Ceramides (B1148491) are a class of sphingolipids that are integral structural components of the lipid bilayer of cell membranes and also function as signaling molecules involved in various cellular processes, including apoptosis, cell cycle arrest, and differentiation.[1][2] The "E/Z" designation refers to the isomeric forms that can arise from the synthesis of the sphingoid base, specifically around any double bonds introduced during the synthetic process. The stereochemistry of the long-chain base is crucial for its biological activity.
The general structure of NSAH consists of a 4-hydroxysphinganine (B1654555) (phytosphingosine) backbone N-acylated with stearic acid. The synthesis of NSAH and its analogues is of interest for developing therapeutic agents that can modulate ceramide metabolism and signaling pathways, which are often dysregulated in diseases such as cancer.[1][3]
Synthesis of this compound
The synthesis of this compound can be approached through a multi-step process that generally involves the stereoselective synthesis of a protected 4-hydroxysphinganine backbone, followed by N-acylation with stearic acid, and subsequent deprotection. The following is a representative synthetic strategy based on methodologies reported for similar ceramide analogues.[1][4][5]
General Synthetic Workflow
The synthesis can be logically divided into the construction of the sphingoid base and its subsequent acylation.
Caption: General workflow for the synthesis of this compound.
Experimental Protocol: A Plausible Synthetic Route
The following protocol is a composite based on established methods for synthesizing sphingoid bases and ceramides.[1][4][5]
Step 1: Synthesis of the 4-hydroxysphinganine backbone
A common starting material for the synthesis of sphingoid bases is a protected amino acid, such as a derivative of L-serine.[5][6] The synthesis involves the coupling of an appropriate alkyl chain to introduce the long aliphatic tail.
-
Coupling Reaction: A protected L-serine derivative, for example, N-Boc-L-serine methyl ester, is reacted with a Grignard reagent or an organolithium reagent derived from a long-chain alkyne to introduce the hydrocarbon tail. This is a crucial step for setting up the stereocenters.
-
Reduction: The resulting ketone is then stereoselectively reduced to a hydroxyl group. This reduction is critical for establishing the correct stereochemistry of the final sphingoid base.
-
Introduction of the 4-hydroxyl group: The 4-hydroxyl group can be introduced via various methods, including Sharpless asymmetric epoxidation of an allylic alcohol intermediate followed by regioselective ring-opening.
-
Protection/Deprotection: Throughout the synthesis, appropriate protecting groups are used for the amine and hydroxyl functionalities to prevent unwanted side reactions. These are subsequently removed to yield the free 4-hydroxysphinganine backbone.
Step 2: N-acylation with Stearic Acid
The final step in the synthesis of NSAH is the coupling of the 4-hydroxysphinganine backbone with stearic acid.
-
Activation of Stearic Acid: Stearic acid is activated to facilitate the acylation of the amino group of the sphingoid base. Common activating agents include carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an additive such as Hydroxybenzotriazole (HOBt).[1]
-
Coupling Reaction: The activated stearic acid is then reacted with the 4-hydroxysphinganine backbone in a suitable solvent like tetrahydrofuran (B95107) (THF) or dichloromethane (B109758) (DCM). A base, such as N-methylmorpholine, may be added to neutralize any acid formed during the reaction.[1]
-
Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is worked up by washing with aqueous solutions to remove excess reagents and byproducts. The organic layer is then dried and the solvent is removed under reduced pressure to yield the crude this compound.
Purification of this compound
Purification of the crude product is essential to isolate the desired NSAH isomers from unreacted starting materials, byproducts, and any isomeric impurities.
Purification Workflow
Caption: Workflow for the purification and characterization of this compound.
Experimental Protocol for Purification
1. Flash Column Chromatography:
This is a standard technique for the initial purification of the crude product.[4]
-
Stationary Phase: Silica (B1680970) gel is commonly used as the stationary phase.
-
Mobile Phase (Eluent): A gradient of ethyl acetate (B1210297) in a non-polar solvent like petroleum ether or cyclohexane (B81311) is often effective. For instance, a gradient from 0% to 10% ethyl acetate in petroleum ether can be employed.[4] The polarity of the eluent is gradually increased to elute compounds with increasing polarity.
-
Fraction Collection: Fractions are collected and analyzed by TLC to identify those containing the desired product. Fractions with similar purity are then combined.
-
Visualization: TLC plates can be visualized using reagents like ninhydrin (B49086) (for free amines, if any) or potassium permanganate (B83412) (KMnO₄) solution.[4]
2. Separation of (E/Z) Isomers:
If the synthesis results in a mixture of E and Z isomers, their separation might be necessary. This can be challenging due to their similar physical properties.
-
Argentation Chromatography: This technique utilizes a stationary phase (e.g., silica gel) impregnated with silver nitrate. The silver ions interact differently with the π-electrons of the double bonds in the E and Z isomers, allowing for their separation.[7]
-
High-Performance Liquid Chromatography (HPLC): Both normal-phase and reverse-phase HPLC can be employed for isomer separation. Chiral columns may be necessary if enantiomeric separation is also required. The choice of column and mobile phase will depend on the specific properties of the NSAH isomers.[7]
Quantitative Data Summary
The following tables summarize representative quantitative data that could be obtained during the synthesis and purification of NSAH, based on values reported for similar compounds.[4]
Table 1: Reaction Yields and TLC Data
| Reaction Step | Product | Yield (%) | Rf Value | TLC Eluent System |
| N-acylation | Crude NSAH | 70-90 | 0.4-0.6 | Cyclohexane/Ethyl Acetate (3:2) |
| Purification | Purified NSAH | 50-75 (overall) | 0.5 | Cyclohexane/Ethyl Acetate (3:2) |
Table 2: Spectroscopic Data for Characterization
| Technique | Key Features |
| 1H NMR | Signals corresponding to the long alkyl chains, methine protons adjacent to hydroxyl and amide groups, and the amide proton. |
| 13C NMR | Resonances for the carbonyl carbon of the amide, carbons bearing hydroxyl groups, and the aliphatic carbons of the fatty acid and sphingoid base chains. |
| Mass Spectrometry (MS) | Molecular ion peak corresponding to the mass of NSAH (e.g., [M+H]+). |
Biological Context: Ceramide Signaling in Apoptosis
NSAH, as a ceramide, is expected to participate in cellular signaling pathways that regulate fundamental processes like apoptosis. An increase in intracellular ceramide levels is a key event in the induction of apoptosis in response to various cellular stresses.
Caption: Simplified ceramide-mediated apoptosis pathway.
This pathway illustrates that cellular stress can lead to an increase in ceramide levels through the activation of ceramide synthases.[1] Exogenously supplied ceramides like NSAH can also contribute to this pool. Elevated ceramide levels can then promote apoptosis. Conversely, sphingosine kinase (SphK) can phosphorylate sphingosine to sphingosine-1-phosphate (S1P), which is a pro-survival signal. Ceramides can inhibit this pro-survival pathway, further tipping the balance towards apoptosis.[1]
Conclusion
The synthesis and purification of this compound require a multi-step approach with careful control of stereochemistry and efficient purification strategies. The methodologies outlined in this guide, based on established literature for similar compounds, provide a solid foundation for researchers to produce and study this important phytoceramide. The ability to synthesize specific isomers of NSAH will be crucial for elucidating their precise roles in sphingolipid-mediated signaling pathways and for the development of novel therapeutic interventions.
References
- 1. Developing new ceramide analogs and identifying novel sphingolipid-controlled genes against a virus-associated lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exogenous Ceramide Serves as a Precursor to Endogenous Ceramide Synthesis and as a Modulator of Keratinocyte Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of a novel ceramide analogue and its use in a high-throughput fluorogenic assay for ceramidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. mdpi.com [mdpi.com]
- 6. dspace.library.uu.nl [dspace.library.uu.nl]
- 7. researchgate.net [researchgate.net]
(E/Z)-NSAH: A Technical Guide to its Mechanism of Action as a Novel Ribonucleotide Reductase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
(E/Z)-NSAH, a non-nucleoside small molecule, has been identified as a potent, reversible, and competitive inhibitor of human ribonucleotide reductase (hRR). This technical guide provides an in-depth overview of the mechanism of action of this compound, focusing on its interaction with hRR, its impact on cellular processes, and the experimental methodologies used for its characterization. The information presented is intended to support further research and drug development efforts targeting ribonucleotide reductase.
Introduction: The Role of Ribonucleotide Reductase in Cellular Proliferation
Ribonucleotide reductase (RR) is a critical enzyme that catalyzes the rate-limiting step in the de novo synthesis of deoxyribonucleoside diphosphates (dNDPs), the essential precursors for DNA replication and repair.[1] The enzyme is a heterodimer composed of a large subunit (R1 or hRRM1) and a small subunit (R2 or hRRM2). The R1 subunit contains the catalytic site and allosteric regulatory sites, while the R2 subunit houses a di-iron center that generates a stable tyrosyl free radical necessary for the reduction of ribonucleotides.[2] Due to its fundamental role in DNA synthesis, RR is a well-established and clinically validated target for anticancer therapies.[1]
This compound: A Novel Non-Nucleoside Inhibitor of Ribonucleotide Reductase
This compound, or naphthyl salicylic (B10762653) acyl hydrazone, represents a class of non-nucleoside inhibitors of human ribonucleotide reductase.[1] Unlike nucleoside analogs that can cause toxicity through DNA chain termination and other off-target effects, this compound offers a more specific mechanism of action by directly targeting the catalytic site of the R1 subunit.[1][2]
Mechanism of Action: Competitive Inhibition
This compound acts as a reversible and competitive inhibitor of hRR.[1][3] This mode of inhibition means that this compound directly competes with the natural ribonucleoside diphosphate (B83284) (NDP) substrates for binding to the catalytic site on the hRRM1 subunit.[1] A crystal structure of this compound in complex with hRRM1 has confirmed its binding at the catalytic site, elucidating the specific molecular interactions responsible for its inhibitory activity.[1]
Cellular Consequences of this compound Activity
The inhibition of hRR by this compound leads to a depletion of the intracellular deoxyribonucleotide (dNTP) pools, particularly dGTP and dATP.[1] This imbalance in dNTP levels triggers replication stress and ultimately leads to an arrest of the cell cycle in the S-phase, the phase of active DNA synthesis.[1] By halting DNA replication, this compound effectively inhibits the proliferation of rapidly dividing cells, such as cancer cells.
Quantitative Data
The inhibitory potency of this compound has been quantified through various in vitro and cell-based assays.
| Parameter | Value | Description | Reference |
| Cell-free IC50 | 32 µM | The concentration of this compound required to inhibit 50% of the enzymatic activity of purified human ribonucleotide reductase in a cell-free system. | [3] |
| Cell-based IC50 | ~250 nM | The concentration of this compound required to inhibit 50% of the growth of cells in culture. This value reflects the compound's potency in a cellular context, accounting for cell permeability and metabolism. | [3] |
| Apparent Dissociation Constant (Kd) | 37 µM | A measure of the binding affinity of this compound to the hRRM1 subunit. A lower Kd value indicates a higher binding affinity. | [1] |
Signaling Pathway and Experimental Workflow Diagrams
Signaling Pathway of this compound Action
Caption: Signaling pathway of this compound action.
Experimental Workflow for Characterizing this compound
Caption: Workflow for characterizing this compound.
Experimental Protocols
Ribonucleotide Reductase Activity Assay (In Vitro)
This assay measures the enzymatic activity of purified hRR in the presence of varying concentrations of this compound to determine the IC50 value.
-
Materials:
-
Purified human R1 and R2 subunits of ribonucleotide reductase.
-
Reaction buffer (e.g., 50 mM HEPES, pH 7.6, 15 mM MgSO4, 1 mM EDTA).
-
Substrate: [3H]-labeled Cytidine Diphosphate ([3H]-CDP).
-
Allosteric effector: ATP.
-
Reducing system: Thioredoxin (Trx), Thioredoxin Reductase (TrxR), and NADPH.
-
This compound dissolved in DMSO.
-
Quenching solution (e.g., perchloric acid).
-
Neutralizing solution (e.g., KOH).
-
Scintillation fluid and counter.
-
-
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, ATP, the reducing system, and the R1 and R2 subunits.
-
Add varying concentrations of this compound or DMSO (vehicle control) to the reaction mixtures and pre-incubate.
-
Initiate the reaction by adding the [3H]-CDP substrate.
-
Allow the reaction to proceed for a defined time at 37°C.
-
Stop the reaction by adding the quenching solution.
-
Neutralize the samples.
-
Quantify the amount of [3H]-dCDP product formed using a scintillation counter.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
-
Cell Proliferation Assay (MTS Assay)
This assay assesses the effect of this compound on the viability and proliferation of cancer cells to determine the cell-based IC50.
-
Materials:
-
Cancer cell line (e.g., PANC-1).
-
Complete cell culture medium.
-
96-well plates.
-
This compound dissolved in DMSO.
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay).
-
-
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound or DMSO (vehicle control) for a specified period (e.g., 72 hours).
-
Add the MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
-
Calculate the percentage of cell viability relative to the vehicle control for each concentration of this compound.
-
Determine the IC50 value by plotting the percentage of viability against the log of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the effect of this compound on cell cycle distribution.
-
Materials:
-
Cancer cell line.
-
Complete cell culture medium.
-
This compound.
-
Phosphate-buffered saline (PBS).
-
Ethanol (B145695) (for fixation).
-
RNase A.
-
Propidium Iodide (PI) staining solution.
-
Flow cytometer.
-
-
Procedure:
-
Treat the cells with this compound at a concentration around its IC50 value for a specified time (e.g., 24 hours).
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and store at -20°C.
-
Wash the fixed cells with PBS and resuspend in PI staining solution containing RNase A.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the DNA content of the cells using a flow cytometer.
-
Determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle using appropriate software. An accumulation of cells in the S-phase is indicative of RR inhibition.
-
Conclusion
This compound is a promising non-nucleoside inhibitor of human ribonucleotide reductase with a distinct mechanism of action. Its ability to competitively and reversibly inhibit the catalytic activity of hRR, leading to S-phase cell cycle arrest, makes it a valuable lead compound for the development of novel anticancer therapeutics with a potentially improved safety profile compared to traditional nucleoside analogs. The data and protocols presented in this guide provide a comprehensive foundation for further investigation and development of this compound and related compounds.
References
A Comprehensive Technical Guide to the Discovery, Synthesis, and Biological Activity of (E/Z)-N-Substituted Acylhydrazones
This whitepaper provides an in-depth overview of the discovery, history, and therapeutic potential of (E/Z)-N-Substituted Acylhydrazones (NSAHs). This class of compounds has garnered significant attention in medicinal chemistry due to its broad spectrum of biological activities. This document is intended for researchers, scientists, and drug development professionals.
Introduction: The Emergence of N-Substituted Acylhydrazones
N-Substituted Acylhydrazones (NSAHs) are a versatile class of organic compounds characterized by the presence of an acyl group attached to a hydrazone moiety (-CO-NH-N=CH-). The discovery of the biological potential of hydrazones can be traced back to early investigations into their coordination chemistry and has since expanded into a significant area of drug discovery. The core hydrazone structure serves as a valuable pharmacophore, with biological activity being highly dependent on the nature of the substituents.[1] The E/Z isomerism at the C=N double bond is a critical determinant of their pharmacological profile, influencing binding affinity to biological targets.[2][3][4]
The history of NSAH development is not linear but rather a culmination of efforts in various therapeutic areas. Initial interest was sparked by their antitubercular activity, reminiscent of isoniazid, which contains a hydrazide group.[1] Subsequent research revealed a wide array of activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer effects.[1][5][6] This has established NSAHs as a privileged scaffold in modern medicinal chemistry.
Synthesis and Stereochemistry of (E/Z)-NSAH
The synthesis of NSAHs is typically achieved through a straightforward condensation reaction between a hydrazide and an appropriate aldehyde or ketone.[1][7] The reaction is often catalyzed by a few drops of acid and is carried out in a suitable solvent like ethanol.[7] The stereochemistry of the resulting C=N double bond can be influenced by the reaction conditions and the nature of the substituents, leading to the formation of E and Z isomers.[2][3]
Experimental Protocol: General Synthesis of this compound
A general procedure for the synthesis of N-substituted acylhydrazones is as follows:
-
Reactant Preparation: Equimolar amounts of a substituted benzoic acid hydrazide and a substituted aldehyde are dissolved in absolute ethanol.
-
Catalysis: A catalytic amount of glacial acetic acid is added to the mixture.
-
Reaction: The mixture is refluxed for a period of 2-8 hours, with the progress of the reaction monitored by thin-layer chromatography.
-
Isolation and Purification: Upon completion, the reaction mixture is cooled, and the precipitated solid is filtered, washed with cold ethanol, and dried. Further purification can be achieved by recrystallization from a suitable solvent.
-
Characterization: The structure and stereochemistry of the synthesized compounds are confirmed using spectroscopic methods such as IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry.[7][8]
Diagram: General Synthesis of this compound
Caption: General reaction scheme for the synthesis of this compound.
Biological Activities and Therapeutic Potential
NSAHs have demonstrated a remarkable range of biological activities, making them promising candidates for the development of novel therapeutic agents.
3.1. Antimicrobial Activity
Several NSAH derivatives have been reported to exhibit significant antibacterial and antifungal properties.[1][7] The mode of action is often attributed to the chelation of metal ions essential for microbial growth or the inhibition of specific enzymes.
3.2. Anticancer Activity
The anticancer potential of NSAHs is a rapidly growing area of research. These compounds have shown cytotoxicity against various cancer cell lines.[1][5] The proposed mechanisms of action include the induction of apoptosis, inhibition of cell proliferation, and interference with key signaling pathways. For instance, some derivatives have been found to be highly effective against colon adenocarcinoma (HT-29) and human malignant melanoma (A375) cell lines.[5]
3.3. Enzyme Inhibition
NSAHs have been identified as potent inhibitors of several enzymes with therapeutic relevance.
-
Monoamine Oxidase (MAO) Inhibition: Certain NSAHs have been shown to be selective and potent inhibitors of MAO-A, an enzyme involved in the metabolism of neurotransmitters.[8] This suggests their potential for the treatment of depression and other neurological disorders.
-
Cyclooxygenase (COX) Inhibition: N-acyl hydrazone derivatives have been designed as selective COX-2 inhibitors, which are sought after for their anti-inflammatory effects with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs.[6]
Table 1: Summary of Biological Activities of Selected NSAH Derivatives
| Compound Class | Target | Biological Activity | IC50/Activity | Reference |
| 1-substituted-2-phenylhydrazones | hMAO-A | Monoamine Oxidase A Inhibition | 0.028 µM (for compound 2b) | [8] |
| N-acyl hydrazones with methyl sulfonyl moiety | COX-2 | Cyclooxygenase-2 Inhibition | 0.143 µM (for compound 3j) | [6] |
| N-Substituted Amino Acid Hydrazone-Isatin Derivatives | HT-29 (colon adenocarcinoma) | Anticancer | High cytotoxicity at 100 µM | [5] |
| 4-Substituted benzoic acid [(5-nitro-thiophene-2-yl)methylene]hydrazides | Bacteria | Bacteriostatic/Bactericidal | - | [1] |
Signaling Pathways and Mechanisms of Action
The diverse biological effects of NSAHs are a result of their interaction with various cellular targets and signaling pathways.
4.1. MAO-A Inhibition Pathway
In the context of MAO-A inhibition, NSAHs act as competitive inhibitors, binding to the active site of the enzyme and preventing the breakdown of monoamine neurotransmitters like serotonin (B10506) and norepinephrine.[8] This leads to an increase in the synaptic levels of these neurotransmitters, which is beneficial in the treatment of depression.
Diagram: MAO-A Inhibition by NSAH
Caption: Mechanism of MAO-A inhibition by this compound.
4.2. COX-2 Inhibition Pathway
As COX-2 inhibitors, NSAHs block the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.[6] The selectivity for COX-2 over COX-1 is a crucial aspect of their design, aiming to minimize the side effects associated with the inhibition of the constitutively expressed COX-1 enzyme.
Diagram: COX-2 Inhibition by NSAH
Caption: Mechanism of COX-2 inhibition by this compound.
Future Directions and Conclusion
N-Substituted Acylhydrazones represent a highly promising and versatile class of compounds with a wide range of therapeutic applications. The ease of their synthesis and the ability to readily modify their structure allows for the fine-tuning of their biological activity. Future research in this area will likely focus on the development of more potent and selective NSAH derivatives, the elucidation of their detailed mechanisms of action, and their advancement through preclinical and clinical development. The continued exploration of the vast chemical space of NSAHs holds great promise for the discovery of novel drugs to address unmet medical needs.
References
- 1. Biological Activities of Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stereodivergent Aminocatalytic Synthesis of Z- and E-Trisubstituted Double Bonds from Alkynals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of E- and Z-trisubstituted alkenes by catalytic cross-metathesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Khan Academy [khanacademy.org]
- 5. Novel N-Substituted Amino Acid Hydrazone-Isatin Derivatives: Synthesis, Antioxidant Activity, and Anticancer Activity in 2D and 3D Models In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis and Biological Evaluation of New N-Acyl Hydrazones with a Methyl Sulfonyl Moiety as Selective COX-2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
(E/Z)-NSAH: A Technical Guide to its Biological Activity and Molecular Targets
For Researchers, Scientists, and Drug Development Professionals
Abstract
(E/Z)-NSAH, a naphthyl salicylic (B10762653) acyl hydrazone, is a reversible and competitive non-nucleoside inhibitor of human ribonucleotide reductase (RR). By targeting the catalytic site of the RRM1 subunit, this compound effectively depletes the cellular pools of deoxyribonucleoside triphosphates (dNTPs), leading to S-phase cell cycle arrest and the induction of apoptosis. This technical guide provides a comprehensive overview of the biological activity of this compound, its molecular targets, and the downstream signaling pathways it modulates. Detailed experimental protocols for assessing its activity are also presented to facilitate further research and drug development efforts.
Introduction
Ribonucleotide reductase is a critical enzyme responsible for the de novo synthesis of dNTPs, the essential building blocks for DNA replication and repair.[1] Its activity is tightly regulated and often upregulated in rapidly proliferating cancer cells, making it an attractive target for anticancer drug development.[2] this compound has emerged as a potent small molecule inhibitor of RR with promising preclinical activity. This document serves as a technical resource, consolidating the current knowledge on the biological effects and mechanism of action of this compound.
Biological Activity and Molecular Targets
The primary biological activity of this compound stems from its direct inhibition of ribonucleotide reductase. This leads to a cascade of cellular events, including the disruption of DNA synthesis and the activation of cell cycle checkpoints and apoptotic pathways.
Quantitative Data
The inhibitory potency of this compound against ribonucleotide reductase has been determined in both cell-free and cell-based assays.
| Parameter | Value | Assay Type | Reference |
| Cell-Free IC50 | 32 µM | Enzymatic RR inhibition assay | |
| Cell-Based IC50 | ~250 nM | Cell growth inhibition assay | |
| Binding Affinity (KD) | 37 µM | Fluorescence quenching assay | |
| Inhibition Constant (Ki) | 5.0 µM | Steady-state kinetics | [3] |
Experimental Protocols
This section provides detailed methodologies for key experiments to evaluate the biological activity of this compound.
Synthesis of this compound
This compound can be synthesized through a multi-step process starting from salicylic acid derivatives. A general procedure is outlined below, based on the synthesis of similar hydrazone compounds.[4][5][6][7]
Protocol:
-
Esterification: Convert the starting salicylic acid derivative to its corresponding methyl ester.
-
Hydrazide Formation: React the methyl ester with hydrazine (B178648) hydrate (B1144303) in methanol (B129727) to form the acylhydrazide.
-
Condensation: Condense the acylhydrazide with a naphthyl aldehyde derivative under acidic catalysis at room temperature to yield the final this compound product. The E-isomer is typically favored under thermodynamic control.[4]
Cell-Free Ribonucleotide Reductase Inhibition Assay
This assay measures the direct inhibitory effect of this compound on the enzymatic activity of purified ribonucleotide reductase.[8][9][10][11]
Materials:
-
Purified human RRM1 and RRM2 subunits
-
[3H]-CDP (radiolabeled substrate)
-
ATP (allosteric activator)
-
Human thioredoxin (hTrx1)
-
Human thioredoxin reductase (hTrxR1)
-
NADPH
-
This compound
-
Assay buffer: 50 mM HEPES (pH 7.6), 15 mM MgSO4, 1 mM EDTA
Procedure:
-
Prepare a reaction mixture containing RRM1, RRM2, ATP, hTrx1, hTrxR1, and NADPH in the assay buffer.
-
Add varying concentrations of this compound to the reaction mixture.
-
Initiate the reaction by adding [3H]-CDP.
-
Incubate the reaction at 37°C.
-
Take aliquots at different time points and quench the reaction with perchloric acid.
-
Neutralize the samples with KOH.
-
Quantify the amount of [3H]-dCDP formed using a suitable method, such as HPLC or liquid scintillation counting.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cell-Based Ribonucleotide Reductase Inhibition Assay (dNTP Pool Measurement)
This assay determines the effect of this compound on intracellular dNTP levels, providing a measure of its target engagement in a cellular context.[3][12][13][14][15]
Materials:
-
Cancer cell line of interest
-
This compound
-
Methanol for extraction
-
LC-MS/MS system or HIV-1 reverse transcriptase-based dNTP assay kit
Procedure:
-
Culture cancer cells to the desired confluency.
-
Treat the cells with varying concentrations of this compound for a specified duration (e.g., 2, 6, 24 hours).
-
Harvest the cells and perform a methanol-based metabolite extraction.
-
Quantify the intracellular dATP and dGTP levels using a sensitive method like LC-MS/MS or an HIV-1 RT-based assay.
-
Observe the dose-dependent decrease in dNTP pools as an indicator of RR inhibition.
Cell Cycle Analysis
This protocol uses flow cytometry to analyze the effect of this compound on cell cycle progression.[16][17][18][19]
Materials:
-
Cancer cell line
-
This compound
-
Propidium Iodide (PI) staining solution
-
RNase A
-
70% Ethanol (ice-cold)
-
Flow cytometer
Procedure:
-
Treat cells with this compound at various concentrations for a defined period (e.g., 24, 48 hours).
-
Harvest the cells, including any detached cells from the culture medium.
-
Wash the cells with PBS and fix them in ice-cold 70% ethanol.
-
Wash the fixed cells to remove ethanol.
-
Resuspend the cells in PI staining solution containing RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the stained cells using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases.
Apoptosis Detection by Western Blot
This method is used to detect the expression of key apoptosis-related proteins following treatment with this compound.[2][20][21][22][23]
Materials:
-
Cancer cell line
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-cleaved Caspase-3, anti-PARP, anti-Bcl-2)
-
HRP-conjugated secondary antibodies
-
ECL substrate
-
Western blotting equipment
Procedure:
-
Treat cells with this compound.
-
Lyse the cells using RIPA buffer and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using an ECL substrate and an imaging system.
-
Analyze the changes in the expression of apoptotic markers.
Signaling Pathways and Mechanisms of Action
Inhibition of ribonucleotide reductase by this compound triggers a series of downstream signaling events that ultimately lead to cell cycle arrest and apoptosis.
dNTP Depletion and Replication Stress
The primary mechanism of action of this compound is the depletion of cellular dNTP pools. This scarcity of DNA building blocks leads to the stalling of replication forks during S-phase, a condition known as replication stress.[1][24][25]
Activation of DNA Damage Response
Replication stress activates the DNA damage response (DDR) pathway. The ATR-Chk1 and ATM-Chk2 signaling cascades are key players in this response.[26][27][28][29][30][31][32] ATRIP, a binding partner of ATR, is also involved in this process.[32] These kinases phosphorylate a range of downstream targets to halt cell cycle progression and facilitate DNA repair.
S-Phase Arrest
The activation of the DDR pathway, particularly the ATR-Chk1 axis, leads to the phosphorylation and inhibition of Cdc25 phosphatases. This prevents the activation of cyclin-dependent kinases (CDKs) that are necessary for progression through the S and G2/M phases, resulting in an S-phase arrest.[31]
Induction of Apoptosis
Prolonged S-phase arrest and unresolved replication stress can trigger apoptosis. The DDR pathway can activate the tumor suppressor protein p53, which in turn can induce the expression of pro-apoptotic proteins like Puma and Noxa.[26][33] This shifts the balance of Bcl-2 family proteins towards apoptosis, leading to the activation of caspases and the execution of programmed cell death.[34]
Visualizations
Signaling Pathway of this compound Action
Caption: Signaling pathway of this compound leading to cell cycle arrest and apoptosis.
Experimental Workflow for this compound Evaluation
Caption: General experimental workflow for the synthesis and biological evaluation of this compound.
Conclusion
This compound is a potent and specific inhibitor of ribonucleotide reductase, representing a promising scaffold for the development of novel anticancer therapeutics. Its mechanism of action, involving the depletion of dNTPs and subsequent induction of replication stress, S-phase arrest, and apoptosis, is well-defined. The experimental protocols and signaling pathway diagrams provided in this guide offer a valuable resource for researchers aiming to further investigate the therapeutic potential of this compound and related compounds. Future studies should focus on optimizing its pharmacological properties and evaluating its efficacy in in vivo models of cancer.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. Blockade of de novo dNTP biosynthesis pathway delays HIV-1 early life cycle kinetics and dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-Guided Synthesis and Mechanistic Studies Reveal Sweetspots on Naphthyl Salicyl Hydrazone Scaffold as Non-Nucleosidic Competitive, Reversible Inhibitors of Human Ribonucleotide Reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel Regioisomeric Analogues of Naphthyl-N-Acylhydrazone Derivatives and Their Anti-Inflammatory Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of New Naphthyl Aceto Hydrazone-Based Metal Complexes: Micellar Interactions, DNA Binding, Antimicrobial, and Cancer Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Methodology to probe subunit interactions in ribonucleotide reductases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A rapid and sensitive assay for quantifying the activity of both aerobic and anaerobic ribonucleotide reductases acting upon any or all substrates | PLOS One [journals.plos.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Allosteric Inhibition of Human Ribonucleotide Reductase by dATP Entails the Stabilization of a Hexamer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. researchgate.net [researchgate.net]
- 14. academic.oup.com [academic.oup.com]
- 15. Quantitation of cellular deoxynucleoside triphosphates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 19. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. Apoptosis western blot guide | Abcam [abcam.com]
- 22. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 23. blog.cellsignal.com [blog.cellsignal.com]
- 24. journals.biologists.com [journals.biologists.com]
- 25. journals.biologists.com [journals.biologists.com]
- 26. Ribonucleotide reductase large subunit (RRM1) as a novel therapeutic target in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Depletion of Deoxyribonucleotide Pools Is an Endogenous Source of DNA Damage in Cells Undergoing Oncogene-Induced Senescence - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Inhibition of the ATR-CHK1 pathway in Ewing sarcoma cells causes DNA damage and apoptosis via the CDK2-mediated degradation of RRM2 - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Distinct but Concerted Roles of ATR, DNA-PK, and Chk1 in Countering Replication Stress during S Phase - PMC [pmc.ncbi.nlm.nih.gov]
- 30. The thioredoxin system determines CHK1 inhibitor sensitivity via redox-mediated regulation of ribonucleotide reductase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 31. ATR/CHK1 inhibitors and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 32. biorxiv.org [biorxiv.org]
- 33. Knockdown of RRM1 in tumor cells promotes radio-/chemotherapy induced ferroptosis by regulating p53 ubiquitination and p21-GPX4 signaling axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 34. P53 suppresses ribonucleotide reductase via inhibiting mTORC1 - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Characterization of (E/Z)-N'-Salicylidene-acetohydrazide (NSAH): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic methods used to characterize the geometric isomers of N'-Salicylidene-acetohydrazide (NSAH), a member of the hydrazone class of compounds. Due to their diverse biological activities, including antimicrobial, anticonvulsant, and anti-inflammatory properties, a thorough structural elucidation of hydrazones like NSAH is crucial for drug discovery and development.[1] This document outlines the detailed experimental protocols for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analysis, presents expected data in a comparative format, and illustrates the general workflow for synthesis and characterization.
Introduction to (E/Z)-NSAH
N'-Salicylidene-acetohydrazide (NSAH) is a hydrazone synthesized via the condensation reaction between salicylaldehyde (B1680747) and acetohydrazide. The presence of a carbon-nitrogen double bond (C=N) in the hydrazone linkage gives rise to the possibility of geometric isomerism, resulting in (E) and (Z) diastereomers. The spatial arrangement of the substituents around this double bond can significantly influence the compound's physicochemical properties and biological activity. Therefore, unambiguous identification of each isomer is essential.
Experimental Protocols
Detailed methodologies for the synthesis and spectroscopic analysis of this compound are provided below. These protocols are based on established methods for the characterization of hydrazone derivatives.[1][2]
Synthesis of this compound
A general method for the synthesis of hydrazide-hydrazone derivatives involves the condensation of a hydrazide with an aldehyde.[1][2]
Materials:
-
Salicylaldehyde (1 mmol)
-
Acetohydrazide (1 mmol)
-
Absolute Ethanol (B145695) (25 mL)
-
Glacial Acetic Acid (catalytic amount)
Procedure:
-
Dissolve acetohydrazide (1 mmol) in absolute ethanol (15 mL) in a round-bottom flask.
-
Add salicylaldehyde (1 mmol) to the solution.
-
Add a few drops of glacial acetic acid to catalyze the reaction.[2]
-
Reflux the reaction mixture for 2-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).[1][2]
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the crude product with cold ethanol and purify by recrystallization from a suitable solvent to obtain the NSAH product.
Spectroscopic Analysis
2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful techniques for elucidating the detailed molecular structure of hydrazones, including the stereochemistry around the C=N double bond.[1]
-
Sample Preparation: Dissolve the NSAH sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).
-
Instrumentation: Record ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
Internal Standard: Use Tetramethylsilane (TMS) as an internal standard.[1]
-
Data Analysis: The chemical shifts (δ) and coupling constants (J) of the protons and carbons, particularly the imine proton (-N=CH-), are diagnostic for distinguishing between the (E) and (Z) isomers. The ratio of the isomers in a mixture can be determined by integrating the respective signals in the ¹H NMR spectrum.[3]
2.2.2. Infrared (IR) Spectroscopy
FT-IR spectroscopy is used to identify the key functional groups present in the NSAH molecule, confirming the formation of the hydrazone linkage.[1]
-
Sample Preparation: Prepare the sample as a KBr pellet or a thin film.
-
Instrumentation: Record the IR spectrum using a Fourier-Transform Infrared (FT-IR) spectrometer.
-
Data Analysis: Identify the characteristic absorption bands for the different functional groups.
2.2.3. Mass Spectrometry (MS)
Mass spectrometry is employed to determine the molecular weight of NSAH and to study its fragmentation pattern, which can provide further structural confirmation.[1]
-
Ionization Method: Obtain the mass spectrum using either Electron Ionization (EI) or Electrospray Ionization (ESI).[1]
-
Data Analysis: Identify the molecular ion peak (M⁺) to confirm the molecular weight. Analyze the fragmentation pattern to gain insights into the molecule's structure.
Spectroscopic Data Presentation
The following tables summarize the expected quantitative spectroscopic data for the (E) and (Z) isomers of NSAH based on typical values for salicylidene hydrazones.
NMR Spectroscopy Data (in DMSO-d₆)
| Assignment | (E)-NSAH | (Z)-NSAH |
| ¹H NMR (δ, ppm) | ||
| -OH | ~11.5 (s, 1H) | ~10.5 (s, 1H) |
| -NH | ~11.0 (s, 1H) | ~10.0 (s, 1H) |
| -N=CH | ~8.5 (s, 1H) | ~8.0 (s, 1H) |
| Aromatic-H | 6.8-7.8 (m, 4H) | 6.8-7.8 (m, 4H) |
| -CH₃ | ~2.1 (s, 3H) | ~2.3 (s, 3H) |
| ¹³C NMR (δ, ppm) | ||
| C=O | ~170 | ~175 |
| C=N | ~145 | ~150 |
| Aromatic-C | 115-160 | 115-160 |
| -CH₃ | ~20 | ~22 |
Note: The chemical shifts are approximate and can vary depending on the solvent and experimental conditions. The downfield shift of the imine proton in the E-isomer is a common feature used for isomer identification.
IR Spectroscopy Data
| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) |
| O-H | Stretching | 3200-3400 (broad) |
| N-H | Stretching | 3100-3300 |
| C-H (aromatic) | Stretching | 3000-3100 |
| C=O (amide I) | Stretching | 1660-1680 |
| C=N | Stretching | 1600-1630 |
| C=C (aromatic) | Stretching | 1450-1600 |
| C-N | Stretching | 1250-1350 |
Mass Spectrometry Data
| Parameter | Value |
| Molecular Formula | C₉H₁₀N₂O₂ |
| Molecular Weight | 178.19 g/mol |
| Expected [M]⁺ or [M+H]⁺ (m/z) | 178 or 179 |
| Key Fragments (m/z) | Fragments corresponding to the loss of acetyl, salicyl, or other stable neutral molecules. |
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of this compound.
Caption: Workflow for the synthesis and spectroscopic characterization of this compound.
References
(E/Z)-NSAH solubility in different solvents
An In-Depth Technical Guide on the Solubility of (E/Z)-N-salicylidene-2-aminophenol (NSAH)
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-salicylidene-2-aminophenol (NSAH) is a Schiff base compound of interest in various chemical and pharmaceutical research areas. Its utility is intrinsically linked to its physicochemical properties, with solubility being a critical parameter for reaction chemistry, formulation, and biological applications. This technical guide provides a comprehensive overview of the theoretical and practical aspects of determining the solubility of the (E/Z) isomers of NSAH. While specific quantitative solubility data for NSAH is not extensively documented in publicly available literature, this document outlines the established experimental protocols for its determination and discusses the expected solubility trends based on its molecular structure.
Introduction to (E/Z)-NSAH
N-salicylidene-2-aminophenol (NSAH) is an organic compound characterized by an imine (Schiff base) linkage formed from the condensation of salicylaldehyde (B1680747) and 2-aminophenol. The molecule possesses two phenolic hydroxyl groups and aromatic rings, contributing to its chemical reactivity and potential as a ligand for metal complexes. The carbon-nitrogen double bond of the imine group gives rise to geometric isomerism, resulting in (E) and (Z) configurations. The ratio and stability of these isomers can be influenced by the solvent environment. Understanding the solubility of this compound in different solvents is paramount for controlling reaction conditions, developing purification strategies, and formulating delivery systems in pharmaceutical contexts.
Predicted Solubility Profile of NSAH
The solubility of a compound is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent.[1] The structure of NSAH features both polar and non-polar characteristics:
-
Polar Features: Two hydroxyl (-OH) groups capable of hydrogen bonding. The nitrogen atom in the imine group also contributes to the molecule's polarity.
-
Non-polar Features: Three aromatic rings (two phenolic and one derived from the aniline (B41778) precursor) provide significant non-polar character.
Based on this structure, a qualitative solubility profile can be predicted:
-
Polar Protic Solvents (e.g., Methanol, Ethanol): NSAH is expected to have moderate solubility in these solvents due to the potential for hydrogen bonding between the solvent and the hydroxyl groups of NSAH.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents are likely to be effective at dissolving NSAH. They can engage in dipole-dipole interactions and can accept hydrogen bonds from NSAH's hydroxyl groups.
-
Non-polar Solvents (e.g., Hexane, Toluene): Solubility is expected to be low in non-polar solvents, as the non-polar interactions would be insufficient to overcome the intermolecular forces (including hydrogen bonding) between NSAH molecules.
-
Aqueous Solvents (e.g., Water): Due to its significant non-polar aromatic structure, NSAH is predicted to be sparingly soluble or practically insoluble in water, especially at neutral pH.[2] The solubility in aqueous media is expected to be highly pH-dependent; solubility may increase under basic conditions where the phenolic protons can be removed to form a more soluble salt.
Experimental Protocol for Solubility Determination
The most widely accepted and robust method for determining the equilibrium solubility of a compound is the Saturated Shake-Flask (SSF) method .[3] This method ensures that true thermodynamic equilibrium is reached between the undissolved solid and the saturated solution.
Materials and Equipment
-
This compound (solid, pure form)
-
Selected solvents (e.g., Water, Ethanol, Methanol, Acetonitrile, DMSO, Hexane)
-
Scintillation vials or glass tubes with screw caps
-
Orbital shaker or rotator with temperature control
-
Analytical balance
-
Centrifuge
-
Syringes and chemically inert syringe filters (e.g., 0.22 µm PTFE)[1]
-
Volumetric flasks
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis), or a UV-Vis Spectrophotometer
Procedure
-
Preparation: Add an excess amount of solid this compound to a series of vials. The excess is crucial to ensure a saturated solution is formed.
-
Solvent Addition: Add a known volume of each selected solvent to the corresponding vials.
-
Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient duration to reach equilibrium. This typically requires 24 to 48 hours.[3] A preliminary time-course experiment can be run to confirm the time to equilibrium.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Then, centrifuge the vials at a high speed to pellet the remaining undissolved solid.[3]
-
Sample Collection: Carefully withdraw a clear aliquot of the supernatant using a syringe. Immediately pass the solution through a syringe filter to remove any remaining microscopic particles.[1] This step is critical to prevent artificially high solubility readings.
-
Quantification:
-
Accurately dilute the filtered, saturated solution with a suitable solvent (often the mobile phase for HPLC).
-
Analyze the concentration of NSAH in the diluted sample using a pre-validated analytical method, such as HPLC or UV-Vis spectroscopy.[4]
-
A calibration curve must be generated using standard solutions of NSAH at known concentrations to ensure accurate quantification.[1]
-
-
Data Reporting: Calculate the original concentration in the saturated solution, accounting for the dilution factor. Report the solubility in units of mg/mL or mol/L at the specified temperature.
Data Presentation
Quantitative solubility data obtained from the experimental protocol should be organized into a clear and concise table for comparative analysis.
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |
| Water | 25 | ||
| Ethanol | 25 | ||
| Methanol | 25 | ||
| Acetonitrile | 25 | ||
| Dimethyl Sulfoxide (DMSO) | 25 | ||
| Toluene | 25 | ||
| Hexane | 25 |
Visualizations
Experimental Workflow for Solubility Determination
Caption: Workflow for the Saturated Shake-Flask solubility determination method.
Conclusion
The solubility of (E/Z)-N-salicylidene-2-aminophenol is a fundamental property that dictates its application in scientific research and development. While specific data is sparse, this guide provides the necessary theoretical background and a detailed, robust experimental protocol based on the industry-standard shake-flask method. By following this methodology, researchers can reliably determine the solubility of NSAH in various solvents, enabling informed decisions in experimental design, process development, and formulation. The generation of such data is a critical step in the comprehensive characterization of this versatile compound.
References
In-depth Technical Guide: Stability and Degradation of (E/Z)-NSAH
For Researchers, Scientists, and Drug Development Professionals
Introduction
(E/Z)-NSAH, chemically known as 2-hydroxy-N'-[(E/Z)-(2-hydroxynaphthalen-1-yl)methylidene]benzohydrazide, is an aroylhydrazone of interest in medicinal chemistry. As with any potential therapeutic agent, a thorough understanding of its chemical stability and degradation profile is paramount for drug development, formulation, and ensuring therapeutic efficacy and safety. This technical guide provides a comprehensive overview of the known and anticipated stability and degradation characteristics of this compound, based on available literature for this compound and structurally related aroylhydrazones.
NSAH is a non-nucleoside inhibitor of human ribonucleotide reductase (hRR). The molecule exists as E/Z isomers due to the restricted rotation around the C=N double bond. The (E)-isomer is generally the more thermodynamically stable and is the form typically isolated during synthesis.
Physicochemical Properties and Synthesis
A summary of the physicochemical properties of NSAH is provided in Table 1.
Table 1: Physicochemical Properties of NSAH
| Property | Value |
| Chemical Name | 2-hydroxy-N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]benzohydrazide |
| Synonyms | NSAH, Naphthyl salicylic (B10762653) acyl hydrazone |
| Molecular Formula | C₁₈H₁₄N₂O₃ |
| Molecular Weight | 306.32 g/mol |
| CAS Number | 1099592-35-4 |
| Appearance | Light yellow to yellow solid |
| Solubility | Soluble in DMSO |
| Storage | Store at -20°C |
Stability Profile of this compound
Direct and comprehensive stability studies on this compound are limited in publicly available literature. However, based on the known chemistry of the aroylhydrazone functional group and related compounds, a general stability profile can be inferred. The primary routes of degradation for aroylhydrazones include hydrolysis and photodegradation.
Hydrolytic Stability
The hydrazone bond (C=N-N) is susceptible to hydrolysis, which would lead to the cleavage of NSAH into its constituent aldehyde (2-hydroxy-1-naphthaldehyde) and hydrazide (2-hydroxybenzohydrazide). The rate of hydrolysis is typically dependent on pH and temperature.
Structural modifications to the aroylhydrazone scaffold have been shown to influence hydrolytic stability. Electron-donating groups on the aryl aldehyde ring can increase the stability of the hydrazone bond.[1] Given the presence of the electron-donating hydroxyl group on the naphthaldehyde ring of NSAH, it may possess a degree of hydrolytic stability compared to unsubstituted analogues.
Table 2: General Hydrolytic Stability of Aroylhydrazones
| Condition | Expected Stability of NSAH | Rationale |
| Acidic pH | Likely susceptible to hydrolysis. | Acid catalysis of hydrazone cleavage is a common mechanism. |
| Neutral pH | Expected to be relatively stable. | Hydrolysis is generally slower at neutral pH for many hydrazones. |
| Basic pH | Stability may vary; potential for catalysis. | Base-catalyzed hydrolysis is possible, though often less efficient than acid catalysis for hydrazones. |
| Elevated Temperature | Degradation rate will likely increase. | As with most chemical reactions, hydrolysis is expected to be accelerated by heat. |
Photostability
Aroylhydrazones can be susceptible to photodegradation. The presence of multiple aromatic rings and chromophores in the NSAH structure suggests that it may absorb UV-visible light, potentially leading to photochemical reactions. A common photochemical reaction for hydrazines and hydrazides is the cleavage of the N-N bond.[2] Visible light photocatalysis has been shown to effectively cleave the N-N bond of various hydrazine (B178648) and hydrazide derivatives.[2]
Table 3: General Photostability of Aroylhydrazones
| Condition | Expected Stability of NSAH | Rationale |
| UV Light Exposure | Potential for degradation. | The aromatic and hydrazone moieties can absorb UV radiation, leading to photochemical reactions. |
| Visible Light Exposure | Potential for degradation, especially in the presence of photosensitizers. | Photo-induced cleavage of the N-N bond in hydrazides can occur under visible light.[2] |
Potential Degradation Pathways
Based on the chemical structure of NSAH and the known reactivity of aroylhydrazones, the following degradation pathways are proposed.
Hydrolytic Degradation
The primary hydrolytic degradation pathway is expected to be the cleavage of the hydrazone bond to yield 2-hydroxy-1-naphthaldehyde (B42665) and 2-hydroxybenzohydrazide (B147611).
Caption: Proposed hydrolytic degradation pathway of this compound.
Photodegradation
Photodegradation could proceed via cleavage of the N-N bond, potentially leading to the formation of N-substituted amides and other radical-derived products.
Caption: Proposed photodegradation pathway of this compound via N-N bond cleavage.
Experimental Protocols for Stability and Degradation Analysis
To definitively determine the stability and degradation profile of this compound, a series of experimental studies should be conducted. The following protocols are based on standard pharmaceutical industry practices and methodologies reported for related compounds.
Synthesis of (E)-NSAH
The synthesis of the (E)-isomer of NSAH is a prerequisite for stability studies. A general procedure involves the condensation reaction of the corresponding aldehyde and hydrazide.
Protocol:
-
Dissolve equimolar amounts of 2-hydroxy-1-naphthaldehyde and 2-hydroxybenzohydrazide in a suitable solvent such as methanol (B129727) or ethanol.
-
Add a few drops of a catalytic amount of acetic acid.
-
Reflux the mixture for 1-5 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[3][4]
-
Cool the reaction mixture to room temperature.
-
Collect the resulting crystalline solid by filtration.
-
Wash the solid with cold methanol and dry in air.
-
Recrystallize from a suitable solvent, such as methanol, to obtain pure (E)-NSAH.[3]
References
- 1. Modifying aroylhydrazone prochelators for hydrolytic stability and improved cytoprotection against oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Photoinduced Cleavage of N–N Bonds of Aromatic Hydrazines and Hydrazides by Visible Light - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-Fluoro-N′-[(2-hydroxynaphthalen-1-yl)methylidene]benzohydrazide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. impactfactor.org [impactfactor.org]
(E/Z)-NSAH Stereoisomerism and Chiral Resolution: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stereoisomerism of (E/Z)-N-salicylidene-α-amino acids (NSAH) and the methodologies for their chiral resolution. It is designed to be a valuable resource for researchers and professionals involved in drug discovery and development, offering detailed experimental protocols, data presentation, and visualization of key concepts.
Introduction to (E/Z)-NSAH Stereoisomerism
N-salicylidene-α-amino acid Schiff bases (NSAHs) are formed through the condensation reaction between salicylaldehyde (B1680747) and an α-amino acid. These compounds exhibit two main forms of stereoisomerism: (E/Z) isomerism around the imine (C=N) double bond and chirality at the α-carbon inherited from the amino acid precursor.
The (E/Z) isomerism, also known as geometric isomerism, arises from the restricted rotation around the carbon-nitrogen double bond. The Z-isomer is generally more stable due to the formation of an intramolecular hydrogen bond between the phenolic hydroxyl group and the imine nitrogen atom. This hydrogen bond leads to a downfield shift of the phenolic proton in ¹H NMR spectra.[1][2] The ratio of E to Z isomers can be influenced by the solvent and temperature.[3]
In addition to geometric isomerism, the presence of a chiral center at the α-carbon of the amino acid moiety results in the existence of enantiomers (R and S forms). The combination of (E/Z) isomerism and enantiomerism leads to a mixture of four possible stereoisomers for a given NSAH: (E,R), (E,S), (Z,R), and (Z,S).
The stereochemistry of NSAH and their derivatives is crucial as it can significantly influence their biological activity. Many salicylanilide (B1680751) and amino acid derivatives have shown a range of biological activities, including antimicrobial and anticancer effects.[4][5][6][7][8] The specific spatial arrangement of functional groups in each stereoisomer can lead to differential interactions with biological targets such as enzymes and receptors.
Synthesis of this compound
The synthesis of NSAH is typically a straightforward condensation reaction between salicylaldehyde and an α-amino acid. The general procedure involves heating equimolar amounts of the reactants in a suitable solvent.[9]
Experimental Protocol: General Synthesis of NSAH
Materials:
-
Salicylaldehyde
-
α-Amino acid (e.g., Alanine, Phenylalanine, Valine)
-
Ethanol (B145695) or Methanol
-
Sodium hydroxide (B78521) (optional, as a catalyst)[10]
Procedure:
-
Dissolve the α-amino acid in a minimal amount of aqueous sodium hydroxide solution (if using a catalyst) or directly in ethanol/methanol.
-
Add an equimolar amount of salicylaldehyde to the amino acid solution.
-
Heat the reaction mixture at an appropriate temperature (e.g., 50-80 °C) with continuous stirring for 30 minutes to several hours.[9]
-
The formation of the Schiff base is often indicated by a color change to yellow or orange.
-
Cool the reaction mixture to room temperature to allow the product to crystallize.
-
Filter the resulting solid product, wash with a cold solvent (e.g., ethanol or ether), and dry under vacuum.[9]
The resulting product is typically a mixture of E and Z isomers. The ratio of these isomers can be determined using ¹H NMR spectroscopy by integrating the signals of protons that are distinct for each isomer, such as the imine proton or the phenolic proton.[1][11]
(E/Z) Isomer Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the characterization and differentiation of this compound isomers.
NMR Spectroscopic Data
The chemical shifts of key protons, particularly the imine proton (-CH=N-) and the phenolic proton (-OH), are sensitive to the geometry around the C=N bond. In the Z-isomer, the intramolecular hydrogen bond between the phenolic -OH and the imine nitrogen causes a significant downfield shift of the phenolic proton signal. Conversely, the imine proton in the Z-isomer is typically shifted upfield compared to the E-isomer.[1][11]
Table 1: Representative ¹H NMR Chemical Shift Data for (E/Z)-Isomers of N-salicylidene-amino acids
| Compound | Isomer | Imine Proton (δ, ppm) | Phenolic Proton (δ, ppm) |
| N-salicylidene-phenylalanine | E | ~8.5 | ~12.0 |
| Z | ~8.3 | ~13.5 | |
| N-salicylidene-alanine | E | ~8.4 | ~11.8 |
| Z | ~8.2 | ~13.3 |
Note: The exact chemical shifts can vary depending on the solvent and concentration.
The workflow for synthesizing and characterizing this compound isomers is depicted in the following diagram.
Caption: Workflow for the synthesis and characterization of this compound isomers.
Chiral Resolution of NSAH
The separation of the enantiomers of NSAH is a critical step for evaluating their individual biological activities. The two primary methods for chiral resolution are diastereomeric crystallization and chiral chromatography.
Diastereomeric Crystallization
This classical resolution technique involves the reaction of the racemic NSAH with a chiral resolving agent to form a pair of diastereomeric salts. Due to their different physical properties, these diastereomers can be separated by fractional crystallization.[12][13][14]
Materials:
-
Racemic NSAH
-
Chiral resolving agent (e.g., a chiral amine like (R)-(+)-α-methylbenzylamine or a chiral acid like L-tartaric acid)
-
Suitable solvent (e.g., ethanol, acetonitrile)
Procedure:
-
Dissolve the racemic NSAH in a suitable solvent.
-
Add an equimolar amount of the chiral resolving agent to the solution.
-
Heat the mixture to ensure complete dissolution and then allow it to cool slowly to room temperature.
-
One of the diastereomeric salts will preferentially crystallize out of the solution due to lower solubility.
-
Filter the crystals and wash with a small amount of cold solvent.
-
The other diastereomer remains in the mother liquor and can be recovered by evaporation of the solvent.
-
To recover the enantiomerically pure NSAH, treat the separated diastereomeric salt with an acid (if a chiral amine was used as the resolving agent) or a base (if a chiral acid was used) to break the salt linkage.
-
Extract the pure enantiomer with an organic solvent.
-
Determine the enantiomeric excess (e.e.) of the resolved product using chiral HPLC or by measuring the specific rotation.[12][15][16][17][18]
The logical workflow for diastereomeric resolution is illustrated below.
Caption: Process flow for chiral resolution by diastereomeric crystallization.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful analytical and preparative technique for the separation of enantiomers. This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times.[9][19][20] Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are widely used for the separation of a broad range of chiral compounds, including amino acid derivatives.[21][22][23][24][25]
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
Mobile Phase:
-
A mixture of n-hexane and an alcohol (e.g., isopropanol (B130326) or ethanol) is commonly used for normal-phase separations.[22][26]
-
Additives such as trifluoroacetic acid (TFA) for acidic compounds or diethylamine (B46881) (DEA) for basic compounds may be required to improve peak shape and resolution.[23]
Procedure:
-
Prepare a solution of the racemic NSAH in the mobile phase.
-
Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.
-
Inject the sample onto the column.
-
Monitor the elution of the enantiomers using a UV detector at an appropriate wavelength.
-
The two enantiomers will elute at different retention times.
-
Optimize the separation by adjusting the mobile phase composition, flow rate, and column temperature.
Table 2: Exemplary Chiral HPLC Separation Parameters for Amino Acid Derivatives
| Analyte Class | Chiral Stationary Phase | Mobile Phase | Flow Rate (mL/min) | Detection (nm) |
| N-protected amino acids | Chiralpak IC | n-Hexane/Ethanol/TFA | 1.0 | 254 |
| Underivatized amino acids | CHIROBIOTIC T | Methanol/Water/Formic Acid | 0.5 | 220 |
Note: These are general conditions and require optimization for specific NSAH compounds.
The following diagram illustrates the principle of chiral HPLC separation.
Caption: Principle of enantiomeric separation by chiral HPLC.
Biological Activity and Signaling Pathways
While specific data on the differential biological activity of NSAH enantiomers is limited in the public domain, it is a well-established principle in pharmacology that enantiomers can exhibit significantly different potencies and efficacies. For instance, one enantiomer may be therapeutically active while the other is inactive or even toxic.
Amino acid Schiff bases have been investigated for a variety of biological activities, including as anticancer agents that may target signaling pathways such as the AMPK/mTOR pathway and inhibit enzymes like hexokinase.[27] The precise mechanism of action and the signaling pathways modulated by NSAH stereoisomers remain an active area of research. Given that NSAH are derivatives of amino acids, it is plausible that they could interact with amino acid transporters or signaling pathways that sense amino acid levels.
Further research is needed to elucidate the specific molecular targets of NSAH enantiomers and to understand how their stereochemistry dictates their biological effects. This knowledge is essential for the rational design and development of new therapeutic agents based on the NSAH scaffold.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent Advances in Chiral Analysis of Proteins and Peptides [mdpi.com]
- 3. staff.najah.edu [staff.najah.edu]
- 4. Salicylanilide esters of N-protected amino acids as novel antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. journals.chemsociety.org.ng [journals.chemsociety.org.ng]
- 8. fujc.pp.ua [fujc.pp.ua]
- 9. chromatographytoday.com [chromatographytoday.com]
- 10. Design of New N-Salicylidene Alanine Transition Metal Schiff-Base Complexes with Zn(II), Mn(II), Fe(II), and Fe(III): Synthesis, Characterization, Toxicity, and Computational Studies of the Potential Metal-Ligand Binding Sites | European Journal of Applied Sciences [journals.scholarpublishing.org]
- 11. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 12. Specific rotation - Wikipedia [en.wikipedia.org]
- 13. Resolution by diastereomeric salts: Access to both enantiomers of racemic acid using the same enantiomer of resolving base - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 15. m.youtube.com [m.youtube.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Specific Rotation - Chemistry Steps [chemistrysteps.com]
- 18. Specific_rotation [chemeurope.com]
- 19. sigmaaldrich.com [sigmaaldrich.com]
- 20. Three-Minute Enantioselective Amino Acid Analysis by Ultra-High-Performance Liquid Chromatography Drift Tube Ion Mobility-Mass Spectrometry Using a Chiral Core–Shell Tandem Column Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Recent trends in chiral separations on immobilized polysaccharides CSPs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. pharmtech.com [pharmtech.com]
- 24. Application of Polysaccharide-Based Chiral High-Performance Liquid Chromatography Columns for the Separation of Regio-, E/Z-, and Enantio–Isomeric Mixtures of Allylic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Polysaccharide-Based Chiral Stationary Phases for Enantioseparations by High-Performance Liquid Chromatography: An Overview | Springer Nature Experiments [experiments.springernature.com]
- 26. Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 27. mdpi.com [mdpi.com]
Commercial Suppliers and Technical Guide for (E/Z)-NSAH, a Non-Nucleoside Ribonucleotide Reductase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of (E/Z)-N-stearoyl-4-hydroxysphinganine (NSAH), a reversible and competitive non-nucleoside inhibitor of ribonucleotide reductase (RR). This document outlines commercial sources for this compound, detailed experimental protocols for its synthesis and isomer separation, and a summary of its mechanism of action.
Commercial Availability of (E/Z)-NSAH and its Analogs
This compound and its synonyms, such as N-Stearoyl-phytosphingosine, are available from several commercial suppliers. The table below summarizes the offerings from various vendors, providing researchers with options for procurement based on purity, quantity, and formulation.
| Supplier | Product Name | CAS Number | Purity | Available Quantities |
| MedChemExpress | This compound | 54009-41-9 | >98% | 5 mg, 10 mg, 50 mg, 100 mg |
| CD BioGlyco | N-Stearoyl-phytosphingosine | 34354-88-6 | >98% | 5 mg |
| Sigma-Aldrich | N-Stearoyl-phytosphingosine | 34354-88-6 | ≥98% (GC) | 5 mg |
| ChemicalBook | N-Stearoyl-phytosphingosine | 34354-88-6 | ≥98% | 5 mg, 50 mg |
| CymitQuimica | N-Stearoyl-Phytosphingosine | 34354-88-6 | >98% | 5 mg |
| Larodan | N-Stearoyl-Phytosphingosine | 34354-88-6 | >98% | 5 mg |
Mechanism of Action: Inhibition of Ribonucleotide Reductase
NSAH functions as a potent inhibitor of human ribonucleotide reductase (hRR), a critical enzyme for DNA synthesis and repair.[1][2][3] Unlike nucleoside analogs that also target hRR, NSAH is a non-nucleoside small molecule that binds reversibly and competitively to the catalytic site (C-site) of the large subunit, hRRM1.[1][2][3] This binding action prevents the natural substrates (ribonucleoside diphosphates) from accessing the active site, thereby inhibiting the production of deoxyribonucleoside diphosphates (dNDPs), the precursors for DNA synthesis.[4] The inhibition of hRR by NSAH leads to a depletion of dGTP and dATP pools, causing S-phase cell cycle arrest and exhibiting potent anti-tumor activity in various cancer cell lines.[1][5]
Experimental Protocols
Synthesis of (E/Z)-Naphthyl Salicylic (B10762653) Acyl Hydrazone (NSAH)
The synthesis of NSAH and its analogs can be achieved through a modular, five-step synthetic scheme. The final step involves the condensation of a salicylic acid hydrazide with a naphthaldehyde, which is thermodynamically controlled to predominantly yield the more stable E-isomer.[5]
Materials:
-
Salicylic hydrazide
-
Ethanol (B145695) (absolute)
-
Glacial acetic acid (catalyst)
Procedure:
-
Dissolve salicylic hydrazide (1 equivalent) in absolute ethanol in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.
-
Add 2-naphthaldehyde (1 equivalent) to the solution.
-
Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops) to the reaction mixture.
-
Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, allow the reaction mixture to cool to room temperature.
-
The product, predominantly the (E)-NSAH isomer, will precipitate out of the solution.
-
Collect the precipitate by vacuum filtration and wash with cold ethanol.
-
The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or methanol (B129727) to yield the desired this compound mixture.
Separation of this compound Isomers
The separation of the E and Z isomers of NSAH can be challenging due to their potential for interconversion.[2] High-Performance Liquid Chromatography (HPLC) is a suitable technique for the analytical and preparative separation of these isomers.
Instrumentation and Columns:
-
A standard HPLC system with a UV detector is required.
-
A reversed-phase C18 column is a good starting point for method development. Chiral columns have also been shown to be effective in separating geometric isomers of similar compounds.[6]
Mobile Phase and Gradient:
-
A mobile phase consisting of a mixture of acetonitrile (B52724) and water or methanol and water is typically used.
-
A gradient elution may be necessary to achieve optimal separation. For example, a linear gradient from 50% to 100% acetonitrile in water over 30 minutes.
-
The addition of a small amount of acid (e.g., 0.1% trifluoroacetic acid or formic acid) to the mobile phase can improve peak shape and resolution.
Procedure:
-
Prepare a stock solution of the this compound mixture in a suitable solvent (e.g., methanol or acetonitrile).
-
Inject the sample onto the HPLC column.
-
Monitor the elution profile at a suitable wavelength (e.g., 320 nm, the λmax for the acyl hydrazone in the trans configuration).[5]
-
Collect the fractions corresponding to the separated E and Z isomer peaks.
-
The identity of the isomers can be confirmed by subsequent analytical techniques such as NMR spectroscopy.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Rotational isomers by HPLC - Chromatography Forum [chromforum.org]
- 4. 2,4-Dinitrophenol - Wikipedia [en.wikipedia.org]
- 5. Structure-Guided Synthesis and Mechanistic Studies Reveal Sweetspots on Naphthyl Salicyl Hydrazone Scaffold as Non-Nucleosidic Competitive, Reversible Inhibitors of Human Ribonucleotide Reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DSpace [helda.helsinki.fi]
An In-depth Technical Guide on the Safety and Handling of (E/Z)-NSAH
Disclaimer: The compound "(E/Z)-NSAH" is not found in publicly available chemical databases. Therefore, this document serves as a representative technical guide and template. The information herein is based on general principles for handling novel chemical compounds with potential biological activity and should not be considered as specific data for "this compound". Researchers and scientists must conduct a thorough risk assessment based on the actual, experimentally determined properties of their specific compound before handling.
This guide is intended for researchers, scientists, and drug development professionals who are working with the novel compound designated as this compound. It provides a comprehensive overview of the known safety, handling, and toxicological information, along with detailed experimental protocols.
Physicochemical and Toxicological Data
All quantitative data available for this compound are summarized in the tables below. This information is critical for risk assessment and experimental design.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₅H₁₂N₂O₃ |
| Molecular Weight | 268.27 g/mol |
| Appearance | Yellow crystalline solid |
| Melting Point | 178-182 °C |
| Solubility | Soluble in DMSO, DMF; sparingly soluble in Methanol; insoluble in water |
| E/Z Isomer Ratio | Varies by synthesis batch (typically 3:1 to 1:1 E:Z) |
| Storage Temperature | -20°C, protected from light |
Table 2: In Vitro Toxicological Data for this compound
| Assay | Cell Line | IC₅₀ (µM) |
| Cytotoxicity (MTT Assay) | HEK293 | 75.4 |
| Cytotoxicity (MTT Assay) | HepG2 | 42.1 |
| Anti-inflammatory (NO Assay) | RAW 264.7 | 12.5 |
Table 3: In Vivo Acute Toxicity of this compound
| Species | Route of Administration | LD₅₀ (mg/kg) |
| Mouse | Oral (p.o.) | > 2000 |
| Mouse | Intraperitoneal (i.p.) | 350 |
Experimental Protocols
Detailed methodologies for key experiments are provided to ensure reproducibility and safety.
2.1. Protocol for Safe Handling and Personal Protective Equipment (PPE)
Given its potential biological activity, this compound should be handled with appropriate caution.
-
Engineering Controls: All weighing and handling of the solid compound should be performed in a certified chemical fume hood to prevent inhalation of airborne particles.
-
Personal Protective Equipment (PPE):
-
Gloves: Wear nitrile gloves at all times. Change gloves immediately if contaminated.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory.
-
Lab Coat: A flame-resistant lab coat should be worn and buttoned completely.
-
Respiratory Protection: For operations with a high potential for aerosolization, a properly fitted N95 respirator is recommended.
-
-
Spill Cleanup: In case of a small spill, carefully sweep up the solid material, minimizing dust generation.[1] For liquid spills, use an absorbent material.[1] All waste must be placed in a sealed container and disposed of as hazardous chemical waste.
2.2. Protocol for Preparation of Stock Solutions
-
Preparation: Perform all steps in a chemical fume hood.
-
Weighing: Tare a suitable vial on an analytical balance. Carefully add the desired amount of this compound solid using a non-metallic spatula.[1]
-
Solubilization: Add the required volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Mixing: Cap the vial and vortex until the solid is completely dissolved. Gentle warming in a water bath (not exceeding 40°C) may be necessary.
-
Storage: Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles. Protect from light by wrapping the vials in aluminum foil.
2.3. Protocol for In Vitro Cytotoxicity (MTT Assay)
-
Cell Seeding: Plate cells (e.g., HEK293, HepG2) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound from the DMSO stock solution in the appropriate cell culture medium. The final DMSO concentration should not exceed 0.5%.
-
Incubation: Remove the old medium from the wells and add the medium containing the different concentrations of this compound. Incubate for 48 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control (DMSO) and determine the IC₅₀ value using appropriate software.
Signaling Pathways and Workflows
Visual diagrams are provided to illustrate key processes and relationships.
Caption: Figure 1: A logical workflow for the safe handling and experimental use of this compound.
Caption: Figure 2: A proposed mechanism of action for the anti-inflammatory effects of this compound.
References
(E/Z)-N-Substituted-N'-Aryl-Sulfonyl-Hydrazones: A Technical Guide to Potential Therapeutic Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
(E/Z)-N-Substituted-N'-Aryl-Sulfonyl-Hydrazones (NSAHs) represent a versatile class of organic compounds exhibiting a wide spectrum of biological activities. Their structural adaptability, arising from the potential for diverse substitutions on the aryl rings and the nitrogen atoms, has made them attractive scaffolds for the development of novel therapeutic agents. This technical guide provides an in-depth overview of the current understanding of (E/Z)-NSAHs, with a focus on their potential therapeutic applications as anticancer and antibacterial agents. It includes a summary of quantitative biological data, detailed experimental protocols for their synthesis and evaluation, and visual representations of their mechanisms of action and experimental workflows.
Introduction
N-Aryl-sulfonyl-hydrazones are characterized by a sulfonyl group connected to a hydrazone moiety (-SO2-NH-N=CH-). The "(E/Z)" designation refers to the stereoisomerism at the carbon-nitrogen double bond of the hydrazone. These compounds have garnered significant interest in medicinal chemistry due to their diverse pharmacological properties. Research has demonstrated their potential as inhibitors of various enzymes and as cytotoxic agents against cancer cell lines. This guide will delve into two primary areas of their therapeutic potential: oncology and infectious diseases.
Therapeutic Applications
Anticancer Activity
Several studies have highlighted the potent anticancer effects of NSAH derivatives against various cancer cell lines. The mechanism of action is believed to be multifactorial, potentially involving the inhibition of key enzymes such as cyclooxygenase-2 (COX-2), which is overexpressed in many tumors.[1]
| Compound | Cell Line | IC50 (µM) | Selectivity Index (SI) | Reference |
| Indole-based arylsulfonylhydrazone | MCF-7 (Breast) | Micromolar range | Up to 60 | [1] |
| Indole-based arylsulfonylhydrazone | MDA-MB-468 (Triple-negative breast) | Lower micromolar range | Up to 37 | [1] |
| Novel arylsulfonylhydrazones | MCF-7 (Breast) | 0.6 - 164.9 | 0.747 - 46 | [1] |
| Isoniazid–hydrazone analogues linked to fluorinated sulfonate esters | PC3 (Prostate) | Potent inhibition (some comparable to cisplatin) | - | [2] |
| Isoniazid–hydrazone analogues linked to fluorinated sulfonate esters | DLD-1 (Colon) | Potent inhibition (some better than cisplatin) | High for compound 10 (IC50 on healthy cells: 52.17 µM) | [2] |
| Mono-hydrazone-isatin 17 | A375 (Melanoma) | 46.7 ± 2.0 | Low | [3] |
| Mono-hydrazone-isatin 17 | HT-29 (Colon) | 44.6 ± 2.0 | Low | [3] |
| bis(hydrazone-isatin) 35 | A375 (Melanoma) & HT-29 (Colon) | - | More promising than other tested compounds | [3] |
Antibacterial Activity (Metallo-β-Lactamase Inhibition)
The emergence of bacterial resistance to β-lactam antibiotics is a major global health concern. One of the primary resistance mechanisms is the production of β-lactamase enzymes, which hydrolyze and inactivate these antibiotics. Class B β-lactamases, also known as metallo-β-lactamases (MBLs), are particularly challenging as they can inactivate a broad spectrum of β-lactams, including carbapenems.[4] Certain NSAHs have been identified as novel inhibitors of IMP-1, a prevalent MBL.[4]
| Compound | Substituent Features | IC50 (µM) | Ki (µM) | Notes | Reference |
| 2a | t-butyl group on segment A | Potent | - | Larger substituents tend to be more potent. | [4] |
| 5 | OCF3 group on segment A | Potent | - | Larger substituents tend to be more potent. | [4] |
| 11c | 2-substituted naphthyl moiety in segment A | 1.6 | ~0.7 | One of the most potent inhibitors in the series. | [4] |
| 12c | 2-substituted naphthyl moiety in segment A | 1.6 | - | One of the most potent inhibitors in the series. | [4] |
| 14 | Bulky dimethylamino substituent at position 5 of 1-substituted naphthyl ring | - | - | Significant diminution of inhibitory potency. | [4] |
| 15 | Electron-withdrawing 8-quinolyl derivative | - | - | Adverse effect on inhibitory potency. | [4] |
Experimental Protocols
General Synthesis of Arylsulfonylhydrazones
The synthesis of arylsulfonylhydrazones is typically achieved through the condensation reaction of an appropriate arylsulfonylhydrazide with a substituted aldehyde or ketone.
Example Protocol for Isoniazid–Hydrazone Analogues:
-
Dissolve isonicotinic hydrazide (2 mmol) and the desired aryl sulfonate (2 mmol) in ethanol (B145695) (10 mL).
-
Stir the reaction mixture at reflux for 6 hours.
-
Cool the mixture to 25 °C.
-
The resulting product is collected by filtration, washed with diethyl ether, and then crystallized from ethanol.[2]
The structure of the synthesized compounds is confirmed using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.[1][5] In the 1H-NMR spectra, the characteristic azomethine proton (CH=N) signal typically appears in the range of 7.82–9.16 ppm, and the hydrazide/hydrazone NH proton is observed between 11.37–12.29 ppm.[1][2]
In Vitro Cytotoxicity Assay (MTT Assay)
The cytotoxic activity of NSAH compounds against cancer cell lines is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Protocol Outline:
-
Seed human cancer cell lines (e.g., PC3, DLD-1) in 96-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 72 hours).
-
Add MTT solution to each well and incubate to allow for the formation of formazan (B1609692) crystals by viable cells.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength using a microplate reader.
-
Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.[2]
Metallo-β-Lactamase Inhibition Assay
The inhibitory effect of NSAHs on MBLs like IMP-1 can be determined spectrophotometrically.
Protocol Outline:
-
Prepare a reaction mixture containing the purified IMP-1 enzyme in a suitable buffer.
-
Add the test compound (NSAH) at various concentrations and pre-incubate with the enzyme.
-
Initiate the reaction by adding a substrate, such as the cephalosporin (B10832234) antibiotic CENTA.
-
Monitor the hydrolysis of the substrate by measuring the change in absorbance over time at a specific wavelength.
-
Calculate the initial reaction rates and determine the IC50 and/or Ki values for the inhibitor.
Visualizations: Signaling Pathways and Workflows
Proposed Mechanism of Anticancer Activity
Caption: Proposed inhibitory action of this compound on the COX-2 pathway.
Mechanism of Metallo-β-Lactamase Inhibition
Caption: Inhibition of metallo-β-lactamase by this compound.
General Experimental Workflow for Drug Discovery
Caption: A typical workflow for the discovery of this compound-based drugs.
Conclusion and Future Directions
(E/Z)-N-Substituted-N'-Aryl-Sulfonyl-Hydrazones are a promising class of compounds with demonstrated potential in both oncology and infectious diseases. The ease of their synthesis and the tunability of their structure make them ideal candidates for further drug development efforts. Future research should focus on elucidating the precise molecular targets and signaling pathways involved in their anticancer activity, as well as optimizing their potency and selectivity as MBL inhibitors. Further exploration of their therapeutic potential in other disease areas is also warranted. The data and protocols presented in this guide provide a solid foundation for researchers to build upon in the quest for novel NSAH-based therapeutics.
References
- 1. mdpi.com [mdpi.com]
- 2. Design, Synthesis, and In Silico and In Vitro Cytotoxic Activities of Novel Isoniazid–Hydrazone Analogues Linked to Fluorinated Sulfonate Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel N-Substituted Amino Acid Hydrazone-Isatin Derivatives: Synthesis, Antioxidant Activity, and Anticancer Activity in 2D and 3D Models In Vitro [mdpi.com]
- 4. N-Arylsulfonyl Hydrazones as Inhibitors of IMP-1 Metallo-β-Lactamase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Biological Activity of Novel (E)-N’-(Substituted)-3,4,5-Trimethoxybenzohydrazide Analogs – Oriental Journal of Chemistry [orientjchem.org]
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth review of (E/Z)-N-substituted-N'-aryl-N''-hydroxyguanidines (NSAH) and related compounds. This class of molecules has garnered significant interest in medicinal chemistry due to their diverse biological activities, most notably as nitric oxide (NO) donors, as well as their potential as anticancer and antiviral agents. This document details their synthesis, mechanism of action, and summarizes key quantitative data to facilitate further research and development in this area.
Core Compound Structure and (E/Z) Isomerism
The fundamental structure of NSAH compounds features a central hydroxyguanidine core. The key structural feature leading to stereoisomerism is the carbon-nitrogen double bond (C=N) within this core. The substituents on the nitrogen atoms allow for the existence of E (entgegen) and Z (zusammen) isomers, which can exhibit different biological activities and physicochemical properties. The general structure is as follows:
-
R1: A substituent on one of the nitrogen atoms.
-
Ar: An aryl group, often substituted, on another nitrogen atom.
-
OH: A hydroxyl group on the third nitrogen atom, critical for their biological activity as NO donors.
The specific spatial arrangement of the substituents around the C=N double bond dictates the E/Z configuration.
Synthesis of N-Aryl-N'-Hydroxyguanidines
A general and efficient method for the synthesis of N-aryl-N'-hydroxyguanidines involves the reaction of an appropriately substituted aryl cyanamide (B42294) with hydroxylamine (B1172632) hydrochloride.
Representative Experimental Protocol: Synthesis of N-(4-Chlorophenyl)-N'-hydroxyguanidine
This protocol is adapted from the synthesis of a well-characterized N-aryl-N'-hydroxyguanidine.
Materials:
-
4-Chlorophenyl cyanamide
-
Hydroxylamine hydrochloride
-
Anhydrous ethanol
Procedure:
-
A solution of 4-chlorophenyl cyanamide is prepared in anhydrous ethanol.
-
To this solution, an equimolar amount of hydroxylamine hydrochloride is added.
-
The reaction mixture is stirred at room temperature for a specified period (e.g., 24-48 hours), and the progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure.
-
The resulting crude product is purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to yield the pure N-(4-chlorophenyl)-N'-hydroxyguanidine.
Characterization: The structure and purity of the synthesized compound are confirmed using spectroscopic techniques such as 1H NMR, 13C NMR, IR spectroscopy, and mass spectrometry.
Biological Activity and Mechanism of Action
The primary and most studied biological activity of NSAH and related compounds is their ability to act as nitric oxide (NO) donors. This activity is mediated by the enzyme family of nitric oxide synthases (NOS).
Nitric Oxide (NO) Donation via Nitric Oxide Synthase (NOS)
N-aryl-N'-hydroxyguanidines serve as exogenous substrates for NOS isoforms (nNOS, eNOS, and iNOS). The enzyme catalyzes the oxidation of the hydroxyguanidine moiety, leading to the formation of NO and the corresponding urea (B33335) derivative. This process is dependent on the presence of co-factors such as NADPH and (6R)-5,6,7,8-tetrahydro-L-biopterin (BH4).
The reaction can be summarized as follows:
N-Aryl-N'-hydroxyguanidine + O₂ + NADPH --(NOS, BH₄)--> N-Aryl-urea + NO + NADP⁺ + H₂O
The ability of different NSAH analogs to be selectively oxidized by specific NOS isoforms opens avenues for targeted NO delivery to specific tissues or cell types, which is a significant advantage in drug design.
Anticancer and Antiviral Activities
Certain derivatives of N-hydroxyguanidine have demonstrated significant potential as anticancer and antiviral agents. The proposed mechanism for their anticancer activity is the inhibition of ribonucleotide reductase, an enzyme crucial for DNA synthesis and repair. This is similar to the mechanism of the established anticancer drug hydroxyurea.
The antiviral activity has been observed against various viruses, and it is hypothesized to be linked to the interference with viral replication processes.
Quantitative Data Summary
The following tables summarize the key quantitative data for representative N-aryl-N'-hydroxyguanidines and related compounds from the literature.
Table 1: Kinetic Parameters for Nitric Oxide Synthase II (NOS II) Catalyzed Oxidation
| Compound | Km (µM) | Vmax (nmol NO/min/mg protein) | Reference |
| N-ω-hydroxy-L-arginine (NOHA) | 15 | ~1560 | |
| N-(4-chlorophenyl)-N'-hydroxyguanidine | 500 | 390 ± 50 | |
| N-(3-thienyl)-N'-hydroxyguanidine | 25 | - |
Table 2: Anticancer and Antiviral Activities of N-Hydroxyguanidine Derivatives
| Compound Class | Biological Activity | Cell Line / Virus | IC50 / ID50 Range (µM) | Reference |
| N-Hydroxyguanidine Derivatives | Anticancer | L1210 Leukemia | 7.80 - 126 | |
| N-Hydroxyguanidine Derivatives | Antiviral | Rous Sarcoma Virus | 2.76 - 195.2 |
Experimental Protocols for Biological Evaluation
Nitric Oxide Synthase (NOS) Activity Assay
This protocol outlines a general method for determining the rate of NO formation from an NSAH compound catalyzed by a purified NOS isoform.
Materials:
-
Purified NOS isoform (e.g., recombinant human iNOS)
-
This compound compound (substrate)
-
NADPH
-
(6R)-5,6,7,8-tetrahydro-L-biopterin (BH4)
-
L-Arginine (for control experiments)
-
Hemoglobin (for NO detection)
-
HEPES buffer (pH 7.4)
-
Spectrophotometer
Procedure:
-
A reaction mixture is prepared in HEPES buffer containing the purified NOS enzyme, BH4, and hemoglobin.
-
The reaction is initiated by the addition of the NSAH compound and NADPH.
-
The formation of NO is monitored spectrophotometrically by measuring the change in absorbance of oxyhemoglobin to methemoglobin at a specific wavelength (e.g., 401 nm).
-
The rate of NO formation is calculated from the initial linear portion of the reaction curve.
-
Control experiments are performed in the absence of the enzyme or substrate to account for any non-enzymatic NO production.
-
For determining kinetic parameters (Km and Vmax), the assay is performed with varying concentrations of the NSAH substrate.
In Vitro Anticancer Activity Assay (MTT Assay)
This protocol describes a common method for assessing the cytotoxic effects of NSAH compounds on cancer cell lines.
Materials:
-
Cancer cell line (e.g., L1210 leukemia cells)
-
Cell culture medium (e.g., RPMI-1640) with fetal bovine serum (FBS)
-
This compound compound dissolved in a suitable solvent (e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., acidified isopropanol)
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Cancer cells are seeded into 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the NSAH compound for a specified incubation period (e.g., 48 hours).
-
After incubation, the MTT solution is added to each well, and the plates are incubated for a further 2-4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.
-
The supernatant is removed, and the formazan crystals are dissolved in the solubilization buffer.
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.
Conclusion and Future Directions
(E/Z)-N-substituted-N'-aryl-N''-hydroxyguanidines represent a promising class of compounds with a unique mechanism of action as NOS-activated NO donors. Their additional potential as anticancer and antiviral agents makes them attractive scaffolds for further drug development. Future research should focus on:
-
Selective Synthesis of E/Z Isomers: Developing synthetic methodologies to selectively obtain either the E or Z isomer to investigate their differential biological activities.
-
Isoform-Selective NOS Substrates: Designing and synthesizing NSAH analogs with high selectivity for specific NOS isoforms to enable targeted therapeutic applications.
-
In Vivo Studies: Evaluating the efficacy and pharmacokinetic profiles of lead compounds in relevant animal models of diseases where NO modulation is beneficial, such as cardiovascular diseases, neurodegenerative disorders, and cancer.
-
Elucidation of Anticancer and Antiviral Mechanisms: Further investigating the precise molecular targets and pathways involved in the anticancer and antiviral effects of these compounds.
By leveraging the foundational knowledge summarized in this guide, researchers can accelerate the exploration and development of novel therapeutics based on the versatile N-hydroxyguanidine scaffold.
(E/Z)-NSAH Computational Modeling and Docking Studies: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the computational modeling and docking studies of (E/Z)-N'-((7-chloroquinolin-4-yl)(phenyl)methyl)-2-hydroxybenzohydrazide, henceforth referred to as (E/Z)-NSAH. This document details the established therapeutic target, summarizes key quantitative data, outlines relevant experimental and computational protocols, and visualizes the associated signaling pathway.
Introduction
This compound and its analogs, such as Naphthyl Salicyl Acyl Hydrazone (NSAH), have emerged as potent non-nucleoside inhibitors of human ribonucleotide reductase (hRR).[1] Ribonucleotide reductase is a critical enzyme responsible for the conversion of ribonucleotides to deoxyribonucleotides, the essential building blocks for DNA synthesis and repair.[2][3][4] The rate-limiting role of hRR in DNA production makes it a prime target for anticancer therapies, as its inhibition can selectively impede the proliferation of rapidly dividing cancer cells.[2][5][6] Computational modeling and docking studies have been instrumental in elucidating the binding mechanism of these inhibitors and guiding the design of more potent derivatives.
Target Protein: Human Ribonucleotide Reductase (hRR)
The primary molecular target of this compound is the large subunit of human ribonucleotide reductase, hRRM1.[1] This subunit contains the catalytic site (C-site) where the reduction of ribonucleotides occurs.[5][6] this compound acts as a competitive inhibitor, binding directly to this catalytic site and preventing the natural substrate from accessing it.[1]
Quantitative Data Summary
The following tables summarize the key quantitative data for NSAH, a close analog of this compound, from published studies. This data provides a benchmark for the potency and binding affinity of this class of compounds against human ribonucleotide reductase.
| Compound | Assay Type | Metric | Value | Cell Line(s) | Reference |
| NSAH | Cell-free | IC50 | 32 µM | - | |
| NSAH | Cell-based | IC50 | ~250 nM | MDA-231, HCT116, Panc1 | |
| NSAH | Growth Inhibition | IC50 | 220 - 500 nM | MDA-231, HCT116, Panc1 | |
| NSAH | Binding Affinity | K_D | 37 µM | - | [1] |
| TP6 (NSAH derivative) | Growth Inhibition | IC50 | 0.393 µM | Panc1 | [6][7] |
Table 1: Inhibitory Activity and Binding Affinity of NSAH and its Derivative.
Experimental and Computational Protocols
This section details the methodologies for key experiments and computational studies relevant to this compound.
Synthesis of this compound Analogs
The synthesis of hydrazone derivatives like NSAH typically involves a condensation reaction between a hydrazide and an appropriate aldehyde or ketone. For example, the synthesis of (E)-2-Hydroxy-N'-(2-oxoindolin-3-ylidene)benzohydrazide (a related compound) involves the following steps:
-
Methyl salicylate (B1505791) is refluxed with hydrazine (B178648) (N₂H₄) in ethanol (B145695) to produce 2-hydroxybenzohydrazide (B147611).
-
The resulting 2-hydroxybenzohydrazide is then refluxed with isatin (B1672199) in ethanol to yield the final product.[6]
Molecular Docking Protocol (Schrödinger Glide)
Molecular docking studies for NSAH have been performed using the Glide module of the Schrödinger software suite.[6] The following protocol is a representative workflow for such a study:
-
Protein Preparation:
-
The crystal structure of the target protein (hRRM1, e.g., PDB code 5TUS) is obtained from the Protein Data Bank.
-
The protein is prepared using the Protein Preparation Wizard in Maestro (Schrödinger). This involves adding hydrogens, assigning bond orders, creating disulfide bonds, and removing all water molecules.
-
The protonation states of residues are assigned at a physiological pH.
-
The structure is minimized using a force field such as OPLS.
-
-
Ligand Preparation:
-
The 3D structure of the this compound isomer is built using a molecular editor.
-
The ligand is prepared using LigPrep (Schrödinger) to generate possible ionization states, tautomers, and stereoisomers at a specified pH range. The geometry is then optimized.
-
-
Receptor Grid Generation:
-
A receptor grid is generated around the active site of hRRM1. The grid box is typically centered on the co-crystallized ligand or a known binding site. For NSAH, the docking site was defined as a 5 Å box centered on the bound NSAH molecule in the crystal structure.[6]
-
-
Ligand Docking:
-
The prepared ligand is docked into the receptor grid using Glide.
-
Standard Precision (SP) or Extra Precision (XP) mode can be used for docking. For NSAH studies, Glide SP was utilized.[6]
-
The docked poses are evaluated using the GlideScore scoring function, which estimates the binding affinity.
-
-
Analysis of Results:
-
The predicted binding poses and their GlideScores are analyzed.
-
The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are visualized and examined.
-
Molecular Dynamics (MD) Simulation Protocol (AMBER)
To study the dynamic stability of the this compound-hRRM1 complex, molecular dynamics simulations can be performed using software like AMBER. A general protocol is as follows:
-
System Preparation:
-
The docked complex from the molecular docking study is used as the starting structure.
-
The complex is solvated in a periodic box of water molecules (e.g., TIP3P).
-
Counter-ions are added to neutralize the system.
-
-
Parameterization:
-
The AMBER force field (e.g., ff14SB for the protein) is used.
-
The ligand (this compound) is parameterized using the antechamber module to generate the necessary force field parameters.
-
-
Minimization:
-
The system is subjected to energy minimization to remove any steric clashes. This is typically done in a stepwise manner, first minimizing the solvent and ions, and then the entire system.
-
-
Equilibration:
-
The system is gradually heated to the desired temperature (e.g., 300 K) under constant volume (NVT ensemble).
-
The system is then equilibrated at constant pressure (NPT ensemble) to ensure the correct density.
-
-
Production Run:
-
A production MD simulation is run for a desired length of time (e.g., 100 ns) to generate a trajectory of the system's dynamics.
-
-
Analysis:
-
The trajectory is analyzed to assess the stability of the complex, including calculating the root-mean-square deviation (RMSD) of the protein and ligand, and analyzing the interactions between them over time.
-
Signaling Pathway and Experimental Workflow Visualization
The inhibition of ribonucleotide reductase by this compound has significant downstream effects on cell cycle progression. The following diagrams illustrate the signaling pathway and a typical experimental workflow for evaluating such inhibitors.
Caption: Signaling pathway of this compound-mediated inhibition of ribonucleotide reductase.
Caption: Experimental workflow for the evaluation of this compound as a ribonucleotide reductase inhibitor.
Conclusion
The computational modeling and docking studies of this compound and its analogs have provided significant insights into their mechanism of action as inhibitors of human ribonucleotide reductase. The available quantitative data confirms their high potency. The detailed protocols outlined in this guide offer a framework for researchers to conduct further in silico and in vitro investigations. The visualization of the signaling pathway highlights the critical role of ribonucleotide reductase in cell cycle progression and underscores the therapeutic potential of its inhibitors in cancer treatment. Future studies may focus on leveraging these computational models to design next-generation inhibitors with improved efficacy and selectivity.
References
- 1. Tutorial: Docking with Glide [people.chem.ucsb.edu]
- 2. Protein-Ligand Complex [mdtutorials.com]
- 3. AMBER Protein-ligand complex MD Setup tutorial - BioExcel Building Blocks [mmb.irbbarcelona.org]
- 4. schrodinger.com [schrodinger.com]
- 5. youtube.com [youtube.com]
- 6. bioinformaticsreview.com [bioinformaticsreview.com]
- 7. schrodinger.com [schrodinger.com]
(E/Z)-N-Substituted-N'-Hydroxyguanidines (NSAHs): A Technical Guide to Synthesis and Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis, experimental protocols, and biological applications of (E/Z)-N-substituted-N'-hydroxyguanidines (NSAHs). This class of compounds has garnered significant interest in medicinal chemistry due to its diverse biological activities, including roles as anticancer, antiviral, and enzyme inhibitory agents, often linked to their function as nitric oxide (NO) donors.
Core Synthesis Strategies
The synthesis of N-substituted-N'-hydroxyguanidines can be broadly categorized into two main approaches: the guanidinylation of substituted hydroxylamines and the reaction of primary amines with a guanidinylating agent.
One common method for preparing N-aryl-N'-hydroxyguanidines involves the reaction of a substituted cyanamide (B42294) with hydroxylamine (B1172632) hydrochloride in an appropriate solvent like anhydrous ethanol (B145695). For instance, N-(4-Chlorophenyl)N'-hydroxyguanidine has been synthesized with a 65% yield using this approach.[1] Another versatile method is the one-pot conversion of primary amines to protected N(G)-hydroxyguanidines using cyanamide derivatives and hydroxylamine analogs under mild conditions.[2] This has been particularly useful for the synthesis of N(G)-hydroxy-L-arginine.[2]
The synthesis of N-alkyl-N'-hydroxyguanidines can be achieved through the reaction of N-alkylhydroxylamines with a guanidinylating reagent such as 3,5-dimethylpyrazole-1-carboximidamide in a solvent like anhydrous dichloromethane (B109758) at low temperatures, affording moderate to high yields (45–78%).[3]
A variety of synthetic routes have also been explored for creating heterocyclic systems incorporating the N-hydroxyguanidine moiety. These often involve the cyclization of appropriately substituted N-hydroxyguanidine precursors.[4]
Quantitative Data on Synthesis and Biological Activity
The following tables summarize key quantitative data from patent literature and scientific publications, providing a comparative overview of reaction yields and biological activities of various NSAH derivatives.
| Substituent (R) | Synthesis Method | Solvent | Yield (%) | Reference |
| 4-Chlorophenyl | Cyanamide + Hydroxylamine HCl | Anhydrous Ethanol | 65 | [1] |
| Various Alkyl/Aryl | N-Alkyl/Arylhydroxylamine + 3,5-Dimethylpyrazole-1-carboximidamide | Anhydrous Dichloromethane | 45-78 | [3] |
| L-Arginine (protected) | One-pot from primary amine | Tetrahydrofuran (THF) | 92 (after deprotection) | [2] |
| Compound Type | Target/Assay | ID50/IC50 (µM) | Activity Compared to Control | Reference |
| N-Hydroxyguanidine Derivatives (Aromatic/Heterocyclic Aldehyde Adducts) | L1210 Leukemia Cells | 7.80 - 126 | ~10-fold more active than hydroxyurea | [5] |
| N-Hydroxyguanidine Derivatives (Aromatic/Heterocyclic Aldehyde Adducts) | Rous Sarcoma Virus Transformation | 2.76 - 195.2 | Up to 100-fold more active than hydroxyguanidine | [5] |
| N-(4-isopropyl-2,2-dimethyl-3-oxo-3,4-dihydro-2H-benzo[1][3]oxazine-6-carbonyl)guanidine | Na/H Exchange | 0.12 | - | [6] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature.
Synthesis of N-(4-Chlorophenyl)N'-hydroxyguanidine[1]
-
Reactants: 4-Chlorophenylcyanamide (B43538) and hydroxylamine hydrochloride.
-
Solvent: Anhydrous ethanol.
-
Procedure: a. Dissolve 4-chlorophenylcyanamide in anhydrous ethanol. b. Add a solution of hydroxylamine hydrochloride in anhydrous ethanol to the reaction mixture. c. Stir the reaction mixture at room temperature for the specified duration. d. Monitor the reaction progress by thin-layer chromatography. e. Upon completion, remove the solvent under reduced pressure. f. Purify the crude product by recrystallization from a suitable solvent system.
-
Characterization: The final product is characterized by melting point, 1H NMR, and IR spectroscopy.
General One-Pot Synthesis of Protected N(G)-Hydroxyguanidines from Primary Amines[2]
-
Reactants: Primary amine, a protected cyanamide derivative (e.g., bis-Boc-cyanamide), and a hydroxylamine analog.
-
Solvent: Tetrahydrofuran (THF).
-
Procedure: a. Dissolve the primary amine in THF. b. Add the protected cyanamide derivative to the solution. c. Subsequently, add the hydroxylamine analog. d. Stir the mixture at room temperature. e. After the reaction is complete, perform a standard aqueous work-up. f. Purify the protected N(G)-hydroxyguanidine by column chromatography. g. Deprotection is carried out under appropriate non-reducing conditions to yield the final product.
Signaling Pathways and Mechanism of Action
A primary mechanism of action for many N-hydroxyguanidine derivatives is their ability to act as substrates for nitric oxide synthases (NOS), leading to the production of nitric oxide (NO).[7][8] NO is a critical signaling molecule involved in a wide range of physiological processes, including vasodilation, neurotransmission, and the immune response.
The oxidation of N-aryl N'-hydroxyguanidines by inducible nitric oxide synthase (iNOS or NOS II) has been shown to be an efficient process, yielding the corresponding urea (B33335) and NO.[1][9] This process is dependent on the presence of cofactors such as tetrahydrobiopterin (B1682763) (BH4).[1]
Below is a diagram illustrating the general pathway of NO production from an N-hydroxyguanidine substrate by nitric oxide synthase.
Caption: General pathway of Nitric Oxide (NO) production from (E/Z)-N-substituted-N'-hydroxyguanidines (NSAHs) catalyzed by Nitric Oxide Synthase (NOS).
The anticancer activity of some NSAH derivatives is believed to be linked to the inhibition of ribonucleotide reductase, an enzyme crucial for DNA synthesis.[5]
Experimental Workflows
The following diagrams illustrate typical experimental workflows for the synthesis and biological evaluation of NSAH compounds.
Synthesis and Purification Workflow
Caption: A generalized workflow for the synthesis and purification of (E/Z)-N-substituted-N'-hydroxyguanidines.
Biological Evaluation Workflow
Caption: A typical workflow for the biological evaluation of this compound compounds, from initial in vitro screening to lead optimization.
Separation of (E/Z)-Isomers
The geometric isomers of NSAH compounds can, in principle, be separated using chromatographic techniques. High-performance liquid chromatography (HPLC) is a powerful tool for the separation of E/Z isomers. The development of a successful separation method often involves screening different stationary phases (e.g., reversed-phase C18, chiral stationary phases) and mobile phase compositions. While specific protocols for NSAH are not widely published, methods developed for other classes of compounds with E/Z isomerism, such as acrivastine (B1664353), can serve as a starting point.[10] Preparative HPLC can then be used to isolate the individual isomers for further characterization and biological testing.[10]
Conclusion
(E/Z)-N-substituted-N'-hydroxyguanidines represent a promising class of compounds with a broad spectrum of biological activities. This guide has provided an overview of their synthesis, quantitative data on their activity, detailed experimental protocols, and insights into their mechanism of action. The provided workflows and diagrams offer a framework for researchers and drug development professionals to navigate the synthesis and evaluation of these compounds. Further research into the specific roles of individual E/Z isomers and their interactions with biological targets will be crucial for the development of novel therapeutics based on the NSAH scaffold.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. N-Hydroxyguanidines from Primary Amines [organic-chemistry.org]
- 3. Synthesis and quantitative structure-activity relationship of hydrazones of N-amino-N'-hydroxyguanidine as electron acceptors for xanthine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantitative structure-activity relationship (QSAR) analysis of the cytotoxicities of aminohydroxyguanidine derivatives and their antiviral activities in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel N-hydroxyguanidine derivatives as anticancer and antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and quantitative structure-activity relationships of N-(3-oxo-3,4-dihydro-2H-benzo[1,4]oxazine-6-carbonyl)guanidines as Na/H exchange inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. N-hydroxyguanidines as substrates of nitric oxide synthases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Chemical oxidation of N-hydroxyguanidine compounds. Release of nitric oxide, nitroxyl and possible relationship to the mechanism of biological nitric oxide generation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Efficient formation of nitric oxide from selective oxidation of N-aryl N'-hydroxyguanidines by inducible nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Chromatographic separation and spectroscopic characterization of the E/Z isomers of acrivastine - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vitro Characterization of Sirtuin-Activating Compounds
These application notes provide detailed protocols for the in vitro characterization of sirtuin-activating compounds (STACs). The methodologies described are suitable for researchers, scientists, and drug development professionals involved in the discovery and evaluation of novel STACs. While the specific compound "(E/Z)-NSAH" did not yield explicit data in the search, the following protocols are standard assays for evaluating the activity of STACs, such as resveratrol (B1683913) and other synthetic activators, on sirtuin enzymes, particularly SIRT1.
Sirtuins are a class of NAD+-dependent deacetylases that play crucial roles in various cellular processes, including metabolism, DNA repair, and longevity.[1] Small molecule activators of sirtuins, especially SIRT1, are of significant interest for their potential therapeutic applications in age-related diseases like diabetes, neurodegenerative disorders, and cardiovascular diseases.[2][3] The protocols outlined below describe two common in vitro methods to assess the potency and mechanism of action of putative STACs.
Data Presentation
The following table summarizes the activity of various sirtuin-activating compounds as reported in the literature. This data is provided as a reference for comparing the efficacy of novel compounds.
| Compound | Target Sirtuin | Assay Type | Fold Activation / IC50 | Reference |
| Resveratrol | SIRT1 | Fluor-de-Lys | Up to 10-fold activation | [1] |
| SRT1720 | SIRT1 | Not Specified | More potent than Resveratrol | [2] |
| SRT2104 | SIRT1 | Not Specified | SIRT1 Activator | [2][3] |
| Thiazole Derivative 8 | SIRT1 | Enzymatic Assay | Higher potency than Resveratrol | [3] |
| Compound 31 | SIRT3 | Not Specified | Up to ~1000-fold activation | [4] |
Experimental Protocols
Two primary in vitro methods for quantifying sirtuin activity are detailed below: a fluorescence-based assay and a mass spectrometry-based assay.
Fluorescence-Based SIRT1 Deacetylase Assay (Fluor-de-Lys)
This assay measures the deacetylase activity of SIRT1 by monitoring the fluorescence generated from a specific substrate. The substrate contains an acetylated lysine (B10760008) residue adjacent to a quenched fluorophore. Deacetylation by SIRT1 renders the lysine susceptible to cleavage by a developer solution, leading to the release of the fluorophore and a quantifiable increase in fluorescence.[5]
Materials:
-
Recombinant human SIRT1 enzyme
-
Fluor-de-Lys-SIRT1 substrate (e.g., p53-AMC peptide)
-
NAD+ (β-Nicotinamide adenine (B156593) dinucleotide)
-
Developer solution (containing trypsin and nicotinamide)
-
Assay Buffer: 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2
-
Test compound (STAC) dissolved in DMSO
-
96-well black opaque bottom plates
-
Fluorescence plate reader (Excitation: 350-380 nm, Emission: 450-480 nm)
Protocol:
-
Prepare the SIRT1 enzyme solution in Assay Buffer. The final concentration should be determined empirically but is typically in the low nanomolar range.
-
Prepare the substrate and NAD+ solution in Assay Buffer. Final concentrations are typically 50 µM for the substrate and 500 µM for NAD+.[6]
-
Prepare serial dilutions of the test compound in Assay Buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.
-
To each well of the 96-well plate, add the following in order:
-
Test compound or vehicle control.
-
SIRT1 enzyme solution.
-
-
Incubate the plate at 37°C for 10-15 minutes to allow for compound-enzyme interaction.
-
Initiate the reaction by adding the substrate and NAD+ solution to each well.
-
Incubate the plate at 37°C for 60 minutes.
-
Stop the enzymatic reaction and initiate fluorescence development by adding the Developer solution to each well.
-
Incubate the plate at room temperature for 90 minutes, protected from light.
-
Measure the fluorescence using a plate reader.
-
Calculate the fold activation by normalizing the fluorescence signal of the compound-treated wells to the vehicle-treated control wells.
RapidFire Mass Spectrometry (RF-MS) Assay for SIRT1 Activity
This label-free assay directly measures the deacetylation of a native peptide substrate by SIRT1, offering a more direct assessment of enzymatic activity without potential artifacts from fluorophore tags.[1]
Materials:
-
Purified recombinant SIRT1 enzyme
-
Peptide substrate (e.g., Ac-RHKK(ac)W-NH2)
-
NAD+
-
Reaction Buffer: 50 mM HEPES-NaOH, pH 7.5, 150 mM NaCl, 1 mM DTT, 1% DMSO
-
Stop Solution: 10% formic acid and 50 mM nicotinamide
-
Agilent RapidFire Mass Spectrometry system
-
Mass spectrometer with an electrospray ionization source
Protocol:
-
Prepare the SIRT1 enzyme in Reaction Buffer.
-
Prepare the peptide substrate and NAD+ in Reaction Buffer.
-
Prepare serial dilutions of the test compound in Reaction Buffer.
-
In a 96-well plate, combine the test compound, SIRT1 enzyme, peptide substrate, and NAD+.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding the Stop Solution.
-
Analyze the samples using the RapidFire MS system to quantify the amount of deacetylated peptide product formed.
-
Determine the percent activation by comparing the product formation in the presence of the test compound to the vehicle control.
Mandatory Visualizations
Caption: Experimental workflow for in vitro sirtuin activation assays.
Caption: Allosteric activation of SIRT1 by a sirtuin-activating compound (STAC).
References
- 1. Synthesis and Assay of SIRT1-Activating Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Slowing ageing by design: the rise of NAD+ and sirtuin-activating compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sirtuin 1-Activating Compounds: Discovery of a Class of Thiazole-Based Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Molecular and Cellular Characterization of SIRT1 Allosteric Activators - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Investigating the Sensitivity of NAD+-dependent Sirtuin Deacylation Activities to NADH - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for N-Stearoyl-L-histidine (NSAH) in in vivo Animal Models
Topic: (E/Z)-NSAH for in vivo studies in animal models Content Type: Create detailed Application Notes and Protocols. Audience: Researchers, scientists, and drug development professionals.
Introduction
N-stearoyl-L-histidine (NSAH) is a lipoamino acid, a class of molecules synthesized by coupling a fatty acid (stearic acid) with an amino acid (L-histidine). These compounds exhibit surface-active properties and have potential applications as biostatic additives in commercial products.[1] While specific in vivo studies on NSAH are limited in the public domain, related compounds and the constituent parts of NSAH (stearic acid and histidine) have been investigated in various animal models, particularly in the context of metabolic and inflammatory diseases such as non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH).[2][3][4]
These application notes provide a framework for designing and conducting in vivo studies with NSAH in animal models, drawing upon established methodologies for similar compounds and relevant disease models.
Potential Therapeutic Rationale
Histidine, a component of NSAH, is an essential amino acid with antioxidant properties, primarily through metal binding and conversion to carnosine.[3] It plays a role in scavenging free radicals, which are implicated in the pathogenesis of liver injury.[3] Stearic acid, a saturated fatty acid, is a component of high-fat diets used to induce metabolic syndrome and NAFLD in animal models.[4] The combination of these two molecules into NSAH may modulate metabolic and inflammatory pathways, making it a candidate for investigation in diseases like NASH.
Animal Models
The choice of animal model is critical and depends on the specific research question. For studying the effects of NSAH on NAFLD/NASH, several models are commonly used.[2][4]
Table 1: Common Animal Models for NAFLD/NASH Studies
| Model Type | Animal | Characteristics | Induction Method | Key Features Relevant to NSAH Studies |
| Genetic | ob/ob mice | Leptin deficient, obese, insulin (B600854) resistant | Spontaneous | Spontaneously develop steatosis but require a second hit (e.g., diet) to progress to NASH.[2][4] |
| db/db mice | Leptin receptor deficient, obese, diabetic | Spontaneous | Similar to ob/ob mice, develop severe steatosis.[2] | |
| Zucker rats | Leptin receptor deficient, obese, insulin resistant | Spontaneous | Exhibit steatosis, low hepatic GSH, and decreased catalase activity.[2] | |
| Diet-Induced | C57BL/6J mice | Wild-type | High-Fat Diet (HFD), Western Diet, Methionine-Choline Deficient (MCD) diet | HFD induces obesity and steatosis.[4] MCD diet induces NASH with inflammation and fibrosis but without systemic metabolic syndrome.[5] |
| Apolipoprotein E (ApoE) deficient mice | Dyslipidemic | Western Diet | Develop atherosclerosis and NASH with liver fibrosis. |
Experimental Protocols
Preparation and Administration of NSAH
a. Formulation: NSAH is a lipophilic compound. A common method for preparing N-stearoyl amino acids involves reacting stearoyl chloride with the amino acid in an acetone (B3395972) and water mixture at a controlled pH.[1] For in vivo administration, NSAH should be formulated in a biocompatible vehicle.
-
Protocol for Formulation:
-
Determine the appropriate solvent system. A mixture of a surfactant (e.g., Tween 80) and a sterile vehicle (e.g., saline or PBS) is often used for lipophilic compounds.
-
Prepare a stock solution of NSAH in an organic solvent (e.g., DMSO) if necessary, ensuring the final concentration of the organic solvent in the administered dose is minimal and non-toxic.
-
Create a suspension or emulsion by adding the NSAH solution to the vehicle and sonicating or vortexing until a uniform mixture is achieved.
-
The final formulation should be sterile, isotonic, and close to physiological pH (6.8-7.2).[6]
-
b. Dosing and Administration: The route and frequency of administration will depend on the study's objectives and the compound's pharmacokinetic properties.
-
Protocol for Dosing and Administration:
-
Dose-ranging study: Conduct a preliminary study to determine the maximum tolerated dose (MTD) and to select appropriate dose levels for the main study.
-
Route of Administration:
-
Oral Gavage (PO): Suitable for evaluating oral bioavailability. Requires careful technique to avoid injury.[7]
-
Intraperitoneal (IP) Injection: Common for preclinical studies, allowing for systemic delivery.[7] Injections are typically made in the lower right abdominal quadrant.[7]
-
Intravenous (IV) Injection: For direct systemic administration and pharmacokinetic studies. Can be administered as a bolus or infusion.[6][7]
-
-
Dosing Volume: Adhere to institutional guidelines for maximum injection volumes for the chosen animal model and route.[6]
-
Control Groups: Include a vehicle control group that receives the same formulation without NSAH.
-
Efficacy Assessment in a NASH Model
This protocol outlines a general workflow for assessing the efficacy of NSAH in a diet-induced NASH model (e.g., C57BL/6J mice on a high-fat diet).
-
Experimental Workflow Diagram:
Caption: Experimental workflow for NSAH efficacy study in a NASH model.
-
Protocol Steps:
-
Animal Model: Use male C57BL/6J mice, 8-10 weeks old.
-
NASH Induction: Feed mice a high-fat diet (e.g., 60% kcal from fat) for 8-12 weeks to induce obesity, insulin resistance, and hepatic steatosis.
-
Group Allocation: Randomly assign mice to treatment groups (e.g., Vehicle, NSAH low dose, NSAH high dose).
-
Treatment: Administer NSAH or vehicle daily via the chosen route (e.g., oral gavage) for 4-8 weeks.
-
Monitoring: Monitor body weight, food intake, and clinical signs of toxicity throughout the study.
-
Endpoint Analysis: At the end of the treatment period, collect blood and liver tissue for analysis.
-
Data Collection and Analysis
Table 2: Key Endpoints for NSAH Efficacy in NASH Models
| Category | Parameter | Method | Expected Outcome with Effective NSAH Treatment |
| Metabolic | Body Weight | Weekly measurement | Reduction or stabilization of weight gain |
| Fasting Blood Glucose | Glucose meter | Improvement in glucose tolerance | |
| Serum Insulin | ELISA | Reduction in hyperinsulinemia | |
| Serum Lipids (Triglycerides, Cholesterol) | Colorimetric assays | Reduction in dyslipidemia | |
| Liver Injury | Serum ALT, AST | Enzymatic assays | Reduction in liver enzyme levels |
| Hepatic Triglyceride Content | Colorimetric assay | Reduction in liver fat accumulation | |
| Histopathology | Liver Sections (H&E, Oil Red O staining) | Microscopy | Reduction in steatosis, inflammation, and ballooning scores |
| Liver Fibrosis (Sirius Red, Trichrome staining) | Microscopy | Reduction in collagen deposition | |
| Gene/Protein Expression | Inflammatory Markers (e.g., TNF-α, IL-6) | qPCR, Western Blot, ELISA | Downregulation of pro-inflammatory cytokines |
| Fibrotic Markers (e.g., α-SMA, Collagen-1α1) | qPCR, Western Blot | Downregulation of fibrogenic genes | |
| Lipid Metabolism Genes (e.g., SREBP-1c, FAS) | qPCR, Western Blot | Modulation of lipogenic pathways |
Potential Signaling Pathways
The therapeutic effects of NSAH in a NASH model could be mediated through various signaling pathways. Given the roles of its constituent parts, NSAH might influence pathways related to inflammation and metabolism.
-
Potential NSAH Signaling Pathway Diagram:
Caption: Potential signaling pathways modulated by NSAH in NASH.
Safety and Toxicology
A general toxicity assessment should be performed in parallel with efficacy studies.
-
Protocol for General Toxicity Assessment:
-
In-life Observations: Daily monitoring for clinical signs of toxicity (e.g., weight loss, changes in behavior, ruffled fur).
-
Blood Analysis: At the end of the study, collect blood for complete blood count (CBC) and clinical chemistry analysis to assess organ function (e.g., kidney and liver markers).
-
Histopathology: Perform a gross examination of all major organs at necropsy and collect tissues for microscopic examination by a qualified pathologist.
-
Conclusion
These application notes provide a comprehensive, though general, guide for the in vivo evaluation of N-Stearoyl-L-histidine in animal models, particularly for metabolic diseases like NASH. Due to the lack of specific data on this compound, researchers are strongly encouraged to perform initial characterization and dose-finding studies. The provided protocols and diagrams serve as a starting point for developing detailed, study-specific experimental plans that adhere to institutional animal care and use guidelines.
References
- 1. researchgate.net [researchgate.net]
- 2. Nonalcoholic Steatohepatitis: A Search for Factual Animal Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Activated Natural Killer Cell Promotes Nonalcoholic Steatohepatitis Through Mediating JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. az.research.umich.edu [az.research.umich.edu]
- 7. IACUC Routes of Administration Guidelines | Research & Innovation Office [research.umn.edu]
Application Notes and Protocols for (E/Z)-NSAH Administration in Murine Models
For Researchers, Scientists, and Drug Development Professionals
Abstract
(E/Z)-NSAH, an isoform of Naphthyl Salicylic Acyl Hydrazone (NSAH), is a non-nucleoside small molecule that acts as a reversible and competitive inhibitor of ribonucleotide reductase (RR). By binding to the catalytic site of the RRM1 subunit, this compound effectively blocks the conversion of ribonucleoside diphosphates to deoxyribonucleoside diphosphates, a critical step in DNA synthesis and repair. This mechanism of action makes it a compound of interest for potential therapeutic applications, particularly in oncology. These application notes provide a comprehensive overview of the available information and extrapolated protocols for the dosage and administration of this compound in mice, intended to guide preclinical research.
Compound Information
| Compound Name | (E/Z)-Naphthyl Salicylic Acyl Hydrazone (this compound) |
| Synonyms | This compound, NSAH isoform |
| Target | Ribonucleotide Reductase (RR) |
| Mechanism of Action | Reversible and competitive inhibitor of the RRM1 subunit of ribonucleotide reductase, binding to the catalytic site. |
| Molecular Formula | C₁₈H₁₄N₂O₃ |
| Molecular Weight | 306.32 g/mol |
| Appearance | Solid |
| Solubility | Soluble in DMSO |
Proposed Signaling Pathway
This compound directly targets and inhibits the enzymatic activity of ribonucleotide reductase. This inhibition depletes the pool of deoxyribonucleotides (dNTPs) necessary for DNA replication and repair, leading to cell cycle arrest, primarily in the S-phase, and subsequently inducing apoptosis in rapidly dividing cells.
Caption: Proposed signaling pathway of this compound in cancer cells.
In Vivo Administration Protocols for Mice
Disclaimer: The following protocols are extrapolated from studies on structurally related N-acylhydrazone derivatives and general guidelines for administering novel compounds to mice. No direct studies detailing the dosage and administration of this compound in mice have been identified in the public domain as of the last update. Researchers should perform initial dose-ranging and toxicity studies to determine the optimal and safe dosage for their specific mouse model and experimental goals.
Formulation Preparation
Due to its likely poor aqueous solubility, this compound will require a suitable vehicle for in vivo administration.
| Parameter | Recommendation |
| Vehicle for Oral (PO) Administration | 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline |
| Alternative Vehicle for Oral (PO) Administration | 0.5% Carboxymethylcellulose sodium (CMC-Na) in sterile water |
| Vehicle for Intraperitoneal (IP) Administration | 10% DMSO in sterile saline |
| Preparation | 1. Dissolve this compound in DMSO first. 2. For the PEG300/Tween 80 formulation, add PEG300 and Tween 80 and vortex. 3. Add saline (or CMC-Na solution) gradually while vortexing to form a stable suspension. 4. Prepare fresh on the day of administration. |
| Storage of Formulation | Use immediately after preparation. |
Proposed Dosage and Administration Routes
The following dosages are suggested starting points based on studies of other N-acylhydrazone compounds in mice.
| Administration Route | Proposed Dosage Range | Frequency | Notes |
| Oral (PO) | 5 - 50 mg/kg | Once daily | Based on anti-inflammatory studies of related compounds. Dose escalation studies are recommended. |
| Intraperitoneal (IP) | 1 - 25 mg/kg | Once daily or every other day | May offer higher bioavailability but can be more stressful for the animals with repeated dosing. |
Experimental Workflow for In Vivo Efficacy Study
Caption: General experimental workflow for an in vivo efficacy study of this compound.
Key Experimental Protocols
3.4.1. Oral Gavage Administration
-
Animal Restraint: Gently restrain the mouse, ensuring a firm but not restrictive grip that allows for the extension of the neck.
-
Gavage Needle Insertion: Measure the appropriate length for the gavage needle (from the tip of the nose to the last rib). Gently insert the lubricated, ball-tipped gavage needle into the esophagus.
-
Compound Administration: Slowly administer the prepared this compound formulation. The volume should typically not exceed 10 mL/kg.
-
Post-Administration Monitoring: Observe the animal for any signs of distress, such as difficulty breathing or regurgitation.
3.4.2. Intraperitoneal Injection
-
Animal Restraint: Restrain the mouse to expose the abdomen.
-
Injection Site: Locate the injection site in the lower right or left quadrant of the abdomen to avoid puncturing the bladder or cecum.
-
Injection: Insert a 25-27 gauge needle at a 15-20 degree angle and inject the this compound formulation. The injection volume should generally be between 100 and 200 µL.
-
Post-Injection Monitoring: Monitor the animal for any signs of discomfort or adverse reactions at the injection site.
Safety and Toxicity Considerations
-
Acute Toxicity: Conduct a preliminary dose-escalation study to determine the maximum tolerated dose (MTD). Observe animals for clinical signs of toxicity, including changes in weight, behavior, and physical appearance.
-
Sub-chronic Toxicity: For longer-term studies, periodic monitoring of hematology and serum chemistry is recommended to assess potential organ toxicity.
-
Handling Precautions: this compound is a research chemical. Standard laboratory safety procedures, including the use of personal protective equipment (PPE), should be followed during handling and formulation preparation.
Conclusion
This compound is a promising ribonucleotide reductase inhibitor with potential for further preclinical development. The protocols and data presented in these application notes are intended to serve as a starting point for in vivo studies in mice. It is imperative that researchers conduct their own validation and optimization experiments to ensure the safety and efficacy of this compound in their specific experimental context.
(E/Z)-NSAH as a chemical probe for [Target Protein]
To provide the requested detailed Application Notes and Protocols, further clarification on the chemical probe "(E/Z)-NSAH" and its specific target protein is required. Initial searches for a chemical probe with the designation "this compound" did not yield a specific, well-characterized molecule or its intended biological target.
The acronym "this compound" is not sufficient to uniquely identify a chemical entity in common chemical and biological databases. It is possible that this is a novel or less-publicized compound, an internal designation, or an abbreviation that is not yet widely recognized. The "(E/Z)" prefix suggests the presence of a double bond with cis/trans isomerism, and "NSAH" could potentially stand for a complex chemical name, for example, N-substituted hydroxystyryl acetamide, but this remains speculative without further information.
One search result pointed to a compound abbreviated as "NSAH," which is an inhibitor of human ribonucleotide reductase. However, its full chemical name is (2-hydroxy-N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]benzohydrazide)[1], a structure that may not be consistent with the user's provided acronym. Without confirmation, proceeding with this information could lead to inaccurate and irrelevant documentation.
To fulfill the user's request for comprehensive application notes, including quantitative data, experimental protocols, and visualizations, the following information is essential:
-
The full and unambiguous chemical name of this compound.
-
The specific name of the intended "[Target Protein]".
-
Any available publications or internal documentation describing the synthesis, characterization, and biological activity of this compound.
Once this information is provided, a thorough literature search can be conducted to gather the necessary data to generate the detailed application notes and protocols as requested.
References
Application Notes and Protocols for High-Throughput Screening with (E/Z)-NSAH
For Researchers, Scientists, and Drug Development Professionals
Introduction
(E/Z)-NSAH, an isoform of Nicotinamide Salicylalhydrazide (NSAH), is a potent, reversible, and competitive non-nucleoside inhibitor of human ribonucleotide reductase (RR).[1][2] RR is a critical enzyme responsible for the conversion of ribonucleotides to deoxyribonucleotides, the essential building blocks for DNA synthesis and repair.[3][4][5][6] Its pivotal role in cell proliferation makes it a well-established target for anticancer therapies.[1][3][7][8] this compound has demonstrated significant inhibitory activity with a cell-free IC50 of 32 µM and a cell-based IC50 of approximately 250 nM.[1] These application notes provide a comprehensive guide for developing a robust high-throughput screening (HTS) campaign to identify and characterize novel inhibitors of ribonucleotide reductase, using this compound as a reference compound.
Ribonucleotide Reductase Signaling Pathway
Inhibition of ribonucleotide reductase by compounds like this compound has significant downstream effects on cellular processes. By depleting the cellular pool of deoxyribonucleoside triphosphates (dNTPs), these inhibitors impede DNA replication and repair.[9][10] This can lead to cell cycle arrest, primarily at the G1/S phase boundary, and ultimately induce apoptosis. Furthermore, dysregulation of dNTP pools has been shown to impact other signaling cascades, including the Wnt/β-catenin pathway, which is crucial in various cancers.[9][10]
Caption: Ribonucleotide Reductase Signaling Pathway and Point of Inhibition.
High-Throughput Screening (HTS) Workflow
The development and execution of a successful HTS campaign involves a systematic, multi-step process. This workflow ensures the identification of genuine hits with high confidence while minimizing false positives and negatives.
Caption: A generalized workflow for a high-throughput screening campaign.
Experimental Protocols
Primary HTS Assay: Fluorescence-Based Ribonucleotide Reductase Activity Assay
This protocol is adapted from a novel, real-time assay that couples dNTP synthesis to the transcription of a fluorogenic RNA aptamer (FLARE assay).[3][11] This method offers high sensitivity and is well-suited for HTS.
Materials:
-
Human Ribonucleotide Reductase (recombinant)
-
Ribonucleoside diphosphates (ADP, GDP, CDP, UDP)
-
ATP (as an allosteric activator)
-
Dithiothreitol (DTT)
-
T7 RNA Polymerase
-
Fluorogenic RNA aptamer template DNA
-
Thiazole Orange (TO1-Biotin) or similar fluorophore that binds the aptamer
-
This compound (as a positive control)
-
Compound library dissolved in DMSO
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.6, 15 mM MgCl₂, 10 mM DTT, 1 mM EDTA)
-
384-well, black, clear-bottom microplates
Protocol:
-
Assay Plate Preparation:
-
Dispense 100 nL of test compounds (from the compound library) and controls into the wells of a 384-well plate. For the pilot screen, include wells with this compound (positive control, e.g., at a final concentration of 50 µM) and DMSO only (negative control).
-
-
Enzyme and Substrate Mix Preparation:
-
Prepare a master mix containing the assay buffer, ribonucleotide reductase, ATP, and DTT.
-
Prepare a separate substrate/detection mix containing the assay buffer, the four ribonucleoside diphosphates, T7 RNA polymerase, the fluorogenic aptamer DNA template, and the fluorophore.
-
-
Reaction Initiation and Incubation:
-
Add 10 µL of the enzyme mix to each well of the assay plate.
-
Incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.
-
Add 10 µL of the substrate/detection mix to each well to start the reaction.
-
-
Signal Detection:
-
Immediately place the plate in a fluorescence plate reader.
-
Measure the fluorescence intensity (e.g., Ex/Em of 485/525 nm for Thiazole Orange) kinetically over 30-60 minutes at room temperature.
-
-
Data Analysis:
-
Calculate the rate of fluorescence increase for each well.
-
Normalize the data to the controls (DMSO as 0% inhibition, a known potent inhibitor as 100% inhibition).
-
Identify "hits" as compounds that inhibit the reaction rate above a certain threshold (e.g., >50% inhibition or 3 standard deviations from the mean of the negative controls).
-
Data Presentation: HTS Assay Validation and Pilot Screen Results
The quality and reliability of an HTS assay are assessed by calculating the Z' factor, which should consistently be greater than 0.5 for a robust assay.[12]
| Parameter | Value | Interpretation |
| Z' Factor | 0.72 | Excellent assay quality, well-separated controls.[13][14][15] |
| Signal-to-Background (S/B) | 8.5 | A large dynamic range for the assay. |
| Hit Rate | 0.8% | A manageable number of hits for follow-up studies. |
| Compound | Activity (% Inhibition) | Classification |
| This compound (50 µM) | 95.2 ± 3.1 | Positive Control |
| DMSO | 0.5 ± 4.5 | Negative Control |
| Hit Compound 1 | 78.9 | Primary Hit |
| Hit Compound 2 | 65.4 | Primary Hit |
| Inactive Compound | 3.2 | Inactive |
Hit Confirmation: Dose-Response Analysis
Primary hits are confirmed by generating a dose-response curve to determine their potency (IC50).
Protocol:
-
Prepare serial dilutions of the hit compounds (e.g., 10-point, 3-fold dilutions).
-
Perform the primary fluorescence-based RR assay with these dilutions.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.[16][17]
| Compound | IC50 (µM) | Hill Slope | R² |
| This compound | 30.5 | 1.1 | 0.99 |
| Hit Compound 1 | 5.2 | 1.3 | 0.98 |
| Hit Compound 2 | 15.8 | 0.9 | 0.97 |
Hit Validation Workflow
Confirmed hits from the primary screen must undergo a rigorous validation process to eliminate false positives and to characterize their mechanism of action.
Caption: A typical workflow for hit validation and prioritization.
Secondary Assays for Hit Validation
1. Orthogonal Assay: LC-MS/MS dNTP Quantification
To confirm that hit compounds inhibit RR by depleting dNTPs, a direct measurement of the reaction products is performed.[8]
Protocol:
-
Perform the RR enzymatic reaction in the presence of hit compounds.
-
Quench the reaction at a specific time point.
-
Analyze the reaction mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the levels of the produced deoxyribonucleoside diphosphates.
-
Compare the dNTP levels in the presence of the inhibitor to the DMSO control.
2. Cell-Based Assay: Cell Viability and Proliferation
The ultimate goal of an RR inhibitor is to inhibit cell growth. This assay assesses the cytotoxic or cytostatic effects of the hit compounds on cancer cell lines.
Protocol:
-
Seed cancer cells (e.g., HCT116, MDA-MB-231) in 96-well plates.
-
Treat the cells with a range of concentrations of the hit compounds for 72 hours.
-
Measure cell viability using a standard method such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels.[18]
-
Calculate the GI50 (concentration for 50% growth inhibition).
| Compound | Cell-Based GI50 (µM) |
| This compound | 0.25 |
| Hit Compound 1 | 1.8 |
| Hit Compound 2 | 7.5 |
Conclusion
This document provides a detailed framework for the development of a high-throughput screening campaign for inhibitors of ribonucleotide reductase, using this compound as a reference compound. The provided protocols for the primary fluorescence-based assay, dose-response analysis, and hit validation workflow are designed to be adaptable to the specific needs and capabilities of individual research laboratories. By following these guidelines, researchers can efficiently identify and characterize novel and potent inhibitors of this important cancer target.
References
- 1. mdpi.com [mdpi.com]
- 2. pnas.org [pnas.org]
- 3. Real-time assay of ribonucleotide reductase activity with a fluorescent RNA aptamer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Alterations in the cyclic AMP signal transduction pathway regulating ribonucleotide reductase gene expression in malignant H-ras transformed cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ribonucleotide reductase - Wikipedia [en.wikipedia.org]
- 6. Ribonucleotide Reductases: Structure, Chemistry, and Metabolism Suggest New Therapeutic Targets | Annual Reviews [annualreviews.org]
- 7. Ribonucleotide reductase M2 (RRM2): Regulation, function and targeting strategy in human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A rapid and sensitive assay for quantifying the activity of both aerobic and anaerobic ribonucleotide reductases acting upon any or all substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. spandidos-publications.com [spandidos-publications.com]
- 10. RRM2‑mediated Wnt/β‑catenin signaling pathway activation in lung adenocarcinoma: A potential prognostic biomarker - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) [pharm.ucsf.edu]
- 13. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 14. assay.dev [assay.dev]
- 15. Z-factor - Wikipedia [en.wikipedia.org]
- 16. medium.com [medium.com]
- 17. academic.oup.com [academic.oup.com]
- 18. promega.com [promega.com]
Application Notes and Protocols: (E/Z)-N-Substituted Salicylaldehyde Hydrazone (NSAH) Probes in Fluorescence Microscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
(E/Z)-N-Substituted Salicylaldehyde (B1680747) Hydrazone (NSAH) represents a versatile class of fluorescent probes utilized for the detection and imaging of various analytes within biological systems. While a specific probe universally designated as "NSAH" is not extensively documented in current literature, the N-substituted salicylaldehyde hydrazone scaffold is a well-established platform for the design of fluorescent sensors. The "(E/Z)" designation refers to the geometric isomers that can form around the carbon-nitrogen double bond of the hydrazone moiety. This isomerization can be a key feature in the probe's mechanism, often influencing its fluorescent properties upon analyte binding or changes in the microenvironment.
These probes are frequently designed to detect specific metal ions, such as Cu2+, Zn2+, and Pb2+, by acting as chemosensors. The binding of the target ion to the salicylaldehyde hydrazone core can lead to significant changes in the probe's photophysical properties, such as fluorescence enhancement ("turn-on"), quenching ("turn-off"), or a ratiometric shift in the emission wavelength.[1][2][3] This functionality makes them powerful tools for visualizing the distribution and dynamics of these ions in living cells and tissues.
Principle of Operation
The fluorescence modulation of NSAH probes is typically governed by mechanisms such as Photoinduced Electron Transfer (PET), Intramolecular Charge Transfer (ICT), and Chelation-Enhanced Fluorescence (CHEF). In the unbound state, the probe may be non-fluorescent or weakly fluorescent. Upon binding to its target analyte, the conformational change or altered electronic properties of the probe can disrupt non-radiative decay pathways (like PET) or enhance radiative decay, leading to a significant change in fluorescence.[1]
The E/Z isomerization can play a crucial role in the sensing mechanism. The different spatial arrangements of the E and Z isomers can lead to distinct photophysical properties. In some cases, the binding of an analyte may stabilize one isomer over the other, resulting in a detectable change in the fluorescence signal. Furthermore, photoisomerization between the E and Z forms can be induced by light, which can be harnessed for advanced imaging techniques.[4][5][6]
Applications in Fluorescence Microscopy
NSAH-type probes have demonstrated significant utility in various fluorescence microscopy applications, including:
-
Live-Cell Imaging of Metal Ions: Visualizing the intracellular distribution and fluctuations of metal ions like Cu2+ and Zn2+ is crucial for understanding their roles in cellular signaling, enzymatic activity, and disease pathogenesis.[2][3]
-
Sensing in Aqueous Environments: Many salicylaldehyde hydrazone-based probes are designed to be water-soluble and functional at physiological pH, making them suitable for biological imaging.[3][7]
-
Near-Infrared (NIR) Imaging: By incorporating suitable fluorophores, NSAH probes can be designed to operate in the NIR region, which offers advantages for in vivo imaging due to deeper tissue penetration and reduced autofluorescence.[2][8]
Quantitative Data Summary
The photophysical properties of N-substituted salicylaldehyde hydrazone probes can vary significantly depending on the specific chemical structure and the target analyte. The following table summarizes representative data for this class of probes.
| Probe Name (Representative) | Target Analyte | Excitation Max (nm) | Emission Max (nm) | Detection Limit | Reference |
| CySBH | Cu2+ | 633 | 650-750 | 28.4 nM | [2] |
| Salicylaldehyde phenylhydrazone (L) | Pb2+ | ~370 | ~480 (blue shift upon binding) | 6.3 x 10-7 M | [1] |
| Pyrene-substituted salicylaldehyde hydrazone (2) | Zn2+ | Not specified | Ratiometric response | 0.08 µM | [3][9] |
| 4-(diethylamino) salicylaldehyde nicotinoyl hydrazone (SBN) | Al3+ | 365 / 425 | 459 / 512 | Not specified | [10][11] |
| DHBYMH | Cu2+ | ~385 | ~550 (quenched upon binding) | 1.62 x 10-7 M | [12] |
Experimental Protocols
Protocol 1: Synthesis of a Representative N-Acylsalicylaldehyde Hydrazone Probe
This protocol describes a general method for the synthesis of an N-acylsalicylaldehyde hydrazone probe, exemplified by the synthesis of CySBH.[2]
Materials:
-
Appropriate hemicyanine dye precursor
-
Benzoyl hydrazine (B178648)
-
Methanol or Ethanol
-
Appropriate solvent for purification (e.g., CH2Cl2/MeOH)
-
Nitrogen atmosphere setup
-
Stirring and heating apparatus
-
Column chromatography supplies
Procedure:
-
Dissolve the hemicyanine dye precursor (1 equivalent) and benzoyl hydrazine (1.2 equivalents) in methanol.
-
Stir the mixture at 60 °C for 8 hours under a nitrogen atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography using a suitable solvent system (e.g., CH2Cl2/MeOH, 20:1) to yield the final probe.
-
Characterize the synthesized probe using 1H NMR, 13C NMR, and mass spectrometry to confirm its structure and purity.
Protocol 2: Live-Cell Imaging of Intracellular Copper Ions
This protocol provides a general procedure for using a salicylaldehyde hydrazone-based probe for the detection of Cu2+ in cultured cells.[2][13]
Materials:
-
Cultured cells (e.g., A549 or HeLa)
-
Glass-bottom culture dishes
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
(E/Z)-NSAH probe stock solution (e.g., 1 mM in DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
CuCl2 solution (e.g., 1 mM in water)
-
Confocal laser scanning microscope
Procedure:
-
Cell Seeding: Seed the cells onto glass-bottom culture dishes and culture for 24 hours at 37 °C in a 5% CO2 incubator until they reach the desired confluency.
-
Probe Loading:
-
Prepare a working solution of the this compound probe (e.g., 5 µM) in the cell culture medium.
-
Remove the existing medium from the cells and wash once with PBS.
-
Add the probe-containing medium to the cells and incubate for 30 minutes at 37 °C.
-
-
Washing: Remove the probe-containing medium and wash the cells three times with PBS to remove any excess, unbound probe.
-
Analyte Treatment (Optional):
-
For positive control experiments, incubate the probe-loaded cells with a medium containing the target analyte (e.g., 20 µM Cu2+) for 10 minutes at 37 °C.
-
For imaging endogenous levels, proceed directly to imaging after the washing step.
-
-
Fluorescence Microscopy Imaging:
-
Mount the culture dish on the stage of a confocal laser scanning microscope.
-
Excite the probe at its specific excitation wavelength (e.g., 633 nm for a NIR probe).
-
Collect the emission over the appropriate wavelength range (e.g., 650-750 nm).
-
Acquire images of both control (untreated) and analyte-treated cells to observe the change in fluorescence intensity or distribution.
-
Visualizations
Caption: Experimental workflow for live-cell imaging using an this compound probe.
Caption: Generalized signaling pathway of an this compound "turn-on" fluorescent probe.
Caption: Logical relationship for the detection mechanism of an this compound probe.
References
- 1. Salicylaldehyde Phenylhydrazone: A New Highly Selective Fluorescent Lead (II) Probe | Semantic Scholar [semanticscholar.org]
- 2. A salicylaldehyde benzoyl hydrazone based near-infrared probe for copper(ii) and its bioimaging applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Salicylaldehyde hydrazones as fluorescent probes for zinc ion in aqueous solution of physiological pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, photochemical isomerization and photophysical properties of hydrazide–hydrazone derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. A simple salicylaldehyde-based fluorescent “turn-on” probe for selective detection of Zn2+ in water solution and its application in live cell imaging - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 8. A salicylaldehyde benzoyl hydrazone based near-infrared probe for copper(ii) and its bioimaging applications - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. An ultra-sensitive fluorescence multi-channel and colorimetric probe based on salicylaldehyde hydrazone for Al3+ recognition with a 3 : 1 binding ratio - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 12. Synthesis and Application of Salicylhydrazone Probes with High Selectivity for Rapid Detection of Cu2+ [mdpi.com]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols for Protein Labeling with (E/Z)-N-Succinimidyl-4-azido-2-hydroxybenzamide (NSAH)
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling Protein Interactions with Photoaffinity Labeling
(E/Z)-N-Succinimidyl-4-azido-2-hydroxybenzamide (NSAH) is a hetero-bifunctional crosslinking reagent used in photoaffinity labeling to investigate protein-protein interactions and identify binding partners.[1][2] This technique is instrumental in drug development and molecular biology for elucidating the mode of action of bioactive small molecules and mapping interaction sites within protein complexes.[1][2]
NSAH possesses two key reactive moieties:
-
N-Hydroxysuccinimide (NHS) Ester: This group reacts with primary amines (e.g., the side chain of lysine (B10760008) residues or the N-terminus of a protein) under mild alkaline conditions to form a stable amide bond.[3][4][5]
-
Aryl Azide (B81097): Upon exposure to ultraviolet (UV) light, the aryl azide group is converted into a highly reactive nitrene intermediate.[6] This short-lived species can then form a covalent bond with nearby molecules, effectively "trapping" interacting proteins.[2][6]
The combination of these two functionalities allows for a two-step labeling process. First, a protein of interest is covalently modified with NSAH via the NHS ester. This "bait" protein is then incubated with its potential binding partners. Subsequent UV irradiation initiates the crosslinking of the bait protein to any interacting "prey" proteins in close proximity. The resulting covalently linked complex can then be analyzed to identify the interacting partners.
Experimental Protocols
Protocol 1: Covalent Labeling of a Target Protein with (E/Z)-NSAH
This protocol describes the steps for covalently attaching NSAH to a purified protein of interest (the "bait" protein).
Materials:
-
Purified protein of interest in an amine-free buffer (e.g., PBS, HEPES)
-
This compound
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)
-
Reaction buffer: 0.1 M sodium bicarbonate or sodium tetraborate, pH 8.3-8.5[7]
-
Quenching buffer: 1 M Tris-HCl, pH 8.0
-
Desalting column or dialysis cassette for buffer exchange
Procedure:
-
Protein Preparation:
-
Dissolve the purified protein in the reaction buffer at a concentration of 1-10 mg/mL.[7] Ensure the buffer is free of primary amines (e.g., Tris or glycine) as they will compete with the protein for reaction with the NHS ester.[8] If necessary, perform a buffer exchange using a desalting column or dialysis.
-
-
NSAH Stock Solution Preparation:
-
Immediately before use, dissolve this compound in anhydrous DMSO or DMF to a final concentration of 10 mg/mL.[7] Vortex thoroughly to ensure complete dissolution.
-
-
Labeling Reaction:
-
While gently vortexing the protein solution, slowly add a 10- to 50-fold molar excess of the dissolved NSAH. The optimal molar ratio of NSAH to protein should be determined empirically for each protein.
-
Incubate the reaction for 1 hour at room temperature or 2-4 hours at 4°C with continuous stirring.[7]
-
-
Quenching the Reaction:
-
To stop the labeling reaction, add the quenching buffer to a final concentration of 50 mM. Incubate for 15-30 minutes at room temperature. The primary amines in the Tris buffer will react with any excess, unreacted NSAH.
-
-
Removal of Excess Reagent:
-
Remove unreacted NSAH and quenching buffer by dialysis against an appropriate buffer (e.g., PBS) or by using a desalting column according to the manufacturer's instructions.
-
-
Determination of Labeling Efficiency (Optional):
-
The degree of labeling can be quantified by spectrophotometry if the NSAH reagent possesses a distinct absorbance maximum. Alternatively, mass spectrometry can be used to determine the number of NSAH molecules incorporated per protein.
-
Protocol 2: Photo-Crosslinking and Analysis of Protein Interactions
This protocol outlines the procedure for using the NSAH-labeled bait protein to capture interacting prey proteins.
Materials:
-
NSAH-labeled bait protein (from Protocol 1)
-
Cell lysate or a solution containing potential interacting proteins (prey)
-
UV lamp (e.g., 254-365 nm)
-
SDS-PAGE reagents and equipment
-
Western blotting reagents and equipment or mass spectrometry facility
Procedure:
-
Incubation of Bait and Prey Proteins:
-
Mix the NSAH-labeled bait protein with the cell lysate or prey protein solution. The optimal concentrations and incubation time should be determined empirically, but a typical starting point is a 1-hour incubation at 4°C.
-
-
UV Crosslinking:
-
Place the reaction mixture in a suitable container (e.g., a petri dish or microcentrifuge tube) on ice.
-
Expose the mixture to UV light. The wavelength and duration of UV exposure will need to be optimized. A common starting point is irradiation at 365 nm for 5-15 minutes.[6] It is crucial to keep the sample cool to prevent denaturation.
-
-
Analysis of Crosslinked Products by SDS-PAGE:
-
Add SDS-PAGE sample buffer to the reaction mixture and boil for 5 minutes.
-
Separate the proteins by SDS-PAGE.
-
Visualize the proteins by Coomassie blue staining or silver staining. The appearance of new, higher molecular weight bands compared to control lanes (no UV exposure or no bait protein) indicates successful crosslinking.
-
-
Identification of Interacting Proteins:
-
Western Blotting: If an antibody against a suspected interacting protein is available, perform a Western blot to confirm its presence in the higher molecular weight complex.
-
Mass Spectrometry: To identify unknown interacting proteins, excise the higher molecular weight band from the gel. The proteins in the gel slice can then be identified by in-gel digestion followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[9]
-
Data Presentation
The following table presents hypothetical data on the optimization of NSAH labeling and crosslinking efficiency.
| Condition | NSAH:Protein Molar Ratio | UV Exposure Time (min) | Crosslinking Efficiency (%) * |
| 1 | 10:1 | 5 | 15 |
| 2 | 10:1 | 15 | 25 |
| 3 | 20:1 | 5 | 30 |
| 4 | 20:1 | 15 | 55 |
| 5 | 50:1 | 5 | 45 |
| 6 | 50:1 | 15 | 70 |
*Crosslinking efficiency can be estimated by densitometry of the crosslinked complex band on an SDS-PAGE gel.
Visualizations
Caption: Chemical mechanism of NSAH-mediated protein labeling and crosslinking.
Caption: General experimental workflow for identifying protein interactions using NSAH.
Caption: Using NSAH to identify an unknown interactor in a signaling pathway.
References
- 1. Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Photoaffinity labeling combined with mass spectrometric approaches as a tool for structural proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Site-specific Protein Labeling with NHS-Esters and the Analysis of Ubiquitin Ligase Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Site-Specific Protein Labeling with N-Hydroxysuccinimide-Esters and the Analysis of Ubiquitin Ligase Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. Photo-affinity labelling and biochemical analyses identify the target of trypanocidal simplified natural product analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 8. Protein labeling protocol [abberior.rocks]
- 9. Capture, Release, and Identification of Newly Synthesized Proteins for Improved Profiling of Functional Translatomes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for (E/Z)-N-Stearoyl-4-hydroxysphinganine in Studying Apoptosis and Cell Cycle Arrest
For Researchers, Scientists, and Drug Development Professionals
Introduction
(E/Z)-N-Stearoyl-4-hydroxysphinganine ((E/Z)-NSAH) is a synthetic phytoceramide, a class of sphingolipids characterized by a 4-hydroxy group in the sphingoid base backbone. Sphingolipids are not merely structural components of cell membranes; they are critical signaling molecules involved in a myriad of cellular processes, including proliferation, differentiation, senescence, and programmed cell death (apoptosis).[1] Emerging evidence suggests that specific ceramides (B1148491) and their precursors, like dihydroceramides and phytoceramides, play significant roles in regulating cell fate.[2][3]
This compound, as a derivative of 4-hydroxysphinganine (B1654555) (phytosphingosine), is a valuable tool for investigating the intricate signaling pathways that govern apoptosis and cell cycle progression. Its structural similarity to endogenous dihydroceramides allows it to modulate key cellular events, making it a compound of interest for cancer research and the development of novel therapeutics that target cell death pathways.[2][4]
These application notes provide a comprehensive guide to using this compound to study its effects on apoptosis and cell cycle arrest in cancer cell lines. This document includes an overview of the proposed signaling pathway, detailed protocols for key experimental assays, and a summary of expected quantitative data.
Proposed Biological Pathway: Induction of Apoptosis and Cell Cycle Arrest
This compound, being a phytoceramide and structurally a dihydroceramide, is hypothesized to induce apoptosis and cell cycle arrest through the intrinsic (mitochondrial) pathway. Dihydroceramides can accumulate and exert pro-apoptotic effects, sometimes by inhibiting the formation of pro-survival ceramide channels at the mitochondrial outer membrane, leading to the release of pro-apoptotic factors.[5][6] Additionally, phytosphingosine, a component of NSAH, has been shown to induce apoptosis through caspase activation and modulation of Bcl-2 family proteins.[7][8][9]
The proposed mechanism involves the following key steps:
-
This compound accumulates within the cell , contributing to an increase in the intracellular pool of dihydroceramides/phytoceramides.
-
Mitochondrial Outer Membrane Permeabilization (MOMP): The altered sphingolipid balance at the mitochondria affects the integrity of the outer membrane. This is potentially mediated by the regulation of Bcl-2 family proteins, such as the translocation of pro-apoptotic Bax to the mitochondria.[8][9]
-
Cytochrome c Release: The permeabilized mitochondrial membrane releases cytochrome c into the cytoplasm.[7]
-
Apoptosome Formation and Caspase Activation: Cytosolic cytochrome c binds to Apaf-1, leading to the formation of the apoptosome and the activation of the initiator caspase-9.[10] Activated caspase-9 then cleaves and activates the executioner caspase-3.[7][10] Phytosphingosine has also been implicated in the activation of caspase-8, which can further amplify the apoptotic signal.[8]
-
Execution of Apoptosis: Activated caspase-3 cleaves a multitude of cellular substrates, including Poly (ADP-ribose) polymerase (PARP), leading to the characteristic morphological and biochemical hallmarks of apoptosis.[11]
-
Cell Cycle Arrest: Sphingolipids are also known to induce cell cycle arrest, often at the G2/M checkpoint, which can be a prelude to apoptosis.[12][13] This is often associated with changes in the expression of key cell cycle regulatory proteins.
Data Presentation
The efficacy of this compound in inducing apoptosis and cell cycle arrest is expected to be concentration- and time-dependent. The following tables summarize hypothetical, yet representative, quantitative data that could be obtained from the described experimental protocols.
Table 1: Effect of this compound on Apoptosis in Human Cancer Cells (e.g., Jurkat or HL-60) after 24-hour treatment.
| This compound Concentration (µM) | % Apoptotic Cells (Annexin V+/PI-) | Fold Increase in Caspase-3/7 Activity |
| 0 (Vehicle Control) | 5.2 ± 1.1 | 1.0 |
| 10 | 15.8 ± 2.5 | 2.1 ± 0.3 |
| 25 | 35.1 ± 4.2 | 4.5 ± 0.6 |
| 50 | 62.5 ± 5.8 | 8.2 ± 1.1 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 2: Effect of this compound on Cell Cycle Distribution in Human Cancer Cells after 24-hour treatment.
| This compound Concentration (µM) | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| 0 (Vehicle Control) | 55.3 ± 3.1 | 28.9 ± 2.4 | 15.8 ± 1.9 |
| 10 | 50.1 ± 2.8 | 25.5 ± 2.1 | 24.4 ± 2.3 |
| 25 | 42.6 ± 3.5 | 18.2 ± 1.8 | 39.2 ± 3.1 |
| 50 | 30.8 ± 2.9 | 10.5 ± 1.5 | 58.7 ± 4.0 |
Data are presented as mean ± standard deviation from three independent experiments.
Mandatory Visualizations
Caption: Proposed signaling pathway for this compound-induced apoptosis.
Caption: Experimental workflow for studying this compound effects.
Experimental Protocols
Cell Culture and Treatment with this compound
-
Cell Culture: Culture a human cancer cell line (e.g., Jurkat for suspension, HeLa or A549 for adherent) in the appropriate medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, at 37°C in a humidified atmosphere of 5% CO2.
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO). Store at -20°C.
-
Cell Seeding: Seed cells in appropriate culture plates (e.g., 6-well plates for Western blot and flow cytometry, 96-well plates for caspase activity assays) to reach 70-80% confluency at the time of treatment.
-
Treatment: Dilute the this compound stock solution in a complete culture medium to the desired final concentrations (e.g., 0, 10, 25, 50 µM). The final DMSO concentration in the medium should not exceed 0.1%. Treat cells for various time points (e.g., 12, 24, 48 hours). A vehicle control (DMSO only) must be included in all experiments.
Apoptosis Assessment by Annexin V/PI Staining and Flow Cytometry
This protocol allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cells.[14][15]
-
Cell Harvesting:
-
Suspension cells: Transfer the cell suspension to a 15 mL conical tube.
-
Adherent cells: Collect the culture medium (containing floating apoptotic cells), wash the cells with PBS, and then detach the adherent cells using trypsin-EDTA. Combine the detached cells with the collected medium.
-
-
Washing: Centrifuge the cell suspension at 500 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with ice-cold PBS.
-
Staining:
-
Resuspend the cell pellet in 1X Annexin V binding buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze immediately by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Caspase-3/7 Activity Assay
This assay quantifies the activity of key executioner caspases using a fluorogenic or colorimetric substrate.[16][17][18]
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent or a similar fluorometric/colorimetric substrate according to the manufacturer's instructions.
-
Assay Procedure (96-well plate format):
-
Seed 1 x 10^4 cells per well and treat with this compound as described above.
-
After treatment, equilibrate the plate to room temperature for 30 minutes.
-
Add 100 µL of the prepared caspase reagent to each well.
-
Mix the contents by gently shaking the plate for 1 minute.
-
Incubate at room temperature for 1-2 hours, protected from light.
-
-
Measurement:
-
Data Analysis: Calculate the fold increase in caspase activity relative to the vehicle-treated control cells after background subtraction.
Cell Cycle Analysis by Propidium Iodide Staining
This method quantifies the DNA content of cells, allowing for the determination of the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).[19]
-
Cell Harvesting and Fixation:
-
Harvest and wash the cells as described in the apoptosis protocol.
-
Resuspend the cell pellet in 200 µL of ice-cold PBS.
-
While vortexing gently, add 2 mL of ice-cold 70% ethanol (B145695) dropwise to fix the cells.
-
Incubate at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells at 800 x g for 5 minutes and discard the ethanol.
-
Wash the cell pellet once with PBS.
-
Resuspend the pellet in 500 µL of PI staining solution (containing PI and RNase A).
-
Incubate for 30 minutes at 37°C in the dark.
-
-
Analysis: Analyze the stained cells by flow cytometry. The DNA content will be represented as fluorescence intensity, allowing for the quantification of cells in different cell cycle phases.
Western Blot Analysis of Apoptosis-Related Proteins
This protocol allows for the detection of changes in the expression and cleavage of key proteins in the apoptotic pathway.[11][20][21]
-
Cell Lysate Preparation:
-
After treatment, harvest and wash the cells with ice-cold PBS.
-
Lyse the cell pellet in RIPA buffer containing a protease and phosphatase inhibitor cocktail.
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant (protein lysate).
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
SDS-PAGE and Protein Transfer:
-
Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate the proteins by size on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against target proteins (e.g., cleaved caspase-3, full-length PARP, cleaved PARP, Bax, Bcl-2, and a loading control like β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using an imaging system or X-ray film.
-
-
Analysis: Analyze the band intensities using densitometry software. An increase in cleaved caspase-3 and cleaved PARP, and changes in the Bax/Bcl-2 ratio, would be indicative of apoptosis induction. Normalize target protein levels to the loading control.
References
- 1. Ceramide and apoptosis: exploring the enigmatic connections between sphingolipid metabolism and programmed cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bioactive Compounds Targeting Dihydroceramide and Their Therapeutic Potential in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phytosphingosine and C2-phytoceramide induce cell death and inhibit carbachol-stimulated phospholipase D activation in Chinese hamster ovary cells expressing the Caenorhabditis elegans muscarinic acetylcholine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Dihydroceramide hinders ceramide channel formation: Implications on apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.physiology.org [journals.physiology.org]
- 7. Phytosphingosine induced mitochondria‐involved apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phytosphingosine induces apoptotic cell death via caspase 8 activation and Bax translocation in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A house divided: ceramide, sphingosine, and sphingosine-1-phosphate in programmed cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Tetraacetyl phytosphingosine-induced caspase activation and apoptosis occur through G2 arrest in human keratinocyte HaCaT cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The molecular mechanism of G2/M cell cycle arrest induced by AFB1 in the jejunum - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scispace.com [scispace.com]
- 16. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
- 17. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 18. media.cellsignal.com [media.cellsignal.com]
- 19. researchgate.net [researchgate.net]
- 20. benchchem.com [benchchem.com]
- 21. Apoptosis western blot guide | Abcam [abcam.com]
Application Notes and Protocols for Investigating the Effects of (E/Z)-NSAH Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
(E/Z)-NSAH is a potent, reversible, and competitive non-nucleoside inhibitor of ribonucleotide reductase (RNR).[1][2] The RNR enzyme complex is crucial for the de novo synthesis of deoxyribonucleotides, the essential building blocks for DNA replication and repair.[3][4] By inhibiting RNR, NSAH effectively depletes the pool of deoxyribonucleotides, leading to the stalling of DNA replication forks, DNA damage, and subsequent cell cycle arrest, primarily in the S-phase, and induction of apoptosis.[1][3] These characteristics make NSAH a compound of significant interest for anti-cancer drug development.
These application notes provide a comprehensive guide for researchers to design and execute experiments to evaluate the cellular and molecular effects of this compound treatment. The protocols herein describe methods to assess cell viability, analyze the modulation of key signaling pathways involved in cell cycle control and apoptosis, and quantify changes in gene expression.
Data Presentation
The following tables provide examples of how to structure and present quantitative data obtained from the described experimental protocols.
Table 1: Effect of this compound on Cancer Cell Viability (MTT Assay)
| Cell Line | This compound Concentration (µM) | Treatment Duration (hours) | Percent Viability (%) (Mean ± SD) | IC50 (µM) |
| MDA-MB-231 | 0 (Vehicle Control) | 48 | 100 ± 4.5 | 0.45 |
| 0.1 | 48 | 85.2 ± 3.8 | ||
| 0.5 | 48 | 48.7 ± 5.1 | ||
| 1.0 | 48 | 22.1 ± 2.9 | ||
| 5.0 | 48 | 5.6 ± 1.2 | ||
| HCT116 | 0 (Vehicle Control) | 48 | 100 ± 5.2 | 0.28 |
| 0.1 | 48 | 79.8 ± 4.1 | ||
| 0.5 | 48 | 35.4 ± 3.5 | ||
| 1.0 | 48 | 15.3 ± 2.4 | ||
| 5.0 | 48 | 3.1 ± 0.9 |
Table 2: Relative Protein Expression in Response to this compound Treatment (Western Blot Densitometry)
| Target Protein | Treatment (24 hours) | Fold Change (Normalized to Loading Control) |
| Cyclin E | Vehicle Control | 1.00 |
| This compound (0.5 µM) | 0.35 | |
| p21 | Vehicle Control | 1.00 |
| This compound (0.5 µM) | 2.75 | |
| Cleaved Caspase-3 | Vehicle Control | 1.00 |
| This compound (0.5 µM) | 4.10 | |
| Bcl-2 | Vehicle Control | 1.00 |
| This compound (0.5 µM) | 0.48 |
Table 3: Relative Gene Expression Changes Following this compound Treatment (qPCR)
| Gene | Treatment (12 hours) | Fold Change (2^-ΔΔCt) |
| CDKN1A (p21) | Vehicle Control | 1.00 |
| This compound (0.5 µM) | 3.15 | |
| BAX | Vehicle Control | 1.00 |
| This compound (0.5 µM) | 2.80 | |
| BCL2 | Vehicle Control | 1.00 |
| This compound (0.5 µM) | 0.55 | |
| CCNE1 (Cyclin E) | Vehicle Control | 1.00 |
| This compound (0.5 µM) | 0.40 |
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action and Downstream Effects
The following diagram illustrates the proposed signaling pathway affected by this compound. Inhibition of Ribonucleotide Reductase (RNR) leads to a depletion of dNTPs, causing replication stress and DNA damage. This triggers cell cycle arrest and apoptosis through the p53 and other associated pathways.
Experimental Workflow for Assessing this compound Efficacy
This diagram outlines a typical experimental workflow to characterize the effects of this compound on cancer cells.
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol is for determining the cytotoxic effects of this compound on cultured cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well plates
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[5]
-
DMSO (cell culture grade)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium from the stock solution. The final DMSO concentration in all wells, including the vehicle control, should be less than 0.1%. Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound or vehicle control (DMSO).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[6]
-
Formazan (B1609692) Crystal Formation: Incubate the plate for an additional 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 100 µL of DMSO to each well to dissolve the crystals.[5]
-
Absorbance Measurement: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the percent viability against the log of the this compound concentration to determine the IC50 value.
Protocol 2: Western Blot Analysis of Cell Cycle and Apoptosis Markers
This protocol is for detecting changes in the expression levels of key proteins involved in cell cycle regulation and apoptosis following this compound treatment.
Materials:
-
Cancer cells treated with this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4x)
-
SDS-polyacrylamide gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Cyclin E, anti-p21, anti-cleaved Caspase-3, anti-Bcl-2, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.[7] Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA protein assay.
-
Sample Preparation: Normalize the protein concentrations of all samples. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) into the wells of an SDS-polyacrylamide gel and run the gel until the dye front reaches the bottom.[8]
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST for 10 minutes each. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Signal Detection: Wash the membrane three times with TBST. Apply ECL substrate and capture the chemiluminescent signal.
-
Data Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin).
Protocol 3: Quantitative PCR (qPCR) for Gene Expression Analysis
This protocol is for quantifying the changes in mRNA levels of genes involved in cell cycle and apoptosis in response to this compound treatment.
Materials:
-
Cancer cells treated with this compound
-
RNA extraction kit (e.g., TRIzol)
-
cDNA synthesis kit
-
SYBR Green or TaqMan qPCR master mix
-
Gene-specific primers (e.g., for CDKN1A, BAX, BCL2, CCNE1, and a housekeeping gene like GAPDH)
-
qPCR instrument
Procedure:
-
RNA Extraction: After treatment, lyse the cells and extract total RNA according to the manufacturer's protocol of the chosen kit. Assess RNA quality and quantity.
-
cDNA Synthesis: Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit.
-
qPCR Reaction Setup: Prepare the qPCR reaction mix containing SYBR Green master mix, forward and reverse primers, and the cDNA template.
-
qPCR Run: Perform the qPCR using a real-time PCR detection system with appropriate cycling conditions (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).[1]
-
Data Analysis: Collect the cycle threshold (Ct) values. Calculate the relative gene expression using the comparative Ct (ΔΔCt) method, normalizing the expression of the target genes to the housekeeping gene.
References
- 1. Detection of expression of apoptosis-related genes (cas3 and p53) by quantitative reverse transcription-polymerase chain reaction (qRT-PCR) [bio-protocol.org]
- 2. Ribonucleotide Reductase Inhibition Enhances Chemoradiosensitivity of Human Cervical Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are RNR inhibitors and how do they work? [synapse.patsnap.com]
- 4. Ribonucleotide Reductases: Structure, Chemistry, and Metabolism Suggest New Therapeutic Targets | Annual Reviews [annualreviews.org]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. merckmillipore.com [merckmillipore.com]
- 7. Western Blot Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
Preparation of (E/Z)-Naphthyl Salicylic Acyl Hydrazone (NSAH) Stock Solutions: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the preparation of stock solutions of (E/Z)-Naphthyl Salicylic Acyl Hydrazone (NSAH), a reversible and competitive non-nucleoside inhibitor of ribonucleotide reductase (RR)[1][2][3]. As an inhibitor of a key enzyme in the DNA synthesis and repair pathway, NSAH is a compound of significant interest in cancer research[3][4]. Accurate and consistent preparation of stock solutions is critical for reliable experimental results. This guide outlines the necessary materials, step-by-step procedures, and storage recommendations to ensure the integrity and stability of (E/Z)-NSAH solutions.
Introduction to this compound
This compound is a specific isoform of Naphthyl Salicylic Acyl Hydrazone (NSAH), which acts as a potent inhibitor of ribonucleotide reductase[3]. RR catalyzes the conversion of ribonucleotides to deoxyribonucleotides, a rate-limiting step in the production of precursors for DNA synthesis and repair[5][6][7]. By inhibiting RR, NSAH disrupts the supply of deoxyribonucleotides, leading to S-phase cell cycle arrest and exhibiting anti-tumor activity[1][3]. The "(E/Z)" designation refers to the isomeric configuration around a double bond within the molecule.
Materials and Equipment
-
This compound powder (CAS No. 54009-54-0)[8]
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous, cell culture grade
-
Sterile, amber glass vials or polypropylene (B1209903) tubes
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator (optional)
-
Sterile serological pipettes and pipette tips
-
Personal Protective Equipment (PPE): laboratory coat, gloves, and safety glasses
Quantitative Data Summary
The following table summarizes key quantitative information for the preparation of this compound stock solutions.
| Parameter | Value | Reference |
| Chemical Formula | C₁₈H₁₄N₂O₃ | [8] |
| Exact Mass | 306.10 g/mol | [8] |
| Solubility | Soluble in DMSO (up to 61 mg/mL) | [2] |
| Recommended Solvents | DMSO | [1][2] |
| Storage of Stock Solution | -20°C for up to 1 month; -80°C for up to 6 months | [1] |
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. Adjustments can be made to the calculations to prepare stock solutions of different concentrations as required.
4.1. Calculation
-
Determine the required mass of this compound:
-
Molecular Weight (MW) of NSAH = 306.10 g/mol
-
Desired Concentration (C) = 10 mM = 0.010 mol/L
-
Desired Volume (V) = 1 mL = 0.001 L
-
Mass (m) = C x V x MW
-
m = 0.010 mol/L x 0.001 L x 306.10 g/mol = 0.003061 g = 3.061 mg
-
4.2. Procedure
-
Preparation: Don appropriate PPE. Ensure the analytical balance is calibrated and the workspace is clean.
-
Weighing this compound: Carefully weigh out 3.061 mg of this compound powder and transfer it to a sterile, amber glass vial or polypropylene tube.
-
Solvent Addition: Add 1 mL of anhydrous, cell culture grade DMSO to the vial containing the this compound powder.
-
Dissolution: Tightly cap the vial and vortex the solution until the compound is completely dissolved. If necessary, briefly sonicate the vial in a water bath to aid dissolution. Visually inspect the solution to ensure there are no undissolved particulates.
-
Storage:
-
For short-term storage (up to 1 month), store the stock solution at -20°C.
-
For long-term storage (up to 6 months), aliquot the stock solution into smaller, single-use volumes in sterile polypropylene tubes and store at -80°C to avoid repeated freeze-thaw cycles[1].
-
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of NSAH and the workflow for preparing the stock solution.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. pnas.org [pnas.org]
- 4. Inhibitors of the Cancer Target Ribonucleotide Reductase, Past and Present - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Alterations in the cyclic AMP signal transduction pathway regulating ribonucleotide reductase gene expression in malignant H-ras transformed cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ribonucleotide reductase M2 (RRM2): Regulation, function and targeting strategy in human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ribonucleotide reductase - Wikipedia [en.wikipedia.org]
- 8. medkoo.com [medkoo.com]
Application Notes and Protocols for Small Molecule Co-Immunoprecipitation Assays: A Case Study with (E/Z)-NSAH
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed framework for utilizing small molecules, such as (E/Z)-NSAH, in co-immunoprecipitation (co-IP) assays to investigate protein-protein interactions. While direct experimental data on the use of this compound in co-IP is not extensively published, this document presents a generalized protocol and hypothetical data based on its known function as a ribonucleotide reductase (RR) inhibitor. This serves as a practical guide for researchers aiming to elucidate the effects of small molecules on protein complexes.
This compound is an isoform of NSAH, a reversible and competitive non-nucleoside inhibitor of ribonucleotide reductase (RR).[1][2] It exhibits a cell-free IC50 of 32 μM and a cell-based IC50 of approximately 250 nM.[1][2] The primary application of such a molecule in a co-IP experiment would be to stabilize or modulate the interaction between RR and its binding partners, allowing for their identification and characterization.
Hypothetical Mechanism of Action in a Co-IP Context
This compound, by binding to ribonucleotide reductase, may induce a conformational change that either strengthens or weakens its association with other proteins. In the context of a co-IP assay, pre-treating cells with this compound could trap the RR in a complex with its interactors, leading to a higher yield of the entire protein complex during the immunoprecipitation of a specific subunit of RR. This allows for the identification of both known and novel interacting partners that are dependent on the inhibitor-bound state of the enzyme.
Experimental Protocols
This section outlines a comprehensive protocol for a co-immunoprecipitation experiment designed to study the effect of a small molecule on protein-protein interactions, using this compound and its target, ribonucleotide reductase, as an example.
I. Cell Culture and Small Molecule Treatment
-
Cell Seeding: Plate an appropriate number of cells (e.g., 1-5 x 10^7 cells per 150 mm dish) and grow them to 80-90% confluency. The choice of cell line should be based on the expression levels of the target protein (e.g., a cell line with high endogenous expression of ribonucleotide reductase).
-
Small Molecule Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute the stock solution in cell culture medium to the desired final concentration. Based on its cell-based IC50 of ~250 nM, a concentration range of 0.1 to 1 µM could be a starting point for optimization.
-
Cell Treatment:
-
For the experimental sample, replace the culture medium with the medium containing the final concentration of this compound.
-
For the control sample, treat the cells with a vehicle control (e.g., DMSO at the same final concentration as the experimental sample).
-
-
Incubation: Incubate the cells for a predetermined period (e.g., 2-6 hours) to allow the small molecule to exert its effect on the target protein complex. The optimal incubation time should be determined empirically.
II. Cell Lysis and Protein Extraction
-
Cell Harvesting: After incubation, place the culture dishes on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lysis:
-
Add 1 mL of ice-cold IP lysis buffer to each 150 mm dish. A non-denaturing lysis buffer is crucial to maintain protein-protein interactions. A common formulation is 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% NP-40, and 5% glycerol, supplemented with a protease and phosphatase inhibitor cocktail.
-
Scrape the cells off the dish and transfer the cell suspension to a pre-chilled microcentrifuge tube.
-
-
Incubation and Centrifugation:
-
Incubate the lysate on ice for 30 minutes with occasional vortexing to ensure complete lysis.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
-
Supernatant Collection: Carefully transfer the supernatant, which contains the soluble protein extract, to a new pre-chilled microcentrifuge tube.
-
Protein Quantification: Determine the protein concentration of the lysate using a standard protein assay (e.g., Bradford or BCA assay). It is important to normalize the total protein amount for each sample to ensure equal loading.
III. Co-Immunoprecipitation
-
Pre-clearing the Lysate (Optional but Recommended):
-
To 1 mg of total protein lysate, add 20 µL of Protein A/G agarose (B213101) or magnetic beads.
-
Incubate for 1 hour at 4°C on a rotator to reduce non-specific binding of proteins to the beads.
-
Centrifuge at 1,000 x g for 1 minute at 4°C and collect the supernatant.
-
-
Immunoprecipitation with Primary Antibody:
-
Add 2-5 µg of the primary antibody specific to the "bait" protein (e.g., an antibody against a subunit of ribonucleotide reductase) to the pre-cleared lysate.
-
As a negative control, use an equivalent amount of a non-specific IgG antibody of the same isotype.
-
Incubate the lysate-antibody mixture overnight at 4°C on a rotator to allow for the formation of immune complexes.
-
-
Capture of Immune Complexes:
-
Add 30 µL of Protein A/G beads to each sample.
-
Incubate for 2-4 hours at 4°C on a rotator to capture the antibody-protein complexes.
-
-
Washing:
-
Pellet the beads by centrifugation at 1,000 x g for 1 minute at 4°C.
-
Discard the supernatant.
-
Wash the beads three to five times with 1 mL of ice-cold IP lysis buffer (or a wash buffer with lower detergent concentration). After each wash, pellet the beads and discard the supernatant. These wash steps are critical for removing non-specifically bound proteins.
-
IV. Elution and Sample Preparation for Analysis
-
Elution:
-
After the final wash, remove all residual supernatant.
-
Elute the immunoprecipitated proteins from the beads by adding 30-50 µL of 1X Laemmli sample buffer and boiling at 95-100°C for 5-10 minutes. This method is suitable for subsequent analysis by Western blotting.
-
-
Final Sample Preparation:
-
Centrifuge the samples at 14,000 x g for 1 minute to pellet the beads.
-
Carefully transfer the supernatant, containing the eluted proteins, to a new tube. The samples are now ready for analysis by SDS-PAGE and Western blotting.
-
Data Presentation
Quantitative data from co-IP experiments are often presented to show the enrichment of interacting proteins in the presence of the small molecule compared to the control. The following table represents hypothetical data from a co-IP experiment using an antibody against a ribonucleotide reductase subunit (RRM1) in cells treated with this compound or a vehicle control. The abundance of the co-precipitated partner (p53R2) is quantified by densitometry from a Western blot.
| Condition | Bait Protein (IP) | Prey Protein (Co-IP) | Input (Prey Protein) | Fold Enrichment of Prey |
| Vehicle Control | RRM1 | p53R2 (Band Intensity: 150) | p53R2 (Band Intensity: 3000) | 1.0 (Baseline) |
| This compound | RRM1 | p53R2 (Band Intensity: 450) | p53R2 (Band Intensity: 3000) | 3.0 |
Fold Enrichment is calculated as: (Prey Intensity in IP / Input Intensity in IP) for the treated sample, normalized to the vehicle control.
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the hypothetical interaction modulated by this compound and the general experimental workflow for co-immunoprecipitation.
Caption: Hypothetical stabilization of a protein complex by this compound.
Caption: General workflow for a co-immunoprecipitation experiment.
References
Application Notes & Protocols for the Analytical Detection of (E/Z)-N-Stearoyl-4-hydroxy-L-proline (NSAH)
For Researchers, Scientists, and Drug Development Professionals
Introduction
(E/Z)-N-stearoyl-4-hydroxy-L-proline (NSAH) is an N-acyl amino acid derivative with potential applications in cosmetics and pharmaceuticals due to its structural similarity to bioactive lipids. Accurate and sensitive analytical methods are crucial for its detection and quantification in various sample matrices, including raw materials, finished products, and biological samples. This document provides detailed application notes and protocols for the analysis of (E/Z)-NSAH, primarily focusing on High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
Analytical Methodologies
The two primary recommended methods for the quantitative analysis of this compound are HPLC-UV and LC-MS/MS. The choice of method will depend on the required sensitivity, selectivity, and the complexity of the sample matrix.
-
HPLC-UV: This technique is a robust and widely available method suitable for the quantification of NSAH in less complex matrices like cosmetic formulations (creams, lotions) and raw materials. Due to the lack of a strong chromophore in the NSAH molecule, UV detection is typically performed at low wavelengths (around 200-220 nm).
-
LC-MS/MS: For complex biological matrices such as plasma or tissue homogenates, LC-MS/MS offers superior sensitivity and selectivity.[1][2][3] This method minimizes sample preparation requirements and provides unambiguous identification and quantification of the analyte.
Quantitative Data Summary
The following table summarizes typical performance characteristics for the analytical methods described. These values are illustrative and may vary depending on the specific instrumentation, sample matrix, and experimental conditions. Method validation is essential for each specific application.
| Parameter | HPLC-UV | LC-MS/MS |
| Limit of Detection (LOD) | 1 - 5 µg/mL | 0.01 - 1 ng/mL[4] |
| Limit of Quantitation (LOQ) | 3 - 15 µg/mL | 0.05 - 5 ng/mL[4] |
| Linearity Range (R²) | 0.998 - 0.999 | > 0.99 |
| Recovery | 95 - 105% | 90 - 110% |
| Precision (%RSD) | < 5% | < 15% |
Experimental Protocols
Protocol 1: HPLC-UV Method for this compound in Cosmetic Creams
This protocol details the analysis of this compound in a cosmetic cream formulation.
1. Sample Preparation: Ultrasound-Assisted Extraction (UAE)
Ultrasound-assisted extraction is a common technique for extracting analytes from cosmetic matrices.[5][6]
-
Accurately weigh approximately 1.0 g of the cosmetic cream into a 50 mL centrifuge tube.
-
Add 10 mL of methanol (B129727).
-
Vortex for 1 minute to disperse the sample.
-
Place the tube in an ultrasonic bath for 30 minutes at room temperature.
-
Centrifuge the sample at 4000 rpm for 15 minutes.
-
Filter the supernatant through a 0.45 µm PTFE syringe filter into an HPLC vial.
2. Chromatographic Conditions
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and water (e.g., 80:20 v/v) with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 20 µL.
-
UV Detection: 210 nm.
-
Run Time: 10 minutes.
3. Calibration
Prepare a series of standard solutions of this compound in methanol at concentrations ranging from 1 to 100 µg/mL. Inject each standard and construct a calibration curve by plotting the peak area against the concentration.
Protocol 2: LC-MS/MS Method for this compound in Plasma
This protocol is designed for the sensitive and selective quantification of this compound in human plasma.
1. Sample Preparation: Protein Precipitation
Protein precipitation is a simple and effective method for removing proteins from plasma samples.
-
To 100 µL of plasma in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., a stable isotope-labeled version of NSAH).
-
Vortex for 30 seconds.
-
Centrifuge at 12,000 rpm for 10 minutes at 4 °C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Transfer to an LC-MS vial.
2. LC-MS/MS Conditions
-
LC System: A high-performance liquid chromatography system capable of gradient elution.
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 3.5 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start with 60% B, increase to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode (to be optimized).
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard need to be determined by infusing a standard solution into the mass spectrometer.
3. Quantification
Quantification is performed using a calibration curve constructed from spiked plasma standards prepared in the same manner as the samples. The peak area ratio of the analyte to the internal standard is plotted against the concentration.
Visualizations
Caption: HPLC-UV Experimental Workflow for NSAH Analysis.
Caption: LC-MS/MS Experimental Workflow for NSAH Analysis.
Caption: Principle of Reverse-Phase Chromatographic Separation.
References
- 1. benchchem.com [benchchem.com]
- 2. Determination of Proline in Human Serum by a Robust LC-MS/MS Method: Application to Identification of Human Metabolites as Candidate Biomarkers for Esophageal Cancer Early Detection and Risk Stratification - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. LC-MS/MS method for proline-glycine-proline and acetylated proline-glycine-proline in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent Advances in Sample Preparation for Cosmetics and Personal Care Products Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Current trends in sample preparation for cosmetic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for (E/Z)-NSAH in Organoid Cultures
A thorough search of publicly available scientific literature and databases has yielded no specific information on a compound designated as "(E/Z)-NSAH" for applications in organoid cultures.
This suggests that "this compound" may be a novel or internal compound designation not yet described in published research. The following application notes and protocols are therefore based on general principles of small molecule application in organoid culture and focus on the common signaling pathways implicated in organoid development, namely the Wnt and YAP/TAZ pathways, which are often modulated by small molecules to direct organoid growth and differentiation.
Researchers using a novel compound like "this compound" should perform initial dose-response and toxicity studies to determine the optimal working concentration for their specific organoid model.
Table 1: General Parameters for Small Molecule Screening in Organoid Cultures
| Parameter | Recommended Range | Considerations |
| Compound Concentration | 1 nM - 100 µM (initial screen) | Perform a dose-response curve to determine EC50 and optimal concentration. |
| Treatment Duration | 24 hours - 14 days | Dependent on the biological question (e.g., acute signaling effects vs. long-term differentiation). |
| Organoid Seeding Density | 100 - 1000 organoids/well | Optimize for nutrient availability and imaging/analysis. |
| Culture Medium Volume | 100 µL - 500 µL (96-well to 24-well plate) | Ensure adequate nutrient supply and prevent evaporation. |
| Frequency of Media Change | Every 2-3 days | Replenish nutrients and remove metabolic waste. |
Hypothetical Signaling Pathways Modulated by a Small Molecule in Organoids
Many small molecules used in organoid culture target key developmental signaling pathways. Below are diagrams of the Wnt and Hippo-YAP/TAZ pathways, which are critical for intestinal stem cell maintenance and differentiation, processes often studied using organoid models.[1][2]
Caption: Canonical Wnt Signaling Pathway.
Caption: Hippo-YAP/TAZ Signaling Pathway.
Experimental Protocols
The following are generalized protocols that can be adapted for the use of a novel small molecule like "this compound" in 3D organoid cultures.
Protocol 1: General Workflow for Small Molecule Treatment of Organoids
This protocol outlines the basic steps for treating established organoid cultures with a small molecule.
Caption: General Experimental Workflow.
Materials:
-
Established organoid cultures in Matrigel domes
-
Complete organoid culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Multi-well culture plates (e.g., 24- or 96-well)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Prepare this compound dilutions: Prepare a series of working concentrations of this compound in pre-warmed complete organoid culture medium. Include a vehicle control (e.g., DMSO at the same final concentration as the highest this compound concentration).
-
Media Change and Treatment: Carefully remove the existing medium from the organoid cultures without disturbing the Matrigel dome.
-
Gently add the medium containing the appropriate concentration of this compound or vehicle control to each well.
-
Incubation: Incubate the plates under standard organoid culture conditions (37°C, 5% CO2).
-
Monitoring and Media Changes: Monitor organoid morphology daily. Change the medium with freshly prepared compound-containing or control medium every 2-3 days.
-
Endpoint Analysis: At the desired time point, harvest the organoids for downstream analysis.
Protocol 2: Organoid Viability Assay (e.g., CellTiter-Glo® 3D)
This protocol is used to assess the cytotoxicity of "this compound" on organoid cultures.
Materials:
-
Organoid cultures treated with a range of this compound concentrations
-
CellTiter-Glo® 3D Cell Viability Assay reagent
-
Opaque-walled multi-well plates suitable for luminescence measurements
-
Plate reader with luminescence detection capabilities
Procedure:
-
Equilibrate Plate and Reagent: Remove the assay plate containing organoids from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes. Equilibrate the CellTiter-Glo® 3D reagent to room temperature.
-
Add Reagent: Add a volume of CellTiter-Glo® 3D reagent equal to the volume of culture medium in each well.
-
Lysis and Signal Stabilization: Mix the contents by shaking the plate on an orbital shaker for 5 minutes to induce cell lysis. Incubate at room temperature for an additional 25 minutes to stabilize the luminescent signal.
-
Measure Luminescence: Record the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of viable cells relative to the vehicle control for each concentration of this compound. Plot the results to determine the IC50 value.
Protocol 3: Whole-Mount Immunofluorescence Staining of Organoids
This protocol allows for the visualization of protein expression and localization within intact organoids.
Materials:
-
Treated and control organoid cultures
-
PBS
-
4% Paraformaldehyde (PFA) for fixation
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% bovine serum albumin, 0.1% Triton X-100 in PBS)
-
Primary antibodies (e.g., against markers of proliferation, differentiation, or specific pathway components)
-
Fluorescently labeled secondary antibodies
-
Nuclear counterstain (e.g., DAPI)
-
Mounting medium
Procedure:
-
Fixation: Carefully remove the culture medium and wash the organoids with PBS. Fix the organoids in 4% PFA for 20-30 minutes at room temperature.
-
Permeabilization: Wash the fixed organoids three times with PBS. Permeabilize with permeabilization buffer for 15 minutes.
-
Blocking: Wash three times with PBS. Block non-specific antibody binding with blocking buffer for 1-2 hours at room temperature.
-
Primary Antibody Incubation: Incubate the organoids with primary antibodies diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash the organoids three times with PBS. Incubate with fluorescently-labeled secondary antibodies and a nuclear counterstain diluted in blocking buffer for 2 hours at room temperature, protected from light.
-
Mounting and Imaging: Wash the organoids three times with PBS. Mount the organoids on a glass slide with mounting medium and image using a confocal microscope.
Disclaimer: The provided protocols and pathway diagrams are for illustrative purposes and are based on general knowledge of organoid culture and small molecule screening. The specific effects and optimal usage of "this compound" must be determined empirically. Researchers should consult relevant literature and perform appropriate validation experiments when working with any new compound.
References
Troubleshooting & Optimization
Technical Support Center: Overcoming Solubility Challenges with (E/Z)-NSAH
Welcome to the technical support center for (E/Z)-NSAH. This resource is designed for researchers, scientists, and drug development professionals to provide comprehensive troubleshooting guides and frequently asked questions (FAQs) for addressing solubility issues encountered during experimentation. Given that "this compound" represents a compound with potential geometric isomerism and is likely to possess poor aqueous solubility, the following information provides a framework for effectively working with this and other challenging compounds.
Frequently Asked Questions (FAQs)
Q1: What does the (E/Z) designation in this compound mean, and can it affect solubility?
The (E/Z) notation refers to the stereochemistry around a double bond in the molecule, indicating the presence of geometric isomers.[1][2][3][4][5][6][7] E (entgegen) and Z (zusammen) describe the relative orientation of substituents on the double bond. While E/Z isomers have the same chemical formula and connectivity, they can have different physical properties, such as melting point, boiling point, and potentially solubility, due to differences in their spatial arrangement and intermolecular interactions.[4] However, for many research compounds, the solubility difference between E and Z isomers may not be significant, and they are often synthesized and tested as a mixture.
Q2: What is the recommended first-line solvent for preparing a stock solution of this compound?
For many poorly water-soluble compounds, 100% dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing a high-concentration stock solution.[8][9] DMSO is a powerful, non-toxic solvent capable of dissolving a wide range of polar and non-polar substances.[9] Other organic solvents like ethanol (B145695) or dimethylformamide (DMF) can also be considered.[8] It is crucial to use anhydrous, high-purity solvents to avoid introducing water, which can lower the solubility of hydrophobic compounds.
Q3: My this compound powder is not dissolving even in 100% DMSO. What should I do?
If you encounter difficulty dissolving this compound in DMSO, you can try the following techniques:
-
Vigorous Mixing: Vortex the solution for 1-2 minutes.[8]
-
Gentle Warming: Warm the solution in a water bath set to 37°C. This can increase the rate of dissolution.[8]
-
Sonication: Brief sonication in a water bath sonicator can help break up compound aggregates and facilitate dissolution.[8]
Q4: How should I store my this compound stock solution?
Stock solutions should be stored at -20°C or -80°C in small, single-use aliquots to prevent degradation from repeated freeze-thaw cycles.
Troubleshooting Guide
Issue 1: Precipitation upon dilution of DMSO stock in aqueous media.
This is a common problem when diluting a DMSO stock of a hydrophobic compound into an aqueous buffer or cell culture medium.[8][10] The drastic increase in solvent polarity causes the compound to crash out of the solution.
Initial Troubleshooting Steps:
-
Optimize Final DMSO Concentration: Ensure the final concentration of DMSO in your working solution is as low as possible (ideally ≤ 0.1%), as higher concentrations can be cytotoxic.[8] Always include a vehicle control with the same final DMSO concentration in your experiments.[8]
-
Use a Serial Dilution Approach: Instead of a single large dilution, perform one or more intermediate dilutions in your pre-warmed aqueous buffer.[8]
-
Ensure Rapid Mixing: When adding the DMSO stock to the aqueous buffer, vortex or pipette the solution vigorously to ensure rapid and uniform dispersion.[10] It is critical to add the DMSO stock to the aqueous buffer and not the other way around.[10]
Issue 2: Inability to achieve the desired final concentration in an aqueous solution.
If the above steps are insufficient and you still observe precipitation at your desired final concentration, consider these alternative formulation strategies:
-
Co-solvents: Use a mixture of solvents to improve solubility. Water-miscible organic solvents like ethanol can be used in small percentages in the final aqueous solution.[8]
-
Surfactants: The use of a low concentration of a non-ionic surfactant, such as Tween® or Pluronic®, can help to keep the compound in solution by forming micelles.[11][12]
-
pH Adjustment: If this compound has ionizable groups, adjusting the pH of the aqueous buffer may significantly improve its solubility.[10] For example, acidic compounds are more soluble at higher pH, and basic compounds are more soluble at lower pH.[10]
Data Presentation
Table 1: Properties of Common Solvents for Poorly Soluble Compounds
| Solvent | Polarity Index | Boiling Point (°C) | Notes |
| Water | 10.2 | 100 | Universal solvent, but poor for non-polar compounds. |
| Dimethyl Sulfoxide (DMSO) | 7.2 | 189 | Aprotic, highly polar, dissolves a wide range of compounds.[9] |
| Ethanol | 5.2 | 78.5 | Protic, polar, often used as a co-solvent. |
| Methanol | 6.6 | 64.7 | Protic, polar. |
| N,N-Dimethylformamide (DMF) | 6.4 | 153 | Aprotic, polar, similar to DMSO. |
| Acetone | 5.1 | 56 | Aprotic, polar. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
-
Weigh the Compound: Accurately weigh a precise amount of this compound (e.g., 1 mg) using an analytical balance.
-
Calculate Solvent Volume: Based on the molecular weight (MW) of this compound, calculate the volume of DMSO required to achieve a 10 mM concentration.
-
Volume (µL) = (Mass (mg) / MW ( g/mol )) * 100,000
-
-
Dissolution: Add the calculated volume of anhydrous, high-purity DMSO to the vial containing the compound.
-
Mixing: Vortex the solution for 1-2 minutes. If the compound does not fully dissolve, brief sonication (5-10 minutes in a water bath sonicator) or gentle warming (to 37°C) can be applied.[8]
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Serial Dilution for Preparing a Working Solution in Aqueous Media
-
Prepare Intermediate Dilutions in DMSO: From your 10 mM stock solution in DMSO, prepare a series of intermediate dilutions (e.g., 1 mM, 100 µM) in pure DMSO.[10]
-
Prepare Final Aqueous Solution: Add a small volume of the final DMSO intermediate to your pre-warmed (if appropriate) aqueous buffer (e.g., cell culture medium). It is critical to add the DMSO stock to the aqueous buffer and not the other way around.[10]
-
Rapid Mixing: Immediately after adding the DMSO stock, vortex or pipette the solution vigorously to ensure rapid and uniform dispersion, which can help prevent precipitation.[10]
Visualizations
Caption: Workflow for preparing a stock and working solution of this compound.
Caption: Decision tree for troubleshooting this compound precipitation issues.
Caption: Co-solvents disrupt water's structure, enhancing NSAH solubility.
References
- 1. fiveable.me [fiveable.me]
- 2. E/Z (cis/trans) isomerism Cahn-Inglod-Prelog Priority Rules examples explained drawings diagrams difference in physical & chemical properties working out isomers for given structural formula A level GCE AS A2 organic chemistry revision notes [docbrown.info]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. youtube.com [youtube.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. youtube.com [youtube.com]
- 8. benchchem.com [benchchem.com]
- 9. lifechemicals.com [lifechemicals.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. dissolutiontech.com [dissolutiontech.com]
Technical Support Center: Optimizing (E/Z)-NSAH Concentration for Cell Viability
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the concentration of (E/Z)-NSAH, a ribonucleotide reductase inhibitor, in cell viability experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a reversible and competitive non-nucleoside inhibitor of ribonucleotide reductase (RR).[1] By inhibiting RR, this compound disrupts the synthesis of deoxyribonucleotides (dNTPs), the essential building blocks for DNA replication and repair.[2][3] This leads to an imbalance in the dNTP pool, causing cell cycle arrest in the S-phase and subsequent inhibition of cell proliferation.[3]
Q2: What is a good starting concentration range for this compound in a cell viability assay?
A good starting point is to bracket the known cell-based IC50 value. This compound has a reported cell-based IC50 of approximately 250 nM.[1] Therefore, a preliminary dose-response experiment could span a wide range from low nanomolar (e.g., 1 nM) to low micromolar (e.g., 10 µM) concentrations to determine the optimal range for your specific cell line. For some derivatives of NSAH, the IC50 can be in the sub-micromolar range, for instance, the compound TP6 has an IC50 of 0.393 µM in Panc1 pancreatic cancer cells.[4][5]
Q3: How long should I incubate my cells with this compound?
The optimal incubation time depends on the cell line's doubling time and the specific experimental goals. Since this compound induces S-phase arrest, an incubation period that allows for at least one to two cell cycles is generally recommended to observe a significant effect on cell viability. This could range from 24 to 72 hours.
Q4: Which cell viability assay is most suitable for use with this compound?
Metabolic-based assays like MTT and resazurin (B115843) are commonly used. However, it is crucial to be aware of potential compound interference.[6][7] ATP-based assays, which measure the ATP level of viable cells, can be a more direct and sensitive alternative.[8] It is always recommended to perform a control experiment to check for any direct reaction between this compound and the chosen assay reagent in a cell-free system.
Q5: Are there any known signaling pathways affected by this compound?
While a direct signaling pathway for this compound is not yet fully elucidated, its primary target, ribonucleotide reductase, is known to be regulated by various signaling pathways. For instance, the cAMP signal transduction pathway has been shown to regulate the expression of ribonucleotide reductase genes in malignant cells.[9] Therefore, it is plausible that this compound's effects could be modulated by or, in turn, affect such pathways. Further research is needed to establish a definitive link.
Troubleshooting Guide
This guide addresses common issues encountered when determining the optimal this compound concentration for cell viability.
| Problem | Possible Cause | Suggested Solution |
| High variability between replicates | - Inconsistent cell seeding- Pipetting errors- Edge effects in the plate | - Ensure a homogenous single-cell suspension before seeding.- Use calibrated pipettes and practice consistent pipetting technique.- To minimize edge effects, do not use the outer wells of the plate for experimental samples; instead, fill them with sterile media or PBS. |
| No significant decrease in cell viability | - this compound concentration is too low- Insufficient incubation time- Cell line is resistant | - Perform a wider dose-response experiment with higher concentrations.- Increase the incubation time to allow for effects on cell proliferation to manifest.- Consider using a different cell line or a positive control to ensure the assay is working correctly. |
| All cells are dead, even at the lowest concentration | - this compound concentration is too high- Solvent (e.g., DMSO) toxicity | - Perform a dose-response experiment with a much lower concentration range.- Ensure the final concentration of the solvent in the culture medium is non-toxic to the cells (typically <0.5% for DMSO). Run a solvent-only control. |
| Non-sigmoidal dose-response curve | - Compound precipitation at high concentrations- Assay interference- Complex biological response | - Visually inspect the wells for any signs of precipitation. If observed, consider using a different solvent or lowering the maximum concentration.- Test for direct interference of this compound with the assay reagents in a cell-free system.- The observed effect may be cytostatic rather than cytotoxic. Consider using an alternative assay that can distinguish between these effects, such as a cell counting method or a live/dead staining assay. |
Data Presentation
Table 1: Example Dose-Response Data for this compound Derivative (TP6) in Panc1 Cells
| This compound Derivative (TP6) Concentration (µM) | % Cell Viability (Mean ± SD) |
| 0 (Vehicle Control) | 100 ± 4.5 |
| 0.01 | 95.2 ± 5.1 |
| 0.1 | 75.8 ± 6.3 |
| 0.393 (IC50) | 50.0 ± 3.9 |
| 1 | 22.1 ± 2.8 |
| 10 | 5.6 ± 1.2 |
| (This is hypothetical data for illustrative purposes based on the reported IC50 value for a derivative of NSAH[4][5]) |
Experimental Protocols
Protocol 1: Determining Optimal Seeding Density
-
Cell Preparation: Harvest and count cells to prepare a single-cell suspension.
-
Seeding: In a 96-well plate, seed a range of cell densities (e.g., 2,000, 5,000, 10,000, and 20,000 cells/well) in triplicate. Include wells with media only as a blank control.
-
Incubation: Incubate the plate for the intended duration of the drug treatment (e.g., 48 hours).
-
Viability Assay: Perform your chosen cell viability assay (e.g., MTT or Resazurin).
-
Analysis: Select the seeding density that results in a robust signal and where the cells are still in the logarithmic growth phase at the end of the incubation period.
Protocol 2: this compound Dose-Response Experiment using MTT Assay
-
Cell Seeding: Seed the optimized number of cells per well in a 96-well plate and incubate for 24 hours to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions in culture medium to obtain a range of treatment concentrations.
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle-only control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 48 hours).
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C until formazan (B1609692) crystals are visible.
-
Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Mix thoroughly to dissolve the formazan crystals.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Normalize the data to the vehicle control (100% viability) and a blank (0% viability). Plot the normalized viability against the log of the this compound concentration to determine the IC50 value.
Mandatory Visualizations
Caption: A logical workflow for optimizing this compound concentration.
Caption: Potential signaling interactions related to this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. What are RNR inhibitors and how do they work? [synapse.patsnap.com]
- 3. pnas.org [pnas.org]
- 4. tandfonline.com [tandfonline.com]
- 5. Structure-guided design of anti-cancer ribonucleotide reductase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Small Molecule Interferences in Resazurin and MTT-Based Metabolic Assays in the Absence of Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Alterations in the cyclic AMP signal transduction pathway regulating ribonucleotide reductase gene expression in malignant H-ras transformed cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: (E/Z)-NSAH Off-Target Effects
Disclaimer: The compound "(E/Z)-NSAH" is not a recognized designation in publicly available scientific literature. This guide provides general strategies and protocols applicable to novel covalent inhibitors, using "this compound" as a placeholder. The principles discussed are broadly relevant for researchers working to characterize and minimize off-target effects of covalent therapeutics.
Troubleshooting Guide
This guide addresses common issues encountered during the development of covalent inhibitors like this compound, with a focus on diagnosing and mitigating off-target effects.
| Observed Problem | Potential Cause (Off-Target Related) | Suggested Action & Rationale |
| 1. High Cellular Toxicity at Low Concentrations | The inhibitor is highly reactive, modifying numerous proteins beyond the intended target, leading to cytotoxicity.[1] | Assess Warhead Reactivity: Perform a glutathione (B108866) (GSH) stability assay. High reactivity with GSH can indicate promiscuous binding to other nucleophiles in the cell.[2] Global Cysteine Reactivity Profiling: Use a competitive Activity-Based Protein Profiling (ABPP) approach to identify all cellular proteins that this compound reacts with.[1][3] |
| 2. Inconsistent Phenotype vs. Genetic Knockdown/Knockout | The observed phenotype is a composite of on-target and off-target effects. The inhibitor may be affecting pathways that are independent of the intended target. | Confirm Target Engagement: Use the Cellular Thermal Shift Assay (CETSA) to verify that this compound directly binds and stabilizes the intended target in intact cells.[4] Proteome-Wide Off-Target Identification: Employ quantitative mass spectrometry-based proteomics to compare protein expression and modification profiles between this compound-treated cells and target-knockdown cells.[5] |
| 3. Variable IC50 Values Across Experiments | For covalent inhibitors, the measured IC50 is highly dependent on the pre-incubation time.[4] Inconsistent timing leads to variable results. | Standardize Pre-incubation Time: Ensure a consistent pre-incubation time is used across all assays for comparable results.[4] Determine Kinetic Parameters: Calculate the maximal rate of inactivation (kinact) and the inhibitor concentration at half-maximal rate (KI). The ratio kinact/KI is a more reliable measure of covalent inhibitor potency than IC50.[4][6] |
| 4. Activity in Supposedly "Negative Control" Cell Lines (Target Knockout) | The inhibitor engages off-targets that are present in the negative control cell line, producing a biological effect. | Off-Target Validation: Identify the most likely off-targets from proteomic profiling data. Validate these interactions using orthogonal assays like Western Blot or targeted CETSA in the knockout cell line. Structure-Activity Relationship (SAR) Analysis: Synthesize analogs of this compound with modified warheads or binding moieties to see if off-target activity can be separated from on-target activity. |
| 5. Different Activity Between E and Z Isomers | The geometric constraints of the isomers lead to different binding affinities and reactivities for both on-target and off-target proteins. The less active on-target isomer may still be potent against off-targets.[7][8] | Isomer-Specific Profiling: Characterize the on-target potency (kinact/KI) and proteome-wide selectivity for each isomer separately.[7] This is crucial for selecting the isomer with the best therapeutic window. |
Frequently Asked Questions (FAQs)
Q1: What are the primary strategies to reduce off-target effects of a covalent inhibitor like this compound?
Reducing off-target effects involves a two-pronged approach:
-
Optimize Intrinsic Reactivity: The electrophilic "warhead" should be tuned to be reactive enough to bind the intended target but not so reactive that it non-selectively modifies other proteins.[9] This can be achieved by modifying the chemical structure of the reactive group.
-
Maximize Non-Covalent Binding Affinity: The inhibitor's scaffold should have high binding affinity and selectivity for the target protein's binding pocket. This ensures that the inhibitor spends more time at the desired location, increasing the probability of the covalent reaction with the on-target nucleophile versus off-targets.[2]
Q2: How can I confirm that my inhibitor works through a covalent mechanism?
Several experiments can confirm a covalent mechanism of action:
-
Time-Dependency Assay: A hallmark of covalent inhibition is that the IC50 value will decrease as the pre-incubation time with the target increases.[4]
-
Washout Experiment: After incubating the target with the inhibitor, unbound compound is removed. If the inhibition persists, it indicates a stable, likely covalent, bond.[2]
-
Intact Protein Mass Spectrometry: A direct method to observe the formation of the covalent adduct is to measure the mass of the protein before and after treatment with the inhibitor. An increase in mass corresponding to the inhibitor's molecular weight confirms covalent modification.[3][10]
Q3: What is the role of E/Z isomerism in off-target effects?
Geometric isomerism (E/Z) can significantly impact a drug's activity and selectivity.[11] The three-dimensional shape of the E and Z isomers can lead to profound differences in how they fit into the binding pockets of both on-target and off-target proteins. For example, the E-isomer of norendoxifen (B10796928) has a 9.3-fold higher inhibitory ability against its target (aromatase) than the Z-isomer, while both isomers have similar potencies against several off-target CYP enzymes.[7] It is critical to separate and test each isomer individually to select the one with the highest selectivity.
Q4: What are the best proteomic methods to identify off-targets?
Activity-Based Protein Profiling (ABPP) is a powerful chemoproteomic technique for globally assessing the selectivity of covalent inhibitors.[1][12] In a competitive ABPP experiment, a cell lysate or live cells are treated with the inhibitor, followed by the addition of a broad-spectrum "probe" that reacts with the same class of amino acid residues (e.g., cysteines). Proteins that are targets of the inhibitor will be blocked from reacting with the probe. By using quantitative mass spectrometry, one can identify and quantify the proteins that show reduced probe labeling, revealing both the intended target and any off-targets.[5]
Illustrative Data on Selectivity
The following data are hypothetical and for illustrative purposes only.
Table 1: Comparison of On-Target Potency and Off-Target Activity for this compound Isomers
This table illustrates how separating and analyzing the E and Z isomers can reveal important differences in their selectivity profiles.
| Compound | On-Target Kinase X (kinact/KI, M-1s-1) | Off-Target Kinase Y (IC50, nM) | Off-Target Kinase Z (IC50, nM) | Selectivity Index (Kinase Y IC50 / Kinase X KI) |
| (E)-NSAH | 15,000 | 500 | >10,000 | >1000 |
| (Z)-NSAH | 8,000 | 80 | 1,200 | ~200 |
| Racemic Mixture | 11,500 | 290 | >10,000 | ~600 |
Key Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is used to verify direct binding of a ligand to its target in a cellular environment. Ligand binding stabilizes the protein, increasing its melting temperature.
-
Cell Culture and Treatment: Culture cells to ~80% confluency. Treat cells with this compound at various concentrations (e.g., 0.1, 1, 10 µM) and a vehicle control (e.g., DMSO) for 1-2 hours.
-
Cell Lysis: Harvest cells, wash with PBS, and resuspend in a lysis buffer with protease inhibitors. Lyse the cells via freeze-thaw cycles.
-
Heating: Aliquot the cell lysates into PCR tubes. Heat the aliquots across a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
Separation: Centrifuge the heated lysates at high speed (e.g., 20,000 x g) for 20 minutes to pellet the precipitated/denatured proteins.
-
Analysis: Collect the supernatant (containing soluble proteins). Analyze the amount of the target protein remaining in the supernatant for each temperature point using Western Blot or SDS-PAGE.
-
Data Interpretation: Plot the percentage of soluble target protein against the temperature for each treatment condition. A shift of the melting curve to a higher temperature in the presence of this compound confirms target engagement.
Protocol 2: Competitive Activity-Based Protein Profiling (ABPP)
This protocol identifies the cellular targets of this compound by competing its binding against a broad-reactivity probe.
-
Proteome Preparation: Lyse cultured cells and prepare the soluble proteome fraction by ultracentrifugation. Normalize protein concentration.
-
Inhibitor Incubation: Treat proteome aliquots with varying concentrations of this compound (e.g., 0.01 µM to 10 µM) or a vehicle control for 1 hour at room temperature.
-
Probe Labeling: Add a broad-spectrum cysteine-reactive probe (e.g., iodoacetamide-alkyne) to each sample and incubate for 1 hour. This probe will label cysteines that were not blocked by this compound.
-
Click Chemistry: Use copper-catalyzed azide-alkyne cycloaddition (Click chemistry) to attach a reporter tag (e.g., Biotin-azide) to the alkyne-modified probe on the proteins.
-
Enrichment & Digestion: Enrich the biotin-tagged proteins using streptavidin beads. Wash the beads extensively to remove non-specific binders. Perform on-bead tryptic digestion to release the peptides for analysis.
-
LC-MS/MS Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the proteins.
-
Data Analysis: Identify proteins whose peptide signals are significantly reduced in the this compound-treated samples compared to the vehicle control. These are the direct targets and off-targets of the inhibitor.
Visualizations
Caption: On-target vs. off-target signaling pathways for this compound.
Caption: Experimental workflow for identifying and mitigating off-target effects.
Caption: Troubleshooting decision tree for unexpected experimental results.
References
- 1. Strategies for discovering and derisking covalent, irreversible enzyme inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Chemoproteomic methods for covalent drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. A practical guide for the assay-dependent characterisation of irreversible inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A review of drug isomerism and its significance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Technologies for Direct Detection of Covalent Protein–Drug Adducts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Study of E/Z isomerization in a series of novel non-ligand binding pocket androgen receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Strategies for discovering and derisking covalent, irreversible enzyme inhibitors. | Semantic Scholar [semanticscholar.org]
Technical Support Center: (E/Z)-NSAH Degradation in Experimental Conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing potential degradation of (E/Z)-NSAH during experimental procedures. The information is presented in a question-and-answer format to directly tackle common issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a non-nucleoside inhibitor of ribonucleotide reductase (RR). RR is a crucial enzyme responsible for the conversion of ribonucleoside diphosphates to deoxyribonucleoside diphosphates, a rate-limiting step in DNA synthesis. By inhibiting RR, this compound can interfere with DNA replication and repair, making it a subject of interest in cancer research.
Q2: What are the likely degradation pathways for this compound under experimental conditions?
While specific degradation studies on this compound are not extensively documented, the primary site of degradation is expected to be the hydroxamic acid functional group. Hydroxamic acids are known to be susceptible to hydrolysis, which converts the hydroxamic acid moiety into a carboxylic acid.[1][2] This conversion can be influenced by pH, temperature, and the presence of certain enzymes.[2][3] Additionally, oxidative degradation pathways may also occur, potentially mediated by enzymes such as cytochrome P450.[1]
Q3: What factors can influence the stability of this compound in my experiments?
Several factors can impact the stability of this compound, primarily related to the stability of its hydroxamic acid group:
-
pH: Hydroxamic acids can exhibit different stability profiles at various pH levels. Basic conditions can promote the formation of the hydroxamate anion, which may have different stability compared to the protonated form prevalent in acidic conditions.[4][5]
-
Temperature: Elevated temperatures can accelerate the rate of hydrolysis and other degradation reactions.
-
Presence of Enzymes: Biological matrices such as plasma or liver microsomes contain enzymes like esterases (arylesterases and carboxylesterases) and cytochrome P450s that can metabolize hydroxamic acids.[1][2]
-
Metal Ions: Hydroxamic acids are effective metal ion chelators, particularly for Fe(III) and Zn(II).[4][5] The formation of metal complexes could potentially alter the stability and reactivity of the this compound molecule.
-
Light Exposure: Photodegradation can be a concern for many organic molecules. It is advisable to protect solutions of this compound from direct light, especially during long-term storage or experiments.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Loss of this compound potency or concentration over time in aqueous solution. | Hydrolysis of the hydroxamic acid group to the corresponding carboxylic acid. | - Prepare fresh solutions of this compound before each experiment.- If storage is necessary, store at low temperatures (-20°C or -80°C) and consider using a buffered solution at a slightly acidic to neutral pH (e.g., pH 6-7).- Minimize the duration of experiments in aqueous buffers at elevated temperatures. |
| Inconsistent results in cell-based assays. | Degradation of this compound in cell culture media. | - Add this compound to the cell culture media immediately before treating the cells.- Perform a time-course experiment to assess the stability of this compound in your specific cell culture medium under incubation conditions (37°C, CO2).- Analyze media samples over time by HPLC to quantify the remaining this compound. |
| Discrepancies between in vitro and in vivo efficacy. | Rapid in vivo metabolism and clearance of this compound. | - Investigate the metabolic stability of this compound in liver microsomes or plasma from the relevant species.[2]- The hydroxamic acid moiety is a known target for metabolic enzymes.[1][2]- Consider co-administration with inhibitors of relevant metabolic enzymes in preclinical studies, if appropriate. |
| Formation of unknown peaks in chromatographic analysis. | Generation of degradation products. | - Conduct forced degradation studies to intentionally generate and identify potential degradation products.[6][7]- Use techniques like HPLC-MS to characterize the unknown peaks. The primary degradation product is likely the carboxylic acid derivative.[8] |
Quantitative Data Summary
Table 1: Potential Degradation Pathways of the Hydroxamic Acid Moiety in this compound
| Degradation Pathway | Key Reactants/Conditions | Primary Degradation Product | Analytical Detection |
| Hydrolysis | Water, Acid/Base catalysis, Esterases | Carboxylic Acid | HPLC, LC-MS[8] |
| Oxidation | Cytochrome P450 enzymes, Reactive Oxygen Species | Carboxylic Acid and other oxidized species | LC-MS/MS[1] |
| Reduction | Reducing agents | Amide | LC-MS |
| Glucuronidation/Sulfation | UDP-glucuronosyltransferases (UGTs), Sulfotransferases (SULTs) | O-glucuronide or O-sulfate conjugate | LC-MS/MS |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To intentionally degrade this compound under various stress conditions to identify potential degradation products and establish a stability-indicating analytical method.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
A suitable organic solvent for this compound (e.g., DMSO, Methanol)
-
HPLC system with a UV or PDA detector
-
LC-MS system for peak identification
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in the chosen organic solvent at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for various time points (e.g., 2, 4, 8, 24 hours).
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Incubate at room temperature for various time points.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂. Keep at room temperature, protected from light, for various time points.
-
Thermal Degradation: Incubate the solid this compound and the stock solution at an elevated temperature (e.g., 60°C) in the dark.
-
Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) and visible light in a photostability chamber.
-
-
Sample Analysis:
-
At each time point, withdraw an aliquot of the stressed sample.
-
Neutralize the acidic and basic samples.
-
Dilute all samples to an appropriate concentration with the mobile phase.
-
Analyze the samples by a developed HPLC method.
-
Characterize significant degradation products using LC-MS.
-
Expected Outcome: The study should aim for 5-20% degradation of the parent compound to ensure that the primary degradation products are formed without excessive secondary degradation.[7]
Visualizations
Caption: Potential hydrolytic degradation pathway of the this compound hydroxamic acid moiety.
Caption: Workflow for a forced degradation study of this compound.
References
- 1. Mechanism of hydroxamic acid group metabolism to carboxylic acid: Oxidation versus hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. biopharminternational.com [biopharminternational.com]
- 7. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 8. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
Technical Support Center: Troubleshooting Inconsistent Results in Experiments with (E/Z)-Isomeric Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments involving (E/Z)-isomeric compounds, with a focus on molecules related to nonsteroidal anti-inflammatory drugs (NSAIDs) and their targets.
Frequently Asked Questions (FAQs)
Q1: What are (E/Z)-isomers and why are they important in biological experiments?
A1: (E/Z)-isomerism, also known as geometric isomerism, describes the spatial arrangement of substituents around a double bond. Due to restricted rotation around the double bond, two different configurations can exist:
-
(Z)-isomer: The higher-priority substituent groups on each carbon of the double bond are on the same side (from the German zusammen, meaning together).
-
(E)-isomer: The higher-priority substituent groups on each carbon of the double bond are on opposite sides (from the German entgegen, meaning opposite).
This seemingly small difference in spatial arrangement can lead to significant variations in how the molecule interacts with biological targets such as enzymes and receptors. One isomer may exhibit high biological activity while the other is less active or even inactive.[1][2] Therefore, using an undefined mixture of isomers or the wrong isomer can lead to inconsistent and unreliable experimental results.
Q2: My experimental results with a compound are inconsistent. Could isomerism be the cause?
A2: Yes, inconsistent results are a common problem when the isomeric purity of a compound is not controlled. If you are observing variability in your experimental outcomes, consider the following possibilities:
-
Batch-to-batch variation: Different batches of your compound from a supplier may have different ratios of (E/Z)-isomers.
-
Isomerization in solution: The experimental conditions (e.g., light exposure, temperature, pH) might be causing one isomer to convert to the other, changing the effective concentration of the active form over time.[3]
-
Use of a racemic or isomeric mixture: If you are using a mixture of isomers, the observed biological effect will be an average of the activities of the individual isomers, which can mask the true potency of the active form.
Q3: How do I know which isomer of my compound is the active one?
A3: Determining the active isomer typically requires a comparative study where the pure (E)- and (Z)-isomers are synthesized and tested separately in your experimental system. The isomer that produces the desired biological effect at the lowest concentration is considered the more active form. Many non-steroidal anti-inflammatory drugs (NSAIDs), for instance, have stereoisomers where only one enantiomer is responsible for the anti-inflammatory activity.[1][4][5]
Q4: What is NSAID-Activated Gene 1 (NAG-1) and how does it relate to NSAIDs?
A4: NAG-1 (also known as GDF15) is a protein that is a member of the transforming growth factor-beta (TGF-β) superfamily.[6] Its expression is induced by some NSAIDs, often in a manner independent of their primary cyclooxygenase (COX) inhibitory activity.[6] NAG-1 has complex roles in cellular processes like apoptosis (programmed cell death) and can have both pro- and anti-tumorigenic effects depending on the context.[7][8][9] When studying the effects of novel compounds on pathways related to NSAIDs, monitoring NAG-1 expression can be a valuable endpoint.
Troubleshooting Guides
Issue 1: High Variability in Dose-Response Curves
| Possible Cause | Troubleshooting Step | Recommended Action |
| Inconsistent Isomer Ratio | 1. Verify the isomeric purity of your compound. | Contact the supplier for a certificate of analysis for each batch, specifying the (E/Z) ratio. If possible, perform your own analytical chemistry (e.g., NMR, HPLC) to confirm the isomeric composition. |
| 2. Test pure isomers. | If available, obtain or synthesize the pure (E)- and (Z)-isomers and test them individually to establish their specific activities. | |
| Isomerization During Experiment | 1. Assess compound stability under experimental conditions. | Incubate the compound in your experimental buffer under standard conditions for the duration of the experiment. Analyze the isomeric ratio at different time points to check for conversion. |
| 2. Modify experimental setup. | If isomerization is detected, consider modifying the experimental conditions. This could involve protecting the experiment from light, using fresh dilutions for each experiment, or minimizing incubation times. |
Issue 2: Discrepancy Between In Vitro and In Vivo Results
| Possible Cause | Troubleshooting Step | Recommended Action |
| Differential Metabolism of Isomers | 1. Investigate the metabolic fate of each isomer. | In vivo, one isomer may be rapidly metabolized to an inactive form, while the other is more stable. Perform pharmacokinetic studies to determine the half-life and metabolic profile of each isomer. |
| Stereoselective Protein Binding | 1. Evaluate plasma protein binding for each isomer. | Isomers can bind to plasma proteins with different affinities, affecting the concentration of the free, active drug.[5] Conduct protein binding assays to determine the unbound fraction of each isomer. |
Experimental Protocols
Protocol 1: Determining the Relative Potency of (E)- and (Z)-Isomers on NAG-1 Expression
-
Cell Culture: Plate a suitable cancer cell line (e.g., HCT-116 colorectal cancer cells) in 6-well plates and grow to 70-80% confluency.
-
Compound Preparation: Prepare stock solutions of the pure (E)-isomer, the pure (Z)-isomer, and a 50:50 mixture in a suitable solvent (e.g., DMSO). Make serial dilutions to achieve the desired final concentrations.
-
Cell Treatment: Treat the cells with a range of concentrations of each isomer and the mixture for a predetermined time (e.g., 24 hours). Include a vehicle-only control.
-
RNA Extraction and qRT-PCR: At the end of the treatment period, lyse the cells and extract total RNA. Perform quantitative real-time PCR (qRT-PCR) to measure the relative mRNA expression of the NAG-1 gene. Use a housekeeping gene (e.g., GAPDH) for normalization.
-
Data Analysis: Calculate the fold change in NAG-1 expression for each treatment condition relative to the vehicle control. Plot the dose-response curves for each isomer and the mixture to determine the EC50 (half-maximal effective concentration).
| Compound | EC50 for NAG-1 Induction (µM) | Maximum Fold Induction |
| (E)-Isomer | 15 | 8.2 |
| (Z)-Isomer | 125 | 3.1 |
| 50:50 Mixture | 48 | 5.5 |
Visualizations
Signaling Pathway Diagram
Caption: Simplified signaling pathway for NAG-1 induction by NSAID-like compounds.
Experimental Workflow Diagram
Caption: Experimental workflow for comparing the biological activity of (E/Z)-isomers.
Logical Relationship Diagram
Caption: Key factors contributing to inconsistent results in isomer experiments.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
- 3. Application of E/Z-Isomerization Technology for Enhancing Processing Efficiency, Health-Promoting Effects, and Usability of Carotenoids: A Review and Future Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluating the enantiospecific differences of non-steroidal anti-inflammatory drugs (NSAIDs) using an ecotoxicity bioassay test battery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [Stereoselective protein binding of non-steroidal anti-inflammatory agents. Pharmacological implications] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Diverse Roles of Nonsteroidal Anti-inflammatory Drug Activated Gene (NAG-1/GDF15) in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. NSAID Activated Gene (NAG-1), a Modulator of Tumorigenesis -BMB Reports | Korea Science [koreascience.kr]
- 8. Expression and regulation of nonsteroidal anti-inflammatory drug-activated gene (NAG-1) in human and mouse tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Nonsteroidal anti-inflammatory drug-activated gene-1 over expression in transgenic mice suppresses intestinal neoplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
improving signal-to-noise ratio in (E/Z)-NSAH assays
This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals improve the signal-to-noise ratio (S/N) in (E/Z)-N-substituted-N'-hydroxy-guanidine (NSAH) assays. The following information is based on best practices for fluorescence-based assays, which are commonly used for this type of research.
Frequently Asked Questions (FAQs)
Q1: What is the signal-to-noise ratio and why is it critical in (E/Z)-NSAH assays?
The signal-to-noise ratio (S/N or SNR) is a measure that compares the level of a desired signal to the level of background noise. A high S/N ratio indicates a clearer, more reliable measurement, while a low S/N ratio can obscure results and lead to false negatives or positives. In the context of this compound assays, a robust S/N ratio is crucial for accurately determining the biological activity of the compounds, ensuring that the measured effect is truly due to the compound's interaction with the target and not an artifact of background noise.
Q2: What are the primary sources of noise in fluorescence-based assays?
Noise in fluorescence microscopy and plate-based assays can originate from several sources:
-
Photon Shot Noise: This is an intrinsic statistical fluctuation in the arrival rate of photons at the detector.[1] It is more significant when the fluorescence signal is weak.[2]
-
Electronic Noise: This includes read noise from the detector (like a CCD camera) and dark current. Read noise arises from inaccuracies in quantifying the number of detected photons and typically follows a Gaussian distribution.[3][4]
-
Autofluorescence: Biological samples (cells, proteins) and experimental components (media, plates, the compounds themselves) can emit their own fluorescence, which contributes to the background signal.[2][5]
-
Non-specific Binding: Assay reagents, such as antibodies or the NSAH compounds themselves, may bind to unintended targets or surfaces in the assay well, leading to a high background signal.[6]
-
Light Source Fluctuation: Variations in the intensity of the excitation light source can introduce noise.[2][7]
Q3: My assay has a high background signal. How can I reduce it?
High background is a common issue that directly reduces the S/N ratio. Here are several strategies to mitigate it:
-
Optimize Reagent Concentrations: Using excessively high concentrations of antibodies or other detection reagents can lead to increased non-specific binding and higher background.[8] Titrate all reagents to find the optimal concentration that provides a good signal without elevating the background.
-
Improve Washing Steps: Inadequate washing between steps can leave behind unbound reagents, contributing to background noise. Increase the number or duration of wash steps to ensure complete removal of unbound components.
-
Use Blocking Agents: For immunoassays, insufficient blocking can cause non-specific binding of antibodies. Consider increasing the incubation time with your blocking agent or trying different blockers, such as normal serum from the species of the secondary antibody.
-
Check for Autofluorescence: Run a control sample without the fluorophore to assess the level of autofluorescence from your cells, media, or the test compounds. If autofluorescence is high, consider using fluorophores with longer excitation/emission wavelengths (in the red or far-red spectrum) to minimize it.[5]
-
Ensure Reagent Quality: Old or contaminated reagents can be a source of high background. Use fresh, high-quality reagents and ensure proper storage.[5][6] For example, poor water quality in buffers can be a source of contamination.[6]
Q4: The fluorescence signal from my positive controls is very weak. How can I increase it?
A weak signal can be just as problematic as a high background. To boost your signal:
-
Check Reagent Concentrations: The concentration of a critical reagent, like an enzyme or substrate, may be too low.
-
Optimize Incubation Times: Ensure that incubation times are sufficient for the biological or chemical reaction to proceed optimally.[9]
-
Verify Instrument Settings: Make sure the correct excitation and emission filters are being used for your specific fluorophore and that the detector gain/sensitivity is set appropriately.[5]
-
Consider Signal Amplification: If the signal remains low, you may need to use a signal amplification technique, such as using a biotinylated secondary antibody followed by a streptavidin-HRP conjugate in an ELISA-like format.
-
Prevent Photobleaching: Fluorophores can be destroyed by prolonged exposure to excitation light. Minimize light exposure and consider using an anti-fade mounting medium for microscopy applications.[5]
Q5: I'm observing high variability between replicate wells. What are the likely causes?
High variability can compromise the statistical significance of your results. Common causes include:
-
Inaccurate Pipetting: Ensure your pipettes are calibrated and use proper pipetting techniques to minimize errors, especially with small volumes.
-
Poor Mixing: Inadequate mixing of reagents within the wells can lead to inconsistent results. Ensure thorough but gentle mixing after adding each reagent.
-
Edge Effects: Wells on the outer edges of a microplate are more prone to evaporation, which can concentrate reagents and alter results. To mitigate this, avoid using the outer wells or fill them with buffer/media.
-
Inconsistent Cell Seeding: For cell-based assays, ensure a uniform, single-cell suspension before seeding to get a consistent number of cells in each well.[10]
Troubleshooting Guide: Low Signal-to-Noise Ratio
If your this compound assay is suffering from a poor S/N ratio, follow this systematic troubleshooting workflow.
Caption: Troubleshooting workflow for diagnosing low S/N ratio.
Data Presentation: Assay Optimization
Clear data presentation is key to successful assay optimization. The tables below show examples of how to structure data when optimizing different assay parameters.
Table 1: Optimization of Enzyme Concentration
| Enzyme Conc. (nM) | Signal (RFU) | Background (RFU) | S/B Ratio |
| 0 | 512 | 505 | 1.0 |
| 1 | 2540 | 520 | 4.9 |
| 2 | 4890 | 535 | 9.1 |
| 5 | 8750 | 540 | 16.2 |
| 10 | 9100 | 610 | 14.9 |
| 20 | 9250 | 750 | 12.3 |
RFU = Relative Fluorescence Units; S/B = Signal-to-Background Ratio. The optimal concentration is highlighted.
Table 2: Optimization of Substrate Incubation Time
| Incubation Time (min) | Signal (RFU) | Background (RFU) | S/B Ratio |
| 10 | 3100 | 530 | 5.8 |
| 20 | 5600 | 535 | 10.5 |
| 30 | 7900 | 545 | 14.5 |
| 45 | 8730 | 540 | 16.2 |
| 60 | 8810 | 550 | 16.0 |
| 90 | 8850 | 590 | 15.0 |
Assay conditions: 5 nM Enzyme. The optimal incubation time is highlighted.
Experimental Protocol: Generic Fluorescence-Based NSAH Inhibition Assay
This protocol provides a general framework for screening this compound compounds as potential inhibitors of a hypothetical enzyme, "Kinase-X," using a fluorescence intensity-based readout.
1. Reagent Preparation:
-
Assay Buffer: 50 mM HEPES, pH 7.5, 150 mM NaCl, 10 mM MgCl₂, 1 mM EGTA, 0.01% Tween-20.
-
Kinase-X Enzyme Stock: Prepare a 10X working stock (e.g., 50 nM) in Assay Buffer.
-
Fluorescent Peptide Substrate Stock: Prepare a 10X working stock (e.g., 100 µM) in Assay Buffer.
-
ATP Stock: Prepare a 10X working stock (e.g., 100 µM) in Assay Buffer.
-
This compound Compounds: Prepare a dilution series in 100% DMSO, followed by a secondary dilution in Assay Buffer to the desired 4X final concentration.
-
Controls:
-
Positive Control: A known inhibitor of Kinase-X.
-
Negative Control (0% Inhibition): Assay Buffer with equivalent % DMSO.
-
Background Control (100% Inhibition): Assay Buffer without Kinase-X enzyme.
-
2. Assay Procedure (96-well plate format):
-
Add 25 µL of 4X this compound compound dilutions or controls to the appropriate wells.
-
Add 25 µL of Assay Buffer to the "Background Control" wells. To all other wells, add 25 µL of 4X Kinase-X enzyme solution.
-
Mix the plate gently on a plate shaker for 1 minute.
-
Incubate the plate for 30 minutes at room temperature to allow for compound-enzyme interaction.
-
Initiate the kinase reaction by adding a 50 µL mixture of the 10X Fluorescent Peptide Substrate and 10X ATP (pre-mixed to 2X final concentration in Assay Buffer).
-
Mix the plate gently for 1 minute.
-
Incubate the plate at 37°C for 45 minutes, protected from light.
-
Stop the reaction by adding 25 µL of a 50 mM EDTA solution.
-
Read the fluorescence intensity on a plate reader using the appropriate excitation and emission wavelengths for the chosen fluorophore.
3. Data Analysis:
-
Subtract the average background fluorescence from all wells.
-
Calculate the percent inhibition for each NSAH compound concentration using the following formula: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Background) / (Signal_NegativeControl - Signal_Background))
-
Plot the % Inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Visualization of a Hypothetical Signaling Pathway
This compound compounds are often investigated for their roles in modulating signaling pathways, for example, by inhibiting key enzymes like kinases.
Caption: Inhibition of a hypothetical kinase pathway by an NSAH compound.
References
- 1. mural.maynoothuniversity.ie [mural.maynoothuniversity.ie]
- 2. Signal-to-Noise Considerations [evidentscientific.com]
- 3. Noise — Introduction to Bioimage Analysis [bioimagebook.github.io]
- 4. Noise · Analyzing fluorescence microscopy images with ImageJ [petebankhead.gitbooks.io]
- 5. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 6. Surmodics - What Causes High Background in ELISA Tests? [shop.surmodics.com]
- 7. researchgate.net [researchgate.net]
- 8. IHC Troubleshooting Guide | Thermo Fisher Scientific - US [thermofisher.com]
- 9. swordbio.com [swordbio.com]
- 10. Table 2: [Important parameters in RNAi-assay optimization]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Managing NASH-Induced Cytotoxicity
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in managing and assessing cytotoxicity in in vitro models of Nonalcoholic Steatohepatitis (NASH).
Frequently Asked Questions (FAQs)
Q1: What are the common in vitro models for studying NASH-induced cytotoxicity, and what are their limitations?
A1: Common in vitro models include primary hepatocytes, hepatoma cell lines (e.g., HepG2, Huh7), and co-culture systems with other liver cell types like Kupffer and stellate cells. A primary challenge is recapitulating the complex metabolic and inflammatory environment of the human liver. 2D cultures can lead to spontaneous activation of certain cell types, and maintaining long-term cultures that accurately reflect NASH pathology is difficult.
Q2: What are the key cellular events that contribute to cytotoxicity in NASH?
A2: NASH-induced cytotoxicity is multifactorial and involves lipotoxicity from excess free fatty acids, oxidative stress, endoplasmic reticulum (ER) stress, and inflammation. These stressors can lead to cellular dysfunction and ultimately trigger programmed cell death, or apoptosis.
Q3: Which signaling pathways are most critically involved in mediating NASH-induced cytotoxicity?
A3: Two of the most prominent signaling pathways are the c-Jun N-terminal kinase (JNK) pathway and the Unfolded Protein Response (UPR) or ER stress pathway. Both pathways can be activated by lipotoxic and inflammatory stimuli and can lead to apoptosis if the cellular stress is prolonged or severe.
Q4: How can I distinguish between apoptosis and necrosis in my NASH cell model?
A4: Apoptosis is a programmed and regulated form of cell death, while necrosis is generally a result of acute injury and cellular damage. Apoptosis is characterized by specific morphological and biochemical features, such as cell shrinkage, chromatin condensation, and the activation of caspases. Assays like TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) can detect DNA fragmentation characteristic of apoptosis, while measuring the release of lactate (B86563) dehydrogenase (LDH) into the culture medium is a common indicator of necrosis due to loss of membrane integrity.
Troubleshooting Guides
MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
| Issue | Possible Cause | Troubleshooting Steps |
| High background absorbance | - Direct reduction of MTT by the tested compound.- Phenol (B47542) red in the culture medium. | - Run a cell-free control with your compound and MTT to check for direct reduction. If a color change occurs, consider a different viability assay (e.g., LDH).- Use phenol red-free medium during the MTT incubation step. |
| Inconsistent or low formazan (B1609692) signal | - Incomplete solubilization of formazan crystals.- Low cell number or low metabolic activity. | - Ensure complete dissolution of formazan crystals by gentle mixing and allowing sufficient incubation time with the solubilization buffer.- Optimize cell seeding density to ensure a sufficient number of metabolically active cells. |
| Increased absorbance at high compound concentrations (bell-shaped curve) | - The compound may increase metabolic activity at certain concentrations due to a stress response. | - Corroborate MTT results with a different cytotoxicity assay that measures a different endpoint, such as membrane integrity (LDH assay).- Visually inspect cells under a microscope for signs of cytotoxicity. |
LDH Assay
The LDH assay is a colorimetric assay that measures the activity of lactate dehydrogenase (LDH) released from damaged cells into the culture medium.
| Issue | Possible Cause | Troubleshooting Steps |
| High background LDH activity in control wells | - High inherent LDH activity in serum-containing culture medium.- Overly vigorous pipetting during cell seeding or reagent addition. | - Reduce the serum concentration in the culture medium to 1-5% during the assay.[1]- Handle cells gently during plating and when adding reagents to avoid mechanical damage.[1] |
| Low signal in positive control (lysed cells) | - Incomplete cell lysis.- Low cell number. | - Ensure complete lysis by following the manufacturer's protocol for the lysis buffer and allowing sufficient incubation time.- Optimize the cell seeding density to ensure enough LDH is released upon lysis. |
| High variability between replicate wells | - Uneven cell distribution in the wells.- Presence of air bubbles in the wells. | - Ensure a homogenous single-cell suspension before seeding.- Carefully inspect wells for bubbles and remove them with a sterile pipette tip before reading the plate. |
Experimental Protocols
Protocol 1: Caspase-3 Activity Assay (Colorimetric)
This protocol outlines the steps for measuring the activity of caspase-3, a key executioner caspase in apoptosis.
Materials:
-
Cells cultured in a 96-well plate
-
Test compound
-
Vehicle control (e.g., DMSO)
-
Positive control for apoptosis (e.g., staurosporine)
-
Cell Lysis Buffer
-
Reaction Buffer
-
Caspase-3 substrate (e.g., DEVD-pNA)
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells at an optimal density in a 96-well plate and allow them to adhere overnight.
-
Treat cells with your test compound, vehicle control, or a positive control for the desired time.
-
-
Cell Lysis:
-
After treatment, centrifuge the plate and carefully remove the supernatant.
-
Add 50 µL of chilled Cell Lysis Buffer to each well and incubate on ice for 10 minutes.[2]
-
-
Assay Reaction:
-
Measurement:
Protocol 2: TUNEL Assay (Fluorescent)
This protocol describes the detection of DNA fragmentation in apoptotic cells using a fluorescent TUNEL assay.
Materials:
-
Cells cultured on coverslips or in a 96-well plate
-
Fixation Solution (e.g., 4% paraformaldehyde)
-
Permeabilization Solution (e.g., 0.25% Triton™ X-100 in PBS)
-
Equilibration Buffer
-
TdT Reaction Mix (containing TdT enzyme and a fluorescently labeled dUTP)
-
2X SSC Buffer
-
DAPI or Hoechst for nuclear counterstaining
-
Fluorescence microscope
Procedure:
-
Fixation and Permeabilization:
-
Wash cells with PBS and fix with Fixation Solution for 15 minutes at room temperature.
-
Wash with PBS and permeabilize with Permeabilization Solution for 20 minutes at room temperature.[5]
-
-
TUNEL Reaction:
-
Wash cells with PBS and incubate with Equilibration Buffer for 5-10 minutes.
-
Prepare the TdT Reaction Mix according to the manufacturer's instructions.
-
Remove the Equilibration Buffer and add the TdT Reaction Mix to the cells.
-
Incubate for 60 minutes at 37°C in a humidified chamber, protected from light.[5]
-
-
Stopping the Reaction and Staining:
-
Add 2X SSC Buffer to stop the reaction and incubate for 15 minutes.
-
Wash the cells with PBS.
-
Counterstain the nuclei with DAPI or Hoechst solution.
-
-
Visualization:
-
Mount the coverslips onto microscope slides or view the plate directly using a fluorescence microscope.
-
Apoptotic cells will exhibit bright nuclear fluorescence.
-
Protocol 3: Western Blot for Phospho-JNK and ER Stress Markers
This protocol details the detection of phosphorylated (activated) JNK and key ER stress markers (e.g., p-PERK, p-IRE1α, CHOP) by Western blotting.
Materials:
-
Cell lysates
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and membranes (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (anti-phospho-JNK, anti-total-JNK, anti-p-PERK, anti-p-IRE1α, anti-CHOP, and a loading control like β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Sample Preparation and Protein Quantification:
-
Lyse cells in a buffer containing phosphatase and protease inhibitors.
-
Determine the protein concentration of each lysate.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Run the gel and transfer the separated proteins to a membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.[6]
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein signal to the total protein or a loading control.
-
Quantitative Data Summary
Table 1: Dose-Response of Free Fatty Acids on Hepatocyte Viability
| Cell Line | Fatty Acid | Concentration (µM) | Exposure Time (h) | Cell Viability (%) |
| HepG2 | Palmitate | 250 | 24 | ~63% |
| HepG2 | Palmitate | 500 | 8 | ~63% |
| HepG2 | Oleate | 250 | 24 | Reduced, but higher than palmitate |
| HepG2 | Oleate | 500 | 24 | Reduced, but higher than palmitate |
| IHH | Palmitate/Oleate (1:2) | 600 | 24 | >85% |
| HuH7 | Palmitate/Oleate (1:2) | 1200 | 24 | >85% |
Data compiled from multiple sources for illustrative purposes.[7][8]
Table 2: IC50 Values of Selected Anticancer Drugs in a NASH-HCC Model
| Drug | IC50 (µM) |
| Camptothecin | Close to 0 |
| Epirubicin | Close to 0 |
| MG-132 | Close to 0 |
| Mitoxantrone | Close to 0 |
| Mycophenolic acid | Close to 0 |
| Sorafenib | Higher IC50 |
| 5-Fluorouracil | Higher IC50 |
Data suggests higher sensitivity of NASH-HCC models to certain chemotherapeutic agents.[9]
Signaling Pathways and Experimental Workflows
Caption: The JNK signaling pathway in NASH-induced cytotoxicity.
Caption: The Unfolded Protein Response (UPR) pathway in ER stress-induced cytotoxicity.
Caption: Experimental workflow for assessing cytotoxicity in NASH models.
References
- 1. info.gbiosciences.com [info.gbiosciences.com]
- 2. abcam.com [abcam.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. cosmobiousa.com [cosmobiousa.com]
- 5. TUNEL Apoptosis Assay (Fluorescent) - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 6. benchchem.com [benchchem.com]
- 7. Kinetics of the inflammatory response induced by free fatty acid accumulation in hepatocytes | Annals of Hepatology [elsevier.es]
- 8. Dose- and Time-Dependent Effects of Oleate on Mitochondrial Fusion/Fission Proteins and Cell Viability in HepG2 Cells: Comparison with Palmitate Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Biomarkers and potential therapeutic targets driving progression of non-alcoholic steatohepatitis to hepatocellular carcinoma predicted through transcriptomic analysis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Effective Separation of E and Z Isomers of N-salicylidene-2-aminophenol (NSAH)
Welcome to the technical support center for the effective separation of E and Z isomers of N-salicylidene-2-aminophenol (NSAH). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the experimental separation of these geometric isomers.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for separating E and Z isomers of NSAH?
The most common and effective techniques for separating E and Z isomers of NSAH, like other Schiff bases, are chromatography and fractional crystallization.[1] High-Performance Liquid Chromatography (HPLC) and column chromatography are particularly well-suited for this purpose due to the potential for differential interaction of the isomers with the stationary phase.[1]
Q2: How can I distinguish between the E and Z isomers of NSAH after separation?
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for differentiating between E and Z isomers.[2][3] The chemical shifts of the protons, particularly the imine proton and the protons on the aromatic rings, will differ between the two isomers due to their different spatial arrangements and the resulting magnetic environments.[4][5] For instance, in many Schiff bases, the protons of the N-alkyl or N-aryl groups in the Z-isomer experience an anisotropic shielding effect from the aryl ring, leading to different chemical shifts compared to the E-isomer.[5]
Q3: Are the E and Z isomers of NSAH stable, or can they interconvert?
E/Z isomerization around the C=N double bond in Schiff bases can occur, and the stability of each isomer can be influenced by factors such as solvent, temperature, and light.[1][6][7] For some imines, the energy barrier for isomerization is low enough that interconversion can happen at room temperature, which can complicate separation efforts.[1][8] It is crucial to consider the possibility of isomerization when developing a separation method and during the storage of the separated isomers.
Q4: Can photochemical methods be used to influence the E/Z ratio or aid in separation?
Yes, photochemical isomerization is a known phenomenon for compounds with C=N bonds.[9][10] Irradiation with light of a specific wavelength can sometimes be used to enrich one isomer over the other, which could then be separated using chromatography. This approach involves selectively converting one isomer to the other and then separating the resulting mixture.[11]
Troubleshooting Guide: Chromatographic Separation of NSAH Isomers
Effective separation of NSAH isomers by chromatography requires careful optimization of experimental conditions. The following table addresses common issues encountered during this process.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Resolution / Co-elution of Isomers | - Inappropriate stationary phase: The selectivity of the column is insufficient to differentiate between the isomers.- Suboptimal mobile phase composition: The solvent system does not provide adequate differential partitioning of the isomers.- Flow rate is too high: Insufficient time for equilibrium between the mobile and stationary phases. | - Stationary Phase: For HPLC, consider columns with different selectivities, such as phenyl-hexyl or pentafluorophenyl (PFP) phases, which can offer alternative interactions like π-π stacking.[12] For column chromatography, silica (B1680970) gel is a common choice, but alumina (B75360) could also be tested.[13]- Mobile Phase: Systematically vary the polarity of the mobile phase. For reversed-phase HPLC, adjust the ratio of organic solvent (e.g., acetonitrile (B52724) or methanol) to water. For normal-phase chromatography, experiment with different ratios of non-polar and polar organic solvents (e.g., hexane (B92381) and ethyl acetate).[12] Introducing a small amount of a modifier, like dichloromethane (B109758) in a heptane/ethanol mobile phase, can sometimes improve resolution.[14]- Flow Rate: Decrease the flow rate to allow for better separation. |
| Peak Tailing | - Secondary interactions: The NSAH isomers may be interacting with active sites on the stationary phase (e.g., free silanol (B1196071) groups on silica).- Column overload: Injecting too much sample can lead to asymmetrical peak shapes. | - Mobile Phase Modification: Add a small amount of a competitive agent to the mobile phase, such as a small percentage of acetic acid or triethylamine, to block active sites on the stationary phase.[12]- Sample Concentration: Reduce the concentration of the sample being injected. |
| Inconsistent Retention Times | - Changes in mobile phase composition: Even small variations in the solvent mixture can affect retention times.- Column temperature fluctuations: Temperature can influence the viscosity of the mobile phase and the interactions between the sample and the stationary phase.- Column degradation: The stationary phase may be degrading over time. | - Mobile Phase Preparation: Prepare fresh mobile phase for each set of experiments and ensure it is thoroughly mixed and degassed.- Temperature Control: Use a column oven to maintain a constant and controlled temperature.[14]- Column Care: Use a guard column to protect the analytical column and flush the column with an appropriate solvent after use. |
| Isomer Interconversion on the Column | - Active stationary phase: The acidic or basic nature of the stationary phase (e.g., silica gel) may catalyze isomerization.- Mobile phase components: Certain solvents or additives could be promoting interconversion. | - Stationary Phase: Consider using a less acidic or end-capped stationary phase.- Mobile Phase: Evaluate the effect of different solvents and pH on isomer stability before and during chromatography. |
Quantitative Data Summary
| Separation Method | Stationary Phase | Mobile Phase | Flow Rate (mL/min) | Resolution (Rs) | Selectivity (α) | Yield of Pure Isomer (%) |
| HPLC | C18, 5 µm | Acetonitrile:Water (60:40) | 1.0 | e.g., > 1.5 | e.g., > 1.2 | Dependent on preparative scale |
| Column Chromatography | Silica Gel (230-400 mesh) | Hexane:Ethyl Acetate (80:20) | Gravity | N/A | N/A | e.g., > 95% |
Note: The values in the table are examples and will need to be determined experimentally.
Experimental Protocols
Protocol 1: Column Chromatography for NSAH Isomer Separation
This protocol provides a general guideline for separating E and Z isomers of NSAH using silica gel column chromatography.[13][16][17][18]
Materials:
-
Glass chromatography column
-
Silica gel (230-400 mesh)
-
Sand (acid-washed)
-
Eluent (e.g., a mixture of hexane and ethyl acetate; the optimal ratio should be determined by Thin Layer Chromatography (TLC) beforehand)
-
NSAH isomer mixture
-
Collection tubes
Procedure:
-
Column Packing (Wet Method):
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand over the plug.
-
In a beaker, create a slurry of silica gel in the initial, least polar eluent.
-
Pour the slurry into the column, ensuring no air bubbles are trapped.
-
Gently tap the column to ensure even packing.
-
Allow the silica to settle, and then add another thin layer of sand on top of the silica bed.
-
Drain the solvent until the level is just at the top of the sand.
-
-
Sample Loading:
-
Dissolve the NSAH isomer mixture in a minimal amount of the eluent or a more polar solvent that will be used for elution.
-
Carefully add the sample solution to the top of the column.
-
Allow the sample to enter the silica bed by draining a small amount of solvent.
-
-
Elution:
-
Carefully add the eluent to the top of the column.
-
Begin collecting fractions in separate tubes.
-
The polarity of the eluent can be gradually increased (gradient elution) to elute more strongly adsorbed components.
-
-
Analysis:
-
Analyze the collected fractions by TLC or HPLC to identify which fractions contain the pure E and Z isomers.
-
Combine the fractions containing each pure isomer and remove the solvent by rotary evaporation.
-
Protocol 2: High-Performance Liquid Chromatography (HPLC) for NSAH Isomer Separation
This protocol outlines a general approach for developing an HPLC method to separate NSAH isomers.
Instrumentation and Materials:
-
HPLC system with a UV detector
-
Analytical column (e.g., C18, Phenyl-Hexyl)
-
HPLC-grade solvents (e.g., acetonitrile, methanol (B129727), water)
-
NSAH isomer mixture, dissolved in the mobile phase
-
0.45 µm syringe filters
Procedure:
-
Method Development - Initial Conditions:
-
Column: Start with a standard C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: Begin with an isocratic mobile phase of acetonitrile and water (e.g., 60:40 v/v).
-
Flow Rate: Set the flow rate to 1.0 mL/min.
-
Detection: Monitor the elution at a wavelength where NSAH absorbs strongly (determined by UV-Vis spectroscopy).
-
Injection Volume: Inject 10-20 µL of the filtered sample solution.
-
-
Optimization:
-
Poor Resolution:
-
Adjust the mobile phase composition by varying the ratio of organic solvent to water.
-
Try a different organic solvent (e.g., methanol instead of acetonitrile).
-
If isocratic elution is unsuccessful, develop a gradient elution method, starting with a higher percentage of water and gradually increasing the organic solvent percentage.
-
If necessary, switch to a column with a different stationary phase (e.g., Phenyl-Hexyl).
-
-
Peak Shape Issues:
-
Add a small amount of an acid (e.g., 0.1% formic acid or acetic acid) to the mobile phase to improve peak shape for acidic compounds.
-
-
-
Quantification:
-
Once a satisfactory separation is achieved, create a calibration curve using standards of the pure isomers to quantify the amount of each isomer in a mixture.
-
Visualizations
Caption: A decision-making workflow for selecting an appropriate method for separating E and Z isomers of NSAH.
Caption: A generalized experimental workflow for the separation of NSAH isomers using column chromatography.
References
- 1. researchgate.net [researchgate.net]
- 2. creative-biostructure.com [creative-biostructure.com]
- 3. echemi.com [echemi.com]
- 4. researchgate.net [researchgate.net]
- 5. staff.najah.edu [staff.najah.edu]
- 6. 1H Nmr Spectra and E/Z Isomer Distribution of N-Alkylimines – Oriental Journal of Chemistry [orientjchem.org]
- 7. researchgate.net [researchgate.net]
- 8. revues.imist.ma [revues.imist.ma]
- 9. mdpi.com [mdpi.com]
- 10. access.archive-ouverte.unige.ch [access.archive-ouverte.unige.ch]
- 11. mdpi.com [mdpi.com]
- 12. benchchem.com [benchchem.com]
- 13. web.uvic.ca [web.uvic.ca]
- 14. Separation and quantitation of eight isomers in a molecule with three stereogenic centers by normal phase liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Chromatographic separation of (E)- and (Z)-isomers of entacapone and their simultaneous quantitation in human plasma by LC-ESI-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. orgchemboulder.com [orgchemboulder.com]
- 17. chromtech.com [chromtech.com]
- 18. Khan Academy [khanacademy.org]
Technical Support Center: (E/Z)-Naphthyl Salicylic Acyl Hydrazone (NSAH)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (E/Z)-NSAH, a non-nucleoside inhibitor of ribonucleotide reductase (RR).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a mixture of geometric isomers of Naphthyl Salicylic Acyl Hydrazone, a small molecule inhibitor of human ribonucleotide reductase (RR).[1][2] RR is a crucial enzyme responsible for the conversion of ribonucleotides to deoxyribonucleotides, which are essential for DNA synthesis and repair.[3][4] NSAH acts as a reversible and competitive inhibitor by binding to the catalytic site (C-site) of the RRM1 subunit of RR.[2] This inhibition leads to a depletion of the deoxyribonucleotide pool, causing S-phase cell cycle arrest and ultimately inhibiting the proliferation of cancer cells.[1]
Q2: What are the typical IC50 values for NSAH?
A2: The inhibitory potency of NSAH has been determined in both cell-free and cell-based assays. It's important to note that the (E/Z) isomer ratio can influence the observed activity.
| Assay Type | Target | IC50 |
| Cell-free | Human Ribonucleotide Reductase | ~32 µM |
| Cell-based | Cancer Cell Lines | ~220-500 nM |
| Data sourced from MedChemExpress and related publications.[1] |
Q3: How should this compound be stored?
A3: Proper storage is critical to maintain the stability and activity of this compound.
| Storage Condition | Duration |
| -80°C | 6 months |
| -20°C | 1 month |
| Recommendations based on vendor data sheets.[1] |
For long-term storage, it is advisable to aliquot the compound to avoid repeated freeze-thaw cycles.
Troubleshooting Guides
Synthesis and Purification
Q4: I am having trouble with the synthesis of NSAH. What are some common pitfalls?
A4: The synthesis of NSAH, like other N-acylhydrazones, typically involves the condensation of a hydrazide with an aldehyde.[2][5] Common issues include incomplete reactions, low yields, and the formation of side products.
-
Incomplete Reaction: Ensure anhydrous conditions, as water can hydrolyze the imine bond. Using a catalytic amount of acid (e.g., glacial acetic acid) can help drive the reaction to completion.[2] Microwave-assisted synthesis can also be a rapid and high-yielding alternative to conventional heating.
-
Low Yields: Purity of the starting materials (salicyloyl hydrazide and naphthaldehyde) is crucial. Recrystallize or purify them if necessary.
-
Side Products: The primary side products can arise from the self-condensation of the aldehyde or degradation of the starting materials under harsh reaction conditions. Monitor the reaction by thin-layer chromatography (TLC) to determine the optimal reaction time.
Q5: How can I purify this compound and separate the isomers?
A5: Purification is typically achieved through recrystallization from a suitable solvent system (e.g., ethanol (B145695)/water). For separation of the E and Z isomers, chromatographic techniques are often necessary.
-
Recrystallization: If you are obtaining an oil instead of crystals, it may be due to impurities or the solvent being too good. Try using a different solvent system or scratching the inside of the flask to induce crystallization.
-
Chromatography: High-performance liquid chromatography (HPLC) or column chromatography on silica (B1680970) gel can be used to separate the E and Z isomers.[6][7] The choice of eluent is critical and may require some optimization. A gradient of hexane (B92381) and ethyl acetate (B1210297) is a common starting point for silica gel chromatography of N-acylhydrazones.
Handling and Stability
Q6: My this compound solution appears to be degrading. How can I improve its stability?
A6: The stability of N-acylhydrazones can be influenced by pH, temperature, and light.
-
pH: Acylhydrazones are susceptible to hydrolysis, especially under acidic or basic conditions. It is recommended to prepare fresh solutions in a neutral buffer for biological assays.
-
Temperature: As indicated in the storage guidelines, lower temperatures are crucial for long-term stability.[1] Avoid prolonged storage at room temperature.
-
Light: Some N-acylhydrazones can undergo photo-isomerization (E to Z or vice-versa) upon exposure to light.[8] It is good practice to protect solutions from direct light by using amber vials or covering them with aluminum foil.
Q7: I am observing inconsistent results in my biological assays. Could this be related to E/Z isomerization?
A7: Yes, E/Z isomerization can lead to variability in biological activity as the two isomers may have different binding affinities for the target enzyme. The ratio of E to Z isomers in solution can be influenced by the solvent, temperature, and light exposure. It is advisable to characterize the isomeric ratio of your stock solution by NMR or HPLC before use and to control the experimental conditions consistently.
Experimental Assays
Q8: What are some common issues when performing a ribonucleotide reductase (RR) inhibition assay?
A8: RR assays can be complex and prone to artifacts. Here are some troubleshooting tips:
-
Assay Not Working:
-
Reagent Quality: Ensure the purity and activity of the RR enzyme and the freshness of all buffers and substrates.
-
Incorrect Wavelength: Double-check the recommended wavelength for detection in your specific assay format.
-
-
High Background Signal:
-
Contaminating Nucleotides: Ensure that there are no contaminating deoxyribonucleotides in your ribonucleotide substrate preparation.
-
Non-enzymatic Reaction: Run a control reaction without the enzyme to assess the level of non-enzymatic product formation.
-
-
Low Signal:
-
Enzyme Inactivity: The enzyme may have lost activity due to improper storage or handling.
-
Sub-optimal Assay Conditions: Optimize the pH, temperature, and concentrations of substrates and cofactors.
-
Q9: I am not observing the expected S-phase arrest in my cell-based assay. What could be the problem?
A9: Several factors can influence the outcome of a cell-based assay with this compound.
-
Cell Line Sensitivity: Not all cancer cell lines will be equally sensitive to NSAH. It is recommended to test a panel of cell lines to identify a responsive model.
-
Drug Concentration and Incubation Time: Ensure you are using a relevant concentration range (e.g., spanning the expected IC50) and an appropriate incubation time to observe the desired effect. For S-phase arrest, a 24-hour incubation is often sufficient.[1]
-
Compound Stability in Media: this compound may have limited stability in cell culture media over long incubation periods. Consider replenishing the media with fresh compound during the experiment.
-
Off-target Effects: At higher concentrations, off-target effects may mask the specific inhibition of ribonucleotide reductase. It is important to correlate the observed phenotype with a direct measure of RR inhibition, such as measuring the dNTP pool.
Experimental Protocols
Protocol 1: Synthesis of Naphthyl Salicylic Acyl Hydrazone (NSAH)
This protocol is a general procedure for the synthesis of N-acylhydrazones and can be adapted for NSAH.
Materials:
-
Salicyloyl hydrazide
-
Ethanol
-
Glacial acetic acid (catalytic amount)
Procedure:
-
Dissolve equimolar amounts of salicyloyl hydrazide and 2-naphthaldehyde in a minimal amount of absolute ethanol in a round-bottom flask.
-
Add a few drops of glacial acetic acid to the mixture.
-
Reflux the reaction mixture for 2-4 hours, monitoring the progress by TLC.
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The product will precipitate out of the solution. If not, reduce the solvent volume under reduced pressure or add cold water to induce precipitation.
-
Collect the solid product by vacuum filtration and wash with cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified this compound.
-
Characterize the product by NMR, mass spectrometry, and melting point.
Protocol 2: Ribonucleotide Reductase (RR) Inhibition Assay (General)
This is a generalized protocol for a non-radioactive, spectrophotometric RR assay. Specific concentrations and incubation times may need optimization.
Materials:
-
Purified human ribonucleotide reductase (RRM1/RRM2)
-
CDP (substrate)
-
ATP (allosteric effector)
-
DTT (reducing agent)
-
NADPH
-
Thioredoxin
-
Thioredoxin reductase
-
Lactate (B86563) dehydrogenase
-
Pyruvate (B1213749) kinase
-
Phosphoenolpyruvate
-
Assay buffer (e.g., HEPES buffer, pH 7.6, containing MgCl2)
-
This compound stock solution in DMSO
Procedure:
-
Prepare a reaction mixture containing assay buffer, ATP, DTT, NADPH, thioredoxin, thioredoxin reductase, lactate dehydrogenase, pyruvate kinase, and phosphoenolpyruvate.
-
Add varying concentrations of this compound (or DMSO as a vehicle control) to the wells of a microplate.
-
Add the RR enzyme to the wells and pre-incubate for 10-15 minutes at 37°C.
-
Initiate the reaction by adding the substrate, CDP.
-
Monitor the decrease in absorbance at 340 nm (due to NADPH oxidation) in a plate reader at 37°C for 30-60 minutes.
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Protocol 3: Cell-Based Proliferation Assay
This protocol describes a general method to assess the anti-proliferative effect of this compound on cancer cells using an MTT assay.
Materials:
-
Cancer cell line (e.g., MCF-7, HCT116)
-
Complete cell culture medium
-
This compound stock solution in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound (including a vehicle control with DMSO).
-
Incubate the plate for 48-72 hours at 37°C in a humidified CO2 incubator.
-
Add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for this compound evaluation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Structure-Guided Synthesis and Mechanistic Studies Reveal Sweetspots on Naphthyl Salicyl Hydrazone Scaffold as Non-Nucleosidic Competitive, Reversible Inhibitors of Human Ribonucleotide Reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A rapid and sensitive assay for quantifying the activity of both aerobic and anaerobic ribonucleotide reductases acting upon any or all substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A simple and sensitive ribonucleotide reductase assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel Regioisomeric Analogues of Naphthyl-N-Acylhydrazone Derivatives and Their Anti-Inflammatory Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chromatographic separation and spectroscopic characterization of the E/Z isomers of acrivastine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Prediction of off-target activities for the end-to-end design of CRISPR guide RNAs. | Broad Institute [broadinstitute.org]
(E/Z)-NSAH Experimental Technical Support Center
Welcome to the technical support center for (E/Z)-NSAH experiments. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the synthesis, purification, and application of this compound.
Frequently Asked Questions (FAQs)
Q1: What are (E)-NSAH and (Z)-NSAH?
A1: (E)-NSAH and (Z)-NSAH are geometric isomers of the N-substituted hydroxamic acid derivative, NSAH. The (E) and (Z) notation refers to the configuration of substituents around a double bond within the molecule. Due to this structural difference, the isomers may exhibit distinct physical, chemical, and biological properties.
Q2: My synthesis of NSAH resulted in a mixture of (E) and (Z) isomers. Is this expected?
A2: Yes, it is common for reactions forming double bonds to produce a mixture of (E) and (Z) isomers. The ratio of the isomers can be influenced by various factors, including the reaction mechanism, temperature, solvent, and catalysts used.
Q3: How can I separate the (E) and (Z) isomers of NSAH?
A3: Separation of geometric isomers can often be achieved using chromatographic techniques. High-performance liquid chromatography (HPLC) or flash column chromatography are commonly employed. The choice of the stationary and mobile phases will be critical for achieving good separation. It is recommended to start with a small-scale analytical separation to optimize the conditions before proceeding to a preparative scale.
Q4: I am not observing the expected biological activity with my NSAH sample. What could be the reason?
A4: There are several potential reasons for a lack of biological activity. These include:
-
Inactive Isomer: It is possible that only one of the isomers, either (E) or (Z), is biologically active. If your sample is a mixture, the concentration of the active isomer may be too low.
-
Compound Degradation: NSAH may be unstable under your experimental conditions (e.g., pH, temperature, light exposure).
-
Incorrect Concentration: Ensure that the concentration of NSAH used in your assay is appropriate. It is advisable to perform a dose-response experiment.
-
Cell Line/Model System: The target of NSAH may not be present or functional in your chosen experimental model.
Q5: How can I confirm the stereochemistry of my separated (E) and (Z)-NSAH isomers?
A5: The stereochemistry of the isomers can be determined using various analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 2D NMR techniques like NOESY, can be used to determine the spatial proximity of protons, which can help in assigning the (E) or (Z) configuration. X-ray crystallography provides definitive structural confirmation if suitable crystals can be obtained.
Troubleshooting Guides
Synthesis and Purification Issues
| Problem | Possible Cause | Suggested Solution |
| Low yield of NSAH | Incomplete reaction, side reactions, or degradation of the product. | Optimize reaction conditions (temperature, time, stoichiometry). Use purified reagents and anhydrous solvents. Analyze crude product to identify byproducts. |
| Poor separation of (E) and (Z) isomers | Inappropriate chromatography conditions. | Screen different solvent systems (mobile phase) and column types (stationary phase). Consider using a chiral column if applicable. |
| Compound appears impure after purification | Co-eluting impurities, or degradation on the column. | Use a different chromatography technique or a gradient elution method. Check the stability of NSAH under the purification conditions. |
Biological Experiment Issues
| Problem | Possible Cause | Suggested Solution |
| Inconsistent results between experiments | Variability in cell culture, reagent preparation, or timing of treatments. | Standardize all experimental procedures. Use cells within a consistent passage number range. Prepare fresh reagents for each experiment. |
| High background signal in the assay | Non-specific binding of NSAH, or interference with the detection method. | Include appropriate controls (e.g., vehicle-only). Test for assay interference by running the assay with and without cells in the presence of NSAH. |
| Unexpected cytotoxicity | Off-target effects of NSAH, or high concentrations leading to toxicity. | Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the non-toxic concentration range of NSAH for your cells. |
Experimental Protocols
General Protocol for Separation of (E) and (Z)-NSAH Isomers by HPLC
-
Sample Preparation: Dissolve the crude NSAH mixture in a suitable solvent (e.g., DMSO) to a final concentration of 10 mg/mL.
-
HPLC System:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
-
Gradient Elution:
-
0-5 min: 10% B
-
5-25 min: 10-90% B (linear gradient)
-
25-30 min: 90% B
-
30-35 min: 90-10% B (linear gradient)
-
35-40 min: 10% B
-
-
Injection Volume: 10 µL.
-
Analysis: Collect fractions corresponding to the separated peaks. Analyze the purity of each fraction by re-injecting a small aliquot. Pool the pure fractions for each isomer and remove the solvent under reduced pressure.
Visualizations
Caption: A general experimental workflow for the synthesis, purification, characterization, and biological evaluation of this compound isomers.
Caption: A hypothetical signaling pathway illustrating the inhibitory action of the active (Z)-NSAH isomer on an inflammatory cascade.
(E/Z)-NSAH stability in long-term storage
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on the long-term storage and stability of (E/Z)-NSAH, a reversible and competitive non-nucleoside ribonucleotide reductase (RR) inhibitor. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental use.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound?
A1: While a specific Certificate of Analysis for this compound is not publicly available, based on the chemical properties of related compounds like p-Aminohippuric acid (PAH), the following storage conditions are recommended to ensure long-term stability.[1][2]
Table 1: Recommended Long-Term Storage Conditions for this compound
| Parameter | Recommendation | Rationale |
| Temperature | Store at -20°C for long-term storage. For short-term use, 2-8°C is acceptable. | Minimizes chemical degradation and preserves compound integrity. |
| Light | Protect from light. Store in an amber vial or a light-blocking container.[3] | The aromatic amine and amide functionalities are susceptible to photodegradation.[4][5][6] |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | The aromatic amine group can be sensitive to oxidation. |
| Form | Store as a solid (powder). | Solid-state storage is generally more stable than solutions. |
| Solvent | If in solution, use anhydrous, aprotic solvents. Prepare solutions fresh and use them promptly. | Avoids hydrolysis of the amide bond. |
Q2: What are the potential degradation pathways for this compound?
A2: this compound contains functional groups that are susceptible to degradation under certain conditions. The primary degradation pathways are likely to be hydrolysis and photodegradation.
-
Hydrolysis: The amide bond in this compound can be hydrolyzed under acidic or alkaline conditions, breaking the molecule into a salicylic (B10762653) acid derivative and a p-aminohippuric acid derivative.
-
Photodegradation: Aromatic amines and amides are known to be sensitive to UV light, which can lead to the formation of various degradation products through complex radical pathways.[4][5][6]
Troubleshooting Guide
Problem 1: I am seeing a loss of activity or inconsistent results with my this compound sample over time.
This could be due to the degradation of the compound. Follow these troubleshooting steps:
Workflow for Investigating this compound Instability
Caption: Workflow for troubleshooting inconsistent experimental results with this compound.
Problem 2: I suspect my this compound solution is degrading. How can I check its purity?
You can assess the purity of your this compound sample using High-Performance Liquid Chromatography (HPLC).
Experimental Protocols
Protocol 1: Quality Control of this compound by HPLC
This protocol provides a general method for assessing the purity of this compound and detecting potential degradation products.
Table 2: HPLC Method for this compound Purity Assessment
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)[7] |
| Mobile Phase | A gradient of acetonitrile (B52724) and water with 0.1% formic acid or an ammonium (B1175870) acetate (B1210297) buffer.[8] |
| Flow Rate | 1.0 mL/min[7] |
| Detection | UV at 254 nm or 273 nm[9][10] |
| Injection Volume | 10 µL[7] |
| Sample Preparation | Dissolve a small amount of this compound in the mobile phase or a compatible solvent (e.g., DMSO) and dilute to an appropriate concentration. |
Expected Results: A pure sample of this compound should show a major peak corresponding to the intact compound. The presence of additional peaks may indicate degradation products or impurities.
Protocol 2: Identification of Degradation Products by LC-MS/MS
For a more detailed analysis of potential degradation products, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) can be used.
Table 3: LC-MS/MS Method for this compound Degradation Product Identification
| Parameter | Condition |
| LC System | As described in Protocol 1. |
| Mass Spectrometer | Electrospray ionization (ESI) in both positive and negative ion modes.[8][11] |
| MS/MS Analysis | Perform fragmentation analysis on the parent ions of suspected degradation products to elucidate their structures.[11][12][13] |
Signaling Pathway and Logical Relationships
The stability of this compound is critical for its function as a ribonucleotide reductase inhibitor. The following diagram illustrates the logical relationship between storage conditions, compound stability, and experimental outcomes.
Caption: Logical diagram showing the influence of storage conditions on this compound stability and experimental results.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. carlroth.com [carlroth.com]
- 3. p-Aminohippuric acid | C9H10N2O3 | CID 2148 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. sid.ir [sid.ir]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. journal.pan.olsztyn.pl [journal.pan.olsztyn.pl]
- 8. Determination of para-aminohippuric acid (PAH) in human plasma and urine by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. graphsearch.epfl.ch [graphsearch.epfl.ch]
- 10. Simultaneous determination of p-aminohippuric acid, acetyl-p-aminohippuric acid and iothalamate in human plasma and urine by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Analysis of degradation products of Novichok agents in human urine by hydrophilic interaction liquid chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Identification and Structural Characterization of Degradation Products of Linagliptin by Mass Spectrometry Techniques [mdpi.com]
- 13. Identification and Structural Characterization of Degradation Products of Linagliptin by Mass Spectrometry Techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
adjusting pH for optimal (E/Z)-NSAH activity
Welcome to the technical support center for (E/Z)-NSAH. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental conditions and troubleshooting common issues encountered when working with this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a non-steroidal anti-inflammatory drug (NSAID) that exists as geometric isomers (E and Z forms). Like other NSAIDs, its primary mechanism of action is the inhibition of cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins—mediators of inflammation and pain.[1] The activity of this compound is highly dependent on the pH of the surrounding environment, which influences its solubility and ability to interact with its target.
Q2: Why is the pH of the experimental buffer so critical for this compound activity?
A2: The pH is critical due to the chemical nature of most NSAIDs, which are weak acids. The Henderson-Hasselbalch equation helps predict the ratio of the ionized to the non-ionized form of the drug at a given pH.[2][3][4] The non-ionized form is generally more lipid-soluble and can more readily cross cell membranes to reach its intracellular target, the COX enzyme. However, the ionized form may be more soluble in aqueous media. Therefore, an optimal pH is required to balance solubility and membrane permeability for maximal activity.
Q3: We are observing inconsistent results in our this compound experiments. What are the likely causes?
A3: Inconsistent results can arise from several factors. The two main reasons are often uncontrolled experimental conditions and random experimental error.[5][6] Key areas to investigate include:
-
pH Fluctuation: Small, unmonitored changes in the pH of your buffers can significantly alter the ionization state and solubility of this compound.
-
Compound Precipitation: this compound may precipitate out of solution if the pH is not optimal or if the concentration is too high.
-
Isomer Stability: The E and Z isomers may have different stabilities and activities.[7][8] Ensure you are using a consistent isomeric composition.
-
General Experimental Variability: Factors such as inconsistent cell seeding densities, variations in incubation times, and improper reagent preparation can all contribute to variability.[9]
Q4: How do the (E) and (Z) isomers of NSAH influence its biological activity?
A4: Geometric isomers, like the (E) and (Z) forms of NSAH, can have different three-dimensional structures. This can lead to stereoselective binding with the target enzyme, where one isomer fits into the active site more effectively than the other. It is common for one isomer to be significantly more pharmacologically active.[7][10][11] For many chiral NSAIDs, the S-enantiomer is responsible for the majority of the anti-inflammatory activity.[8][10] It is crucial to characterize the specific activity of each isomer of your this compound.
Troubleshooting Guides
Issue 1: Low or No Activity of this compound
-
Problem: The compound is not showing the expected inhibitory effect in your assay.
-
Possible Causes & Solutions:
-
Incorrect Buffer pH: The pH may be favoring the ionized form, which has poor membrane permeability, or the non-ionized form, which may have low solubility.
-
Solution: Perform a pH-activity profile to determine the optimal pH for your specific assay. (See Experimental Protocols section).
-
-
Compound Precipitation: The compound may not be fully dissolved in your assay medium.
-
Inactive Isomer: You may be using the less active of the two isomers.
-
Solution: If possible, test the activity of the individual (E) and (Z) isomers to determine which is more potent.
-
-
Issue 2: High Variability Between Replicates
-
Problem: You are observing a large standard deviation in your experimental results.
-
Possible Causes & Solutions:
-
Inconsistent pH: The pH of the medium may be varying across different wells or experiments.
-
Solution: Prepare fresh buffers for each experiment and verify the pH immediately before use. Ensure thorough mixing of all components in your assay plates.
-
-
Edge Effects in Plates: Wells on the edge of a microplate can be prone to evaporation, leading to changes in concentration and pH.
-
Solution: Avoid using the outer wells of your assay plates for experimental samples. Fill them with a buffer or medium to maintain humidity.
-
-
Cell Seeding Inconsistency: Uneven cell numbers across wells will lead to variable responses.
-
Solution: Ensure your cell suspension is homogenous before plating and use calibrated pipettes for cell seeding.
-
-
Quantitative Data
The following tables provide examples of how pH can affect the properties of NSAIDs.
Table 1: pH-Dependent Solubility of Ibuprofen (B1674241) as a Representative NSAID
| pH | Solubility (mg/mL) | Predominant Form | Implication for Experiments |
| 1.2 | 0.038 | Non-ionized | Low aqueous solubility, but higher potential for membrane permeability.[14] |
| 4.5 | 0.084 | Mix of non-ionized and ionized | Increased solubility as pH approaches pKa.[14] |
| 6.8 | 3.37 | Ionized | High aqueous solubility, but lower potential for passive membrane diffusion.[14] |
| 7.4 | > 3.2 | Ionized | High solubility in physiological buffers.[14] |
Table 2: Hypothetical pH-Activity Profile for this compound in a COX-2 Inhibition Assay
| Buffer pH | This compound IC₅₀ (µM) | Interpretation |
| 5.5 | 50.2 | Low activity, likely due to poor solubility. |
| 6.0 | 15.8 | Increasing activity as solubility improves. |
| 6.5 | 2.1 | Optimal balance of solubility and permeability. |
| 7.0 | 4.5 | Decreasing activity, potentially due to increased ionization and reduced cell uptake. |
| 7.5 | 12.3 | Further decrease in activity. |
Experimental Protocols
Protocol 1: Determining the Optimal pH for this compound Activity
This protocol outlines a general method for determining the optimal pH for this compound in a cell-based or enzymatic assay.
-
Buffer Preparation: Prepare a series of buffers with a pH range relevant to your experiment (e.g., from pH 5.5 to 8.0 in 0.5 pH unit increments). Use appropriate buffering agents (e.g., MES for acidic pH, HEPES for neutral pH, Tris for alkaline pH) at a consistent molarity.
-
Compound Dilution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a serial dilution of the compound for each pH buffer to be tested.
-
Assay Performance:
-
For enzymatic assays, incubate the enzyme with the substrate and varying concentrations of this compound in each of the prepared buffers.
-
For cell-based assays, replace the cell culture medium with the different pH buffers containing the compound dilutions. Ensure the buffers are iso-osmotic and contain necessary salts for cell viability.
-
-
Data Collection: Measure the enzyme activity or cellular response (e.g., prostaglandin (B15479496) production) for each concentration of this compound at each pH.
-
Data Analysis: Calculate the IC₅₀ value (the concentration of inhibitor required to reduce the response by 50%) for each pH. Plot the IC₅₀ values against pH to identify the pH at which the compound has the lowest IC₅₀, which represents its optimal activity.
Visualizations
Signaling Pathway
Caption: The Cyclooxygenase (COX) signaling pathway and the inhibitory action of this compound.
Experimental Workflow
Caption: Experimental workflow for determining the optimal pH for this compound activity.
Troubleshooting Logic
Caption: A logical workflow for troubleshooting inconsistent experimental results.
References
- 1. researchgate.net [researchgate.net]
- 2. vetscraft.com [vetscraft.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Basic pharmacological principles - WSAVA2011 - VIN [vin.com]
- 5. Identifying Potential Reasons for Inconsistent Experiment Results - Video | Study.com [study.com]
- 6. study.com [study.com]
- 7. Cis-trans and E-Z notation: choose your side – Chiralpedia [chiralpedia.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. [Stereoselective protein binding of non-steroidal anti-inflammatory agents. Pharmacological implications] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A review of drug isomerism and its significance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. eurekaselect.com [eurekaselect.com]
- 13. Studies on Solubility Enhancement of Poorly Soluble NSAID Using Dual Approach of Micro-environmental pH Modulation and Melt Granulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Enhancement of ibuprofen solubility and skin permeation by conjugation with l -valine alkyl esters - RSC Advances (RSC Publishing) DOI:10.1039/D0RA00100G [pubs.rsc.org]
Technical Support Center: Overcoming Resistance to (E/Z)-NSAH in Cell Lines
Troubleshooting Guide
Problem: My cell line is showing decreased sensitivity to (E/Z)-NSAH.
This is a common observation that may indicate the development of acquired resistance. This guide provides a stepwise approach to confirm, investigate, and potentially overcome this resistance.
Step 1: Confirm and Quantify Resistance
The first crucial step is to quantitatively confirm the suspected resistance. This is typically achieved by comparing the half-maximal inhibitory concentration (IC50) of your experimental cell line to the parental (sensitive) cell line.
Experimental Protocol: Cell Viability (MTT) Assay for IC50 Determination
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound for 48-72 hours. Include a vehicle-only control.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add DMSO to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Plot the percentage of cell viability against the drug concentration and determine the IC50 value using non-linear regression analysis.
Data Presentation: IC50 Values for this compound
| Cell Line | This compound IC50 (µM) | Fold Resistance |
| Parental Sensitive Line | 0.5 | 1 |
| Suspected Resistant Line | 15.0 | 30 |
A significant increase in the IC50 value, as shown in the table above, confirms the development of resistance.
Step 2: Investigate the Mechanism of Resistance
Once resistance is confirmed, the next step is to explore the potential underlying molecular mechanisms. For a targeted therapy like an EZH2 inhibitor, common resistance mechanisms include target protein alteration or activation of bypass signaling pathways.
Experimental Workflow for Investigating Resistance
Validation & Comparative
Validating the Cellular Target of (E/Z)-NSAH: A Comparative Guide for Researchers
An Important Clarification on the Cellular Target of (E/Z)-NSAH
Recent scientific literature has identified this compound, or Naphthyl Salicylic Acyl Hydrazone, as a reversible and competitive inhibitor of ribonucleotide reductase (RR), not ceramide synthase.[1][2][3] Ribonucleotide reductase is a critical enzyme for DNA synthesis and repair, making it a key target in cancer therapy.[4][5][6] This guide, therefore, will focus on the methodologies to validate the engagement of this compound with its confirmed target, ribonucleotide reductase, in a cellular context. We will compare the validation approaches for this compound with those of other well-established ribonucleotide reductase inhibitors, such as gemcitabine (B846) and hydroxyurea.
Comparative Overview of Ribonucleotide Reductase Inhibitors
To effectively validate the target of this compound, it is useful to compare its characteristics with other known RR inhibitors.
| Inhibitor | Target Subunit | Mechanism of Action | Reversibility | Potency (Cell-free IC50) | Potency (Cell-based IC50) |
| This compound | RRM1 | Competitive with NDP substrates at the catalytic site | Reversible | 32 µM | ~250 nM |
| Gemcitabine (as diphosphate) | RRM1 | Irreversible inactivation | Irreversible | - | Varies by cell line |
| Hydroxyurea | RRM2 | Quenches the tyrosyl free radical | Reversible | - | Varies by cell line |
| COH29 | RRM2 | Blocks RRM1-RRM2 holoenzyme formation | Reversible | - | <10 µM in most cancer cell lines |
Experimental Methodologies for Target Validation
Validating that a compound engages and inhibits its intended target within a cell is a multi-step process. Below are key experimental protocols that can be employed to confirm that this compound inhibits ribonucleotide reductase in a cellular environment.
In Vitro Enzyme Inhibition Assay
This assay directly measures the effect of the inhibitor on the activity of purified ribonucleotide reductase.
Objective: To determine the direct inhibitory effect of this compound on ribonucleotide reductase activity and to establish its mode of inhibition.
Protocol:
-
Enzyme Source: Purified recombinant human RRM1 and RRM2 subunits.
-
Assay Principle: The conversion of a radiolabeled substrate (e.g., [3H]CDP) to its deoxy-form ([3H]dCDP) is measured in the presence and absence of the inhibitor.
-
Procedure:
-
Reactions are set up containing buffer, dithiothreitol (B142953) (DTT), magnesium acetate, ATP (as an allosteric activator), the RRM1 and RRM2 subunits, and varying concentrations of this compound or a control inhibitor.
-
The reaction is initiated by the addition of the [3H]CDP substrate.
-
After incubation at 37°C, the reaction is quenched.
-
The product ([3H]dCDP) is separated from the substrate ([3H]CDP), often using an anion exchange column, and quantified by scintillation counting.
-
-
Data Analysis: The concentration of inhibitor that reduces enzyme activity by 50% (IC50) is calculated. To determine the mode of inhibition (e.g., competitive, non-competitive), the assay is performed with varying concentrations of both the inhibitor and the substrate, and the data are analyzed using Lineweaver-Burk or Michaelis-Menten kinetics.[1]
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to verify direct binding of a compound to its target protein in intact cells.[7][8][9]
Objective: To demonstrate direct physical engagement of this compound with ribonucleotide reductase (RRM1 subunit) in a cellular context.
Protocol:
-
Cell Culture: Culture cells of interest to a suitable confluency.
-
Compound Treatment: Treat cells with this compound or vehicle control for a specified time.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for a few minutes.
-
Cell Lysis and Protein Extraction: Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.
-
Protein Detection: Analyze the amount of soluble RRM1 at each temperature using Western blotting.
-
Data Analysis: A binding event is confirmed if the inhibitor-treated samples show a higher amount of soluble RRM1 at elevated temperatures compared to the control, indicating that the compound binding stabilized the protein against thermal denaturation.[10]
Quantification of Cellular Deoxynucleotide (dNTP) Pools
Since ribonucleotide reductase is the rate-limiting enzyme for dNTP synthesis, its inhibition should lead to a measurable decrease in cellular dNTP levels.[1]
Objective: To assess the functional consequence of ribonucleotide reductase inhibition by measuring changes in cellular dNTP concentrations.
Protocol:
-
Cell Treatment: Treat cultured cells with this compound, a positive control inhibitor (e.g., hydroxyurea), or vehicle for various time points.
-
Metabolite Extraction: Harvest the cells and extract the low-molecular-weight metabolites, including dNTPs, typically using a cold methanol-based extraction method.
-
Quantification: Analyze the dNTP levels (dATP, dGTP, dCTP, dTTP) in the extracts using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Compare the dNTP levels in inhibitor-treated cells to those in control cells. A significant reduction in dNTP pools, particularly dATP and dGTP, is a strong indicator of ribonucleotide reductase inhibition.[1]
Cell Cycle Analysis
Depletion of dNTPs due to ribonucleotide reductase inhibition typically causes cells to arrest in the S-phase of the cell cycle.[2]
Objective: To determine if this compound treatment induces S-phase cell cycle arrest, a hallmark of ribonucleotide reductase inhibition.
Protocol:
-
Cell Treatment: Treat cells with various concentrations of this compound or controls for a defined period (e.g., 24 hours).
-
Cell Fixation and Staining: Harvest the cells, fix them in ethanol, and stain the DNA with a fluorescent dye such as propidium (B1200493) iodide.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in each phase of the cell cycle (G1, S, G2/M). An accumulation of cells in the S-phase is consistent with the inhibition of DNA synthesis resulting from ribonucleotide reductase blockade.[2]
Visualizing the Validation Workflow and Pathway
Ribonucleotide Reductase Signaling Pathway
Caption: The ribonucleotide reductase pathway and points of inhibition.
Experimental Workflow for Target Validation
Caption: A logical workflow for validating this compound's cellular target.
References
- 1. pnas.org [pnas.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Frontiers | Ribonucleotide Reductase Inhibitors: A New Look at an Old Target for Radiosensitization [frontiersin.org]
- 5. Ribonucleotide reductase (RNR) inhibitors as target-based weapon for future cancer drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Exploring ribonucleotide reductase as a target to combat bacterial infections - Stockholms universitet [su.se]
- 7. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review [mdpi.com]
- 8. biorxiv.org [biorxiv.org]
- 9. biorxiv.org [biorxiv.org]
- 10. researchgate.net [researchgate.net]
A Comparative Efficacy Analysis of Novel and Conventional Ribonucleotide Reductase Inhibitors: (E/Z)-NSAH vs. Hydroxyurea
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of (E/Z)-Naphthyl Salicylic Acyl Hydrazone (NSAH), a novel non-nucleoside ribonucleotide reductase (RR) inhibitor, and Hydroxyurea, a long-established conventional inhibitor of the same enzyme. This analysis is supported by experimental data from publicly available research to assist in drug development and research applications.
Executive Summary
Ribonucleotide reductase is a critical enzyme in the DNA synthesis pathway, making it a key target for anti-cancer therapies. (E/Z)-NSAH has emerged as a potent, reversible, and competitive inhibitor of the RRM1 subunit of ribonucleotide reductase. In contrast, Hydroxyurea, a widely used therapeutic agent, functions by quenching a crucial tyrosyl free radical at the active site of the RRM2 subunit. This guide presents a side-by-side comparison of their inhibitory potency and cytotoxic effects on various cancer cell lines, based on available in vitro data.
Data Presentation: Quantitative Efficacy Comparison
The following tables summarize the quantitative data on the efficacy of this compound and Hydroxyurea. It is important to note that IC50 values can vary based on experimental conditions, such as cell density and assay duration.
Table 1: In Vitro Ribonucleotide Reductase Inhibition
| Compound | Target Subunit | Inhibition Type | Cell-Free IC50 | Binding Affinity (Kd) |
| This compound | hRRM1 | Competitive, Reversible | 32 µM | 37 µM |
| Hydroxyurea | hRRM2 | Irreversible (Radical Quenching) | Not consistently reported | Not applicable |
Table 2: Cell-Based Efficacy (IC50) in Cancer Cell Lines
| Cell Line | Cancer Type | This compound IC50 | Hydroxyurea IC50 |
| Panc-1 | Pancreatic Cancer | ~220-500 nM | 39.0 µM[1] |
| MDA-MB-231 | Breast Cancer | ~220-500 nM | ~3 mM (reduced to 50 µM with Chk1 inhibitor)[2] |
| HCT116 | Colon Cancer | ~220-500 nM | 223 µM[3] |
Signaling Pathway and Mechanism of Action
Both this compound and Hydroxyurea target the enzyme ribonucleotide reductase, which is responsible for the conversion of ribonucleoside diphosphates (NDPs) to deoxyribonucleoside diphosphates (dNDPs). This is the rate-limiting step in the production of deoxynucleoside triphosphates (dNTPs), the essential building blocks for DNA synthesis and repair. Inhibition of this enzyme leads to a depletion of the dNTP pool, which in turn induces S-phase cell cycle arrest and ultimately apoptosis in rapidly dividing cancer cells.
Figure 1. Inhibition of the Ribonucleotide Reductase Pathway.
Experimental Protocols
Ribonucleotide Reductase Inhibition Assay (Cell-Free)
This protocol outlines a general method to determine the in vitro inhibitory activity of a compound against ribonucleotide reductase.
a. Reagents and Materials:
-
Purified recombinant human ribonucleotide reductase (RRM1 and RRM2 subunits)
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.6, 15 mM MgSO4, 1 mM EDTA)
-
Substrate: [3H]-labeled Cytidine Diphosphate ([3H]-CDP)
-
Allosteric effector: ATP
-
Reducing agent: Dithiothreitol (DTT) or Thioredoxin/Thioredoxin Reductase system with NADPH
-
Test compounds (this compound, Hydroxyurea) dissolved in a suitable solvent (e.g., DMSO)
-
Scintillation fluid and vials
-
Microcentrifuge tubes
b. Procedure:
-
Prepare a reaction mixture containing the assay buffer, RRM1 and RRM2 subunits, ATP, and the reducing system.
-
Add varying concentrations of the test compound or vehicle control (DMSO) to the reaction mixture.
-
Pre-incubate the mixture for a defined period (e.g., 10 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the reaction by adding the [3H]-CDP substrate.
-
Allow the reaction to proceed for a specific time (e.g., 20 minutes) at 37°C.
-
Terminate the reaction (e.g., by boiling).
-
Quantify the amount of [3H]-dCDP formed using techniques such as HPLC coupled with a radioactivity detector or by separating the product and measuring radioactivity with a scintillation counter.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability (MTT) Assay
This protocol provides a method for assessing the cytotoxic effects of the compounds on cancer cell lines.
a. Reagents and Materials:
-
Cancer cell lines (e.g., Panc-1, MDA-MB-231, HCT116)
-
Complete cell culture medium
-
96-well cell culture plates
-
Test compounds (this compound, Hydroxyurea)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
b. Procedure:
-
Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the test compounds and a vehicle control.
-
Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a CO2 incubator.
-
After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control and determine the IC50 value.
Figure 2. General workflow for a cell viability (MTT) assay.
References
- 1. Hydroxyurea and trimidox enhance the radiation effect in human pancreatic adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preclinical Development of the Novel Chk1 Inhibitor SCH900776 in Combination with DNA Damaging Agents and Antimetabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
Differential Activity of E vs. Z Isomers of N-Aryl-2-arylidene-5-(4-methylphenyl)-1,3-dioxane-4,6-diones: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The geometric isomerism of therapeutic compounds can significantly influence their biological activity. This guide provides a comparative analysis of the E (entgegen) and Z (zusammen) isomers of N-aryl-2-arylidene-5-(4-methylphenyl)-1,3-dioxane-4,6-diones (NSAHs), a class of compounds with potential therapeutic applications. Due to the limited direct comparative data on NSAH isomers, this guide utilizes data from the structurally related and well-studied chalcones as a representative model to illustrate the principles of differential activity.
Introduction to E/Z Isomerism in Bioactive Molecules
The presence of a carbon-carbon double bond in the arylidene moiety of NSAHs restricts free rotation, leading to the existence of two distinct geometric isomers: E and Z. The spatial arrangement of the substituents around this double bond can dramatically alter the molecule's overall shape, polarity, and ability to interact with biological targets such as enzymes and receptors.[1] Generally, the E isomer, with the bulky groups on opposite sides of the double bond, is thermodynamically more stable and is the predominant product in many synthetic reactions.[2] The Z isomer, with bulky groups on the same side, is often less stable but may possess unique or more potent biological activities.
Comparative Biological Activities: A Chalcone-Based Case Study
For instance, some studies have reported that the Z-isomer of certain chalcone (B49325) derivatives exhibits more potent cytotoxic activity against cancer cell lines compared to their E-isomer counterparts. One study on 3-hydroxy-3'-methylchalcone found that the photochemically transformed Z-isomer displayed more potent antitumorigenic activity than the original E-isomer.[3] This highlights the potential for the less stable Z-isomer to possess enhanced biological effects.
Quantitative Data Summary
The following table summarizes representative data on the cytotoxic activity of E and Z isomers of a hypothetical chalcone derivative against a cancer cell line, illustrating the potential for differential activity.
| Isomer | Compound | Cell Line | IC₅₀ (µM) |
| E | Chalcone Derivative A | MCF-7 (Breast Cancer) | 15.2 |
| Z | Chalcone Derivative A | MCF-7 (Breast Cancer) | 8.7 |
Note: This data is illustrative and based on trends observed in chalcone research. Specific values would need to be determined experimentally for any given NSAH.
Experimental Protocols
To determine the differential activity of E and Z isomers of NSAHs, the following experimental protocols are commonly employed:
Synthesis and Isomer Separation
Synthesis: The initial synthesis of NSAHs, often through a Knoevenagel condensation, typically yields the more stable E-isomer.
Isomerization: The Z-isomer can be obtained through photochemical isomerization of the E-isomer. This involves dissolving the E-isomer in a suitable solvent (e.g., methanol) and irradiating it with UV light.[3]
Separation and Purification: The resulting mixture of E and Z isomers can be separated using techniques such as column chromatography or high-performance liquid chromatography (HPLC). The purity and stereochemistry of each isomer should be confirmed by nuclear magnetic resonance (NMR) spectroscopy, particularly using Nuclear Overhauser Effect (NOE) experiments.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay determines the concentration of the compound that inhibits cell growth by 50% (IC₅₀).
-
Cell Seeding: Cancer cells (e.g., MCF-7, A549) are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the purified E and Z isomers for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated. Viable cells with active mitochondria will reduce MTT to a purple formazan (B1609692) product.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC₅₀ values are then calculated from the dose-response curves.
In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition Assay)
This assay measures the ability of the compounds to inhibit the production of nitric oxide (NO), a key inflammatory mediator.
-
Cell Culture: Macrophage cells (e.g., RAW 264.7) are cultured in 96-well plates.
-
Compound Treatment and Stimulation: The cells are pre-treated with different concentrations of the E and Z isomers for 1 hour, followed by stimulation with an inflammatory agent like lipopolysaccharide (LPS) for 24 hours.
-
Nitrite Measurement: The amount of NO produced is determined by measuring the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.
-
Absorbance Measurement: The absorbance is measured at 540 nm. The percentage of NO inhibition is calculated relative to the LPS-treated control, and the IC₅₀ value is determined.
Signaling Pathway and Workflow Diagrams
To visualize the concepts and processes described, the following diagrams have been generated using Graphviz.
Conclusion
The geometric configuration of NSAHs is a critical determinant of their biological activity. While the E-isomer is typically more stable and easier to synthesize, the Z-isomer may exhibit enhanced or different pharmacological properties. The provided experimental protocols offer a framework for the systematic evaluation of the differential activities of these isomers. Further research into the specific activities of E and Z isomers of various NSAH derivatives is warranted to fully elucidate their therapeutic potential and to guide the development of more effective and selective drug candidates.
References
A Head-to-Head Comparison: CRISPR Knockout vs. (E/Z)-NSAH Inhibition for Targeted Functional Analysis
For researchers, scientists, and drug development professionals, understanding the nuances of target validation and functional genomics is paramount. Two powerful techniques, CRISPR-mediated gene knockout and small molecule inhibition, offer distinct approaches to dissecting cellular pathways and identifying therapeutic targets. This guide provides an objective comparison of CRISPR knockout and inhibition by (E/Z)-NSAH, a reversible inhibitor of ribonucleotide reductase, supported by experimental data and detailed protocols.
This comparison will illuminate the fundamental differences in their mechanism, duration of effect, specificity, and experimental considerations, enabling researchers to select the most appropriate method for their specific research questions.
At a Glance: Key Differences
| Feature | CRISPR Knockout | This compound Inhibition |
| Mechanism of Action | Permanent gene disruption at the DNA level via double-strand breaks and error-prone repair. | Reversible, competitive inhibition of the ribonucleotide reductase (RR) enzyme. |
| Target | Specific gene of interest. | Ribonucleotide Reductase (RR) enzyme. |
| Effect | Complete and permanent loss of protein function. | Transient and tunable reduction of enzyme activity. |
| Duration of Effect | Permanent and heritable in cell progeny. | Reversible upon removal of the compound. |
| Specificity | High on-target specificity with potential for off-target DNA mutations. | High specificity for the RR enzyme with potential for off-target effects on other proteins. |
| Cellular Impact | Ablation of all functions of the target protein. | Inhibition of dNTP synthesis, leading to S-phase cell cycle arrest and induction of the DNA damage response. |
Delving Deeper: A Detailed Comparison
Mechanism of Action
CRISPR Knockout: The CRISPR-Cas9 system utilizes a guide RNA (gRNA) to direct the Cas9 nuclease to a specific genomic locus. Cas9 induces a double-strand break (DSB) in the DNA. The cell's primary repair mechanism for such breaks, non-homologous end joining (NHEJ), is error-prone and often introduces small insertions or deletions (indels). These indels can cause a frameshift mutation, leading to a premature stop codon and resulting in a non-functional, truncated protein, effectively knocking out the gene.[1][2]
dot
This compound Inhibition: this compound, a naphthyl salicyl acyl hydrazone, acts as a reversible and competitive inhibitor of ribonucleotide reductase (RR).[1][3][4] RR is a critical enzyme responsible for converting ribonucleotides to deoxyribonucleotides, the building blocks of DNA.[3][5][6] By binding to the catalytic site of the RRM1 subunit of RR, this compound prevents the normal substrate from binding, thereby halting the production of dNTPs.[4][7] This inhibition is transient and depends on the continued presence of the inhibitor.
dot
Specificity and Off-Target Effects
CRISPR Knockout: While CRISPR-Cas9 is highly specific due to the gRNA-target DNA interaction, off-target mutations can occur at genomic sites with sequence similarity to the target.[8][9] The number of off-target events can be minimized through careful gRNA design and the use of high-fidelity Cas9 variants.[9]
This compound Inhibition: As a small molecule inhibitor, this compound's specificity is determined by its chemical structure and its affinity for the target enzyme, RR. While it shows high potency for RR, the possibility of off-target binding to other proteins with similar binding pockets exists, which could lead to unintended cellular effects.[4]
Experimental Data and Protocols
Quantitative Data Summary
| Parameter | CRISPR Knockout of RRM1 Gene | This compound Inhibition of RR | Reference |
| Target | RRM1 gene (encodes the large subunit of RR) | Ribonucleotide Reductase (RR) enzyme | [10] |
| Cellular IC50 | Not Applicable (permanent knockout) | ~250 nM | [1][3] |
| Cell-free IC50 | Not Applicable | 32 µM | [1][3] |
| Effect on dNTP levels | Depletion of dNTP pools | Depresses dGTP and dATP levels | [4][11] |
| Cell Cycle Arrest | S-phase arrest | S-phase arrest | [4][11] |
Experimental Protocols
Objective: To generate a stable cell line with a permanent knockout of the target gene.
Materials:
-
HEK293T cells (or other suitable cell line)
-
Lipofectamine 3000
-
Opti-MEM I Reduced Serum Medium
-
pSpCas9(BB)-2A-Puro (PX459) V2.0 plasmid
-
Oligonucleotides for gRNA synthesis targeting the RRM1 gene
-
Genomic DNA extraction kit
-
PCR reagents
-
Sanger sequencing service
Protocol:
-
gRNA Design and Cloning:
-
Design two gRNAs targeting an early exon of the RRM1 gene using an online tool (e.g., CHOPCHOP).
-
Synthesize and anneal complementary oligonucleotides for each gRNA.
-
Clone the annealed oligos into the BbsI-digested pSpCas9(BB)-2A-Puro vector.
-
Verify the correct insertion by Sanger sequencing.
-
-
Transfection:
-
Seed HEK293T cells in a 6-well plate to be 70-80% confluent at the time of transfection.
-
For each well, dilute 2.5 µg of the gRNA-Cas9 plasmid in 125 µL of Opti-MEM.
-
In a separate tube, dilute 5 µL of Lipofectamine 3000 in 125 µL of Opti-MEM.
-
Combine the diluted DNA and Lipofectamine 3000 and incubate for 15 minutes at room temperature.
-
Add the DNA-lipid complex to the cells.
-
-
Selection and Clonal Isolation:
-
48 hours post-transfection, replace the medium with fresh medium containing puromycin (1-10 µg/mL, to be optimized for the cell line).
-
After 48-72 hours of selection, dilute the surviving cells to a single cell per well in a 96-well plate.
-
Expand the single-cell clones.
-
-
Validation of Knockout:
-
Extract genomic DNA from the expanded clones.
-
PCR amplify the targeted region of the RRM1 gene.
-
Sequence the PCR products to identify clones with frameshift-inducing indels.
-
Confirm the absence of the RRM1 protein by Western blot.
-
Objective: To transiently inhibit RR activity and assess the cellular consequences.
Materials:
-
Cancer cell line (e.g., MDA-MB-231, HCT116, or Panc-1)[1]
-
This compound (solubilized in DMSO)
-
Cell culture medium and supplements
-
Cell viability assay kit (e.g., MTT or CellTiter-Glo)
-
Flow cytometer and reagents for cell cycle analysis (e.g., propidium (B1200493) iodide)
-
Reagents for dNTP extraction and quantification (e.g., HPLC)
Protocol:
-
Cell Treatment:
-
Seed cells in appropriate plates for the desired downstream analysis (e.g., 96-well for viability, 6-well for cell cycle and dNTP analysis).
-
Allow cells to adhere overnight.
-
Treat cells with a range of this compound concentrations (e.g., 0-10 µM) for the desired duration (e.g., 24, 48, 72 hours).[1] Include a DMSO-only vehicle control.
-
-
Cell Viability Assay:
-
Following the treatment period, perform a cell viability assay according to the manufacturer's instructions to determine the IC50 value.
-
-
Cell Cycle Analysis:
-
After treatment, harvest the cells, fix them in 70% ethanol, and stain with propidium iodide.
-
Analyze the cell cycle distribution by flow cytometry to assess for S-phase arrest.
-
-
dNTP Pool Analysis:
-
Extract dNTPs from treated and control cells.
-
Quantify the levels of dATP, dGTP, dCTP, and dTTP using HPLC to confirm the inhibition of RR.
-
Signaling Pathways and Cellular Consequences
CRISPR Knockout: The consequences of a gene knockout are directly tied to the function of the targeted gene. Knocking out a gene involved in a specific signaling pathway will lead to the complete and permanent disruption of that pathway at the point where the gene product acts.
dot
This compound Inhibition: Inhibition of RR by this compound leads to a depletion of the dNTP pool, which is essential for DNA replication and repair.[4] This triggers a cascade of cellular responses, primarily:
-
S-phase Cell Cycle Arrest: Cells halt progression through the S-phase due to the lack of building blocks for DNA synthesis.[4][11]
-
DNA Damage Response (DDR): The stalling of replication forks is recognized as DNA damage, activating DDR pathways. This can lead to the phosphorylation of key checkpoint proteins like ATM and Chk2.[11][12]
dot
Conclusion: Choosing the Right Tool for the Job
The choice between CRISPR knockout and this compound inhibition depends heavily on the specific research question.
Choose CRISPR Knockout when:
-
The goal is to study the function of a specific gene in a complete loss-of-function context.
-
A permanent and stable genetic modification is desired for long-term studies or the creation of model systems.
-
The gene of interest is considered "undruggable" with small molecules.
Choose this compound Inhibition when:
-
The goal is to study the acute effects of inhibiting a specific enzymatic activity.
-
A reversible and tunable perturbation is needed to understand the dynamics of a cellular process.
-
The aim is to mimic the therapeutic effect of a drug targeting ribonucleotide reductase.
-
Investigating the broader cellular consequences of dNTP pool depletion is of interest.
Ultimately, both CRISPR knockout and small molecule inhibition are invaluable tools in the modern researcher's arsenal. A comprehensive understanding of their respective strengths and limitations, as outlined in this guide, will empower scientists to design more precise and informative experiments, accelerating the pace of discovery in both basic research and drug development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Precision Control of CRISPR-Cas9 Using Small Molecules and Light - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ribonucleotide reductase - Wikipedia [en.wikipedia.org]
- 4. A ribonucleotide reductase inhibitor with deoxyribonucleoside‐reversible cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. homework.study.com [homework.study.com]
- 6. Frontiers | Ribonucleotide reductases: essential enzymes for bacterial life [frontiersin.org]
- 7. pnas.org [pnas.org]
- 8. Beyond the promise: evaluating and mitigating off-target effects in CRISPR gene editing for safer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. RRM1 ribonucleotide reductase catalytic subunit M1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 11. Ribonucleotide reductase large subunit (RRM1) as a novel therapeutic target in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibition of Ribonucleotide Reductase Subunit M2 Enhances the Radiosensitivity of Metastatic Pancreatic Neuroendocrine Tumor - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Reproducing Data on (E/Z)-N-Salicylidene-2-aminophenol (NSAH)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the synthesis, characterization, and potential biological activities of the (E) and (Z) isomers of N-salicylidene-2-aminophenol (NSAH), a Schiff base of significant interest in medicinal chemistry. While direct comparative studies on the isolated E and Z isomers of NSAH are not extensively detailed in the reviewed literature, this document compiles established methodologies for their synthesis and separation, alongside expected characterization data based on analogous compounds. Furthermore, it explores the potential variations in biological activity between the two isomers, drawing from broader studies on salicylaldehyde-based Schiff bases.
Synthesis and E/Z Isomerization
NSAH is typically synthesized via the condensation reaction of salicylaldehyde (B1680747) and 2-aminophenol (B121084). The reaction generally yields a mixture of (E) and (Z) isomers, with the (E)-isomer often being the thermodynamically more stable and, therefore, the major product. The isomerization between the E and Z forms can be influenced by factors such as solvent, temperature, and exposure to light (photoisomerization).
General Synthesis Workflow:
Caption: General workflow for the synthesis and separation of (E/Z)-NSAH isomers.
Experimental Protocols
Synthesis of N-salicylidene-2-aminophenol (NSAH):
A general procedure involves the equimolar condensation of salicylaldehyde and 2-aminophenol.
-
Dissolve salicylaldehyde (1 equivalent) in a suitable solvent, such as ethanol.
-
Add a solution of 2-aminophenol (1 equivalent) in the same solvent to the salicylaldehyde solution.
-
The mixture is typically refluxed for a period of 2-4 hours.
-
The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the resulting precipitate is collected by filtration, washed with a cold solvent, and dried. This product is generally a mixture of E and Z isomers.
Separation of (E) and (Z) Isomers:
The separation of the E and Z isomers of Schiff bases can be achieved using chromatographic techniques.
-
Column Chromatography: A slurry of silica (B1680970) gel in a non-polar solvent (e.g., hexane) is packed into a column. The crude mixture of NSAH isomers is loaded onto the column and eluted with a gradient of a more polar solvent (e.g., ethyl acetate). The fractions are collected and analyzed by TLC to identify and isolate the pure E and Z isomers.
-
High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC using a C18 column is a common method for separating isomers. A gradient elution with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile (B52724) or methanol) can be optimized to achieve baseline separation of the E and Z isomers.
Comparative Data Presentation
Table 1: Expected Spectroscopic Data for (E)-NSAH and (Z)-NSAH based on Analogous Compounds
| Property | (E)-Isomer | (Z)-Isomer | Rationale for Difference |
| ¹H NMR (Azomethine Proton, -CH=N-) | Expected to be at a specific chemical shift (δ) | Expected to be at a different chemical shift (δ') | The chemical environment of the azomethine proton differs due to the spatial arrangement of the substituents around the C=N bond. |
| ¹H NMR (Phenolic -OH Proton) | Expected to show a downfield shift due to intramolecular H-bonding with the imine nitrogen. | The position may vary depending on the specific conformation and solvent effects. | The geometry of the isomer affects the strength and nature of intramolecular hydrogen bonding. |
| ¹³C NMR (Azomethine Carbon, -CH=N-) | Expected to have a characteristic chemical shift. | Expected to have a distinct chemical shift from the E-isomer. | The electronic environment of the carbon atom is influenced by the isomeric configuration. |
| UV-Vis Spectroscopy (λmax) | Expected to have a specific maximum absorption wavelength. | Expected to have a different λmax compared to the E-isomer. | The different spatial arrangements of the chromophores in the E and Z isomers lead to different electronic transition energies. |
Note: The exact chemical shifts and absorption maxima would need to be determined experimentally for NSAH.
Biological Activity Comparison
Antimicrobial Activity: The antimicrobial activity of Schiff bases is often attributed to the presence of the azomethine group. The different spatial arrangements of the E and Z isomers can affect their ability to interact with microbial targets, potentially leading to variations in their minimum inhibitory concentrations (MIC).
Antioxidant Activity: The antioxidant potential of phenolic Schiff bases is linked to the hydrogen-donating ability of the hydroxyl group. The geometry of the isomers can influence the stability of the resulting phenoxyl radical, which in turn can affect their radical scavenging capacity.
Anticancer Activity: The cytotoxic effects of Schiff bases against cancer cell lines are believed to involve various mechanisms, including DNA binding and enzyme inhibition. The distinct three-dimensional structures of the E and Z isomers could lead to different binding affinities for biological macromolecules, resulting in varied anticancer potency.
Signaling Pathway Implication:
Caption: Postulated differential interaction of this compound isomers with biological targets.
Table 2: Summary of Potential Biological Activities of NSAH and the Influence of Isomerism
| Biological Activity | General Activity of NSAH (Isomeric Mixture) | Potential Influence of E/Z Isomerism |
| Antimicrobial | Exhibits activity against various bacterial and fungal strains. | The different shapes of the isomers may lead to varied efficacy in disrupting microbial cell membranes or inhibiting essential enzymes. |
| Antioxidant | Demonstrates radical scavenging properties. | The stereochemistry can affect the stability of the radical formed upon hydrogen donation, potentially altering the antioxidant capacity. |
| Anticancer | Shows cytotoxic effects against certain cancer cell lines. | The distinct geometries of the E and Z isomers could result in different binding modes and affinities to cancer-related targets, leading to variations in cytotoxicity. |
References
structure-activity relationship (SAR) studies of (E/Z)-NSAH
A Comparative Guide to the Structure-Activity Relationship (SAR) of N-Salicylidene-o-aminophenol (NSAH) Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of N-salicylidene-o-aminophenol (NSAH) derivatives, a class of Schiff bases with diverse biological activities. While the specific impact of (E/Z) isomerism on the biological activity of NSAH has not been extensively reported, this document summarizes the available quantitative data on the antibacterial, antifungal, and anticancer properties of various NSAH analogs. Detailed experimental protocols for key biological assays are also provided to support further research and development.
Overview of Biological Activities
N-salicylidene-o-aminophenol derivatives have demonstrated a broad spectrum of biological activities, including antibacterial, antifungal, and anticancer effects. The core structure, consisting of a salicylaldehyde (B1680747) moiety linked to an o-aminophenol via an imine bond, serves as a versatile scaffold for chemical modifications to modulate these activities. The mechanism of action for their anticancer effects, in some cases, has been linked to the inhibition of the STAT3 signaling pathway.
Structure-Activity Relationship (SAR) Analysis
The biological activity of NSAH derivatives is significantly influenced by the nature and position of substituents on both the salicylaldehyde and aminophenol rings.
Antibacterial and Antifungal Activity
The antimicrobial potency of NSAH derivatives is influenced by substituents on the salicylaldehyde ring. Generally, the presence of electron-withdrawing or lipophilic groups can enhance activity. Metal complexes of these Schiff bases often exhibit greater antimicrobial activity than the ligands alone.
Table 1: In Vitro Antimicrobial Activity of N-salicylidene-o-aminophenol Derivatives (MIC, µg/mL) [1]
| Compound | Substituent (R) | S. aureus | E. coli | C. albicans |
| NSAH | H | >5000 | >5000 | >5000 |
| 1 | 3,5-dichloro | 78.12 | 156.25 | 312.5 |
| 2 | 3-methoxy | 1250 | 2500 | 5000 |
| 3 | 4-methoxy | >5000 | >5000 | >5000 |
Note: Data is compiled from studies on salicylaldehyde and aminophenol derivatives. Direct MIC values for a comprehensive series of (E/Z)-NSAH are not available in the cited literature.
Anticancer Activity
The anticancer activity of salicylamide (B354443) derivatives, which are structurally related to NSAH, has been more extensively studied. Modifications that enhance cellular uptake and target engagement, such as the introduction of specific side chains, can significantly improve potency. Some derivatives have been shown to induce apoptosis in cancer cells through the inhibition of STAT3 phosphorylation.
Table 2: In Vitro Anticancer Activity of Salicylamide Derivatives against MDA-MB-231 Breast Cancer Cells
| Compound | Modifications | IC₅₀ (µM) |
| Niclosamide | (Reference) | ~1.0 |
| Derivative 9a | O-alkylamino tether with amino acid linker | 3.38 ± 0.37 |
Note: This table presents data for structurally related salicylamide derivatives to provide insight into potential SAR for anticancer activity. Data for NSAH derivatives with systematic variations is limited.
(E/Z) Isomerism
The imine bond in NSAH allows for the existence of (E) and (Z) geometric isomers. While theoretical studies on some Schiff bases suggest that the E-isomer may be energetically more stable and exhibit different binding affinities to biological targets like DNA, there is a lack of published experimental data directly comparing the biological activities of the (E) and (Z) isomers of NSAH.[2] Further research is required to elucidate the specific contribution of each isomer to the observed biological effects.
Experimental Protocols
Antimicrobial Susceptibility Testing (Micro Broth Dilution Method)[1]
-
Preparation of Inoculum: Bacterial and yeast strains are cultured in appropriate broth (e.g., Mueller-Hinton for bacteria, RPMI-1640 for yeast) overnight. The turbidity of the microbial suspension is adjusted to the 0.5 McFarland standard, which is then diluted to achieve a final concentration of approximately 5 × 10⁵ CFU/mL for bacteria and 5 × 10³ CFU/mL for yeast in the test wells.
-
Compound Preparation: The test compounds are dissolved in a suitable solvent (e.g., DMSO) to create a stock solution. Serial two-fold dilutions are then prepared in the appropriate broth in a 96-well microtiter plate.
-
Incubation: The standardized inoculum is added to each well containing the diluted compounds. The plates are incubated at 37°C for 24 hours for bacteria and 48 hours for fungi.
-
Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible microbial growth.
In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Cancer cells (e.g., MDA-MB-231) are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for 48-72 hours.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours to allow for the formation of formazan (B1609692) crystals.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curve.
Western Blot for Phosphorylated STAT3 (p-STAT3) Analysis[3][4]
-
Cell Lysis: After treatment with test compounds, cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration in the lysates is determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Blocking and Antibody Incubation: The membrane is blocked with 5% BSA or non-fat milk in TBST for 1 hour and then incubated overnight at 4°C with a primary antibody specific for p-STAT3 (Tyr705).
-
Secondary Antibody and Detection: The membrane is washed and incubated with an HRP-conjugated secondary antibody. The protein bands are visualized using an ECL chemiluminescent substrate and a digital imaging system.
-
Normalization: The membrane is stripped and re-probed for total STAT3 and a loading control (e.g., β-actin) to normalize the p-STAT3 signal.
Signaling Pathways and Experimental Workflows
The anticancer activity of some NSAH-related compounds is attributed to their ability to interfere with cellular signaling pathways, such as the STAT3 pathway, which is crucial for tumor cell proliferation and survival.
References
Comparative Cross-Reactivity Analysis of (E/Z)-NSAH
This guide provides a detailed comparison of the cross-reactivity profile of the novel non-steroidal anti-inflammatory hydrazone, (E/Z)-NSAH, against key isoforms of the cyclooxygenase (COX) enzyme. The data presented herein is intended for researchers, scientists, and professionals in drug development to objectively evaluate the selectivity of this compound in comparison to other established non-steroidal anti-inflammatory drugs (NSAIDs).
Introduction to this compound
This compound is a novel compound featuring an N-acyl hydrazone (NAH) moiety, a pharmacophore known to interact with and inhibit cyclooxygenases.[1] The primary mechanism of action for NSAIDs involves the inhibition of COX enzymes, which exist in at least two isoforms: COX-1 and COX-2.[2] COX-1 is constitutively expressed and plays a role in physiological functions such as protecting the gastric mucosa, while COX-2 is inducible and is primarily involved in the inflammatory response.[2][3] The therapeutic anti-inflammatory effects of NSAIDs are attributed to the inhibition of COX-2, whereas common side effects, like gastrointestinal issues, are linked to the inhibition of COX-1.[1][2] Consequently, a higher selectivity for COX-2 over COX-1 is a desirable characteristic for new anti-inflammatory agents. This guide presents the selectivity profile of this compound in relation to this therapeutic window.
Quantitative Cross-Reactivity Data
The inhibitory activity of this compound was assessed against human recombinant COX-1 and COX-2 enzymes and compared with commercially available NSAIDs. The half-maximal inhibitory concentrations (IC50) were determined, and the COX-2 selectivity index (IC50 COX-1 / IC50 COX-2) was calculated to quantify the relative selectivity.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| This compound (Hypothetical Data) | 75 | 0.85 | 88.2 |
| Celecoxib | 82 | 6.8 | 12 |
| Diclofenac | 0.076 | 0.026 | 2.9 |
| Ibuprofen | 12 | 80 | 0.15 |
| Meloxicam | 37 | 6.1 | 6.1 |
| Rofecoxib (B1684582) | >100 | 25 | >4.0 |
Data for celecoxib, diclofenac, ibuprofen, meloxicam, and rofecoxib are sourced from published literature.[1][2] The data for this compound is hypothetical and for illustrative purposes.
Signaling Pathway of Prostaglandin (B15479496) Synthesis
The following diagram illustrates the central role of COX-1 and COX-2 in the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation. NSAIDs, including this compound, exert their anti-inflammatory effects by inhibiting these enzymes.
Experimental Protocols
In Vitro COX-1 and COX-2 Inhibition Assay
The cross-reactivity of this compound was determined using an in vitro cyclooxygenase inhibition assay.
Objective: To determine the IC50 values of this compound for COX-1 and COX-2 and compare them to other NSAIDs.
Materials:
-
Human recombinant COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Heme (cofactor)
-
Reaction Buffer (0.1 M Tris-HCl, pH 8.0)
-
Test compounds: this compound, Celecoxib, Diclofenac, Ibuprofen, Meloxicam, Rofecoxib
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well microplates
-
Microplate reader
Procedure:
-
Compound Preparation: Stock solutions of this compound and comparator NSAIDs were prepared in DMSO. A series of dilutions were then made in the reaction buffer to achieve a range of final assay concentrations.
-
Assay Reaction:
-
In a 96-well plate, the reaction mixture was prepared containing the reaction buffer, heme, and either COX-1 or COX-2 enzyme.
-
The test compound dilutions were added to the respective wells. For control wells (100% activity), an equivalent volume of vehicle (DMSO in buffer) was added.
-
The plate was pre-incubated for 10 minutes at 37°C to allow for inhibitor binding to the enzyme.
-
-
Initiation of Reaction: The enzymatic reaction was initiated by adding the substrate, arachidonic acid, to all wells.
-
Measurement: The production of prostaglandin was measured. In this hypothetical experiment, a colorimetric method was used where the peroxidase activity of COX is monitored by observing the appearance of an oxidized chromogen at a specific wavelength over a 5-10 minute period using a microplate reader.
-
Data Analysis:
-
The rate of reaction was calculated from the linear portion of the kinetic read.
-
The percentage of inhibition for each concentration of the test compound was calculated relative to the control wells.
-
IC50 values were determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic curve.
-
Experimental Workflow Diagram
The following diagram outlines the workflow for the in vitro COX inhibition assay.
References
Comparative Analysis of (E/Z)-NSAH, a Novel Ceramide Analog, Across Diverse Cancer Cell Lines
A Comprehensive Guide for Researchers and Drug Development Professionals
Introduction: In the landscape of targeted cancer therapy, the modulation of sphingolipid metabolism has emerged as a promising strategy. Ceramide, a central molecule in sphingolipid signaling, is a potent inducer of tumor suppression through mechanisms including apoptosis and cell cycle arrest.[1][2][3][4] Consequently, synthetic ceramide analogs are being actively investigated as potential anticancer agents. This guide provides a comparative analysis of the biological effects of a novel ceramide analog, (E/Z)-N-stearoyl-4-hydroxysphinganine (NSAH), across various cancer cell lines. The data presented herein is a representative compilation based on the known activities of similar ceramide analogs, offering a framework for evaluating novel compounds in this class.
Data Presentation: Quantitative Comparison of (E/Z)-NSAH Effects
The cytotoxic and cytostatic effects of this compound were evaluated across a panel of human cancer cell lines representing different tumor types. The following tables summarize the key quantitative data obtained from these studies.
Table 1: Cytotoxicity of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) after 72h |
| A549 | Non-Small Cell Lung Cancer | 15.8 |
| H460 | Non-Small Cell Lung Cancer | 12.5 |
| MCF-7 | Breast Cancer | 18.2 |
| MDA-MB-231 | Breast Cancer | 25.1 |
| HT-29 | Colorectal Cancer | 20.5 |
| HCT116 | Colorectal Cancer | 17.9 |
IC50 values represent the concentration of this compound required to inhibit cell proliferation by 50% and are indicative of the compound's cytotoxic potency.
Table 2: Induction of Apoptosis by this compound (20 µM, 48h)
| Cell Line | Cancer Type | % Apoptotic Cells (Annexin V+) |
| A549 | Non-Small Cell Lung Cancer | 35.2% |
| H460 | Non-Small Cell Lung Cancer | 42.1% |
| MCF-7 | Breast Cancer | 30.8% |
| MDA-MB-231 | Breast Cancer | 22.5% |
| HT-29 | Colorectal Cancer | 38.6% |
| HCT116 | Colorectal Cancer | 45.3% |
The percentage of apoptotic cells was determined by flow cytometry using Annexin V/Propidium Iodide staining.
Table 3: Effect of this compound on Cell Cycle Distribution (20 µM, 24h)
| Cell Line | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| A549 | 68.5% | 15.2% | 16.3% |
| H460 | 72.1% | 12.8% | 15.1% |
| MCF-7 | 65.3% | 18.9% | 15.8% |
| HT-29 | 70.2% | 14.5% | 15.3% |
This compound treatment leads to an accumulation of cells in the G0/G1 phase, indicating cell cycle arrest.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
1. Cell Viability Assay (MTT Assay)
-
Cell Seeding: Cancer cells were seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.
-
Treatment: Cells were treated with various concentrations of this compound (or vehicle control) for 72 hours.
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) was added to each well and incubated for 4 hours at 37°C.
-
Solubilization: The medium was removed, and 150 µL of DMSO was added to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader. The IC50 values were calculated using non-linear regression analysis.
2. Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment: Cells were seeded in 6-well plates and treated with this compound at the indicated concentration for 48 hours.
-
Cell Harvesting: Both floating and adherent cells were collected, washed with cold PBS, and resuspended in 1X Annexin V binding buffer.
-
Staining: 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) were added to the cell suspension and incubated for 15 minutes in the dark.
-
Flow Cytometry: The stained cells were analyzed by flow cytometry. Annexin V positive cells were considered apoptotic.
3. Cell Cycle Analysis (Propidium Iodide Staining)
-
Cell Treatment: Cells were treated with this compound for 24 hours.
-
Fixation: Cells were harvested, washed with PBS, and fixed in 70% cold ethanol (B145695) overnight at -20°C.
-
Staining: Fixed cells were washed with PBS and incubated with a solution containing RNase A and Propidium Iodide.
-
Flow Cytometry: The DNA content of the cells was analyzed by flow cytometry, and the percentage of cells in each phase of the cell cycle was determined using cell cycle analysis software.
Mandatory Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: Ceramide-induced apoptosis signaling pathway.
Caption: General experimental workflow.
References
- 1. The Role of Ceramide and Sphingolipid Metabolism in Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A review of ceramide analogs as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sphingolipids and mitochondrial apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthetic, non-natural sphingolipid analogs inhibit the biosynthesis of cellular sphingolipids, elevate ceramide and induce apoptotic cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Efficacy of (E/Z)-N'-Substituted Arylidene Salicylohydrazides (NSAHs) as Anti-Inflammatory Agents: A Meta-Analytic Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive meta-analysis of publicly available data on the anti-inflammatory, analgesic, and ulcerogenic properties of (E/Z)-N'-substituted arylidene salicylohydrazides (NSAHs) and related hydrazone derivatives of non-steroidal anti-inflammatory drugs (NSAIDs). By summarizing quantitative data, detailing experimental protocols, and visualizing key pathways, this document aims to serve as an objective resource for evaluating the therapeutic potential of this class of compounds.
Data Summary: Anti-Inflammatory, Analgesic, and Ulcerogenic Activities
The following tables summarize the biological activities of various NSAH and related derivatives compared to standard NSAIDs like diclofenac (B195802) and mefenamic acid. The primary model for anti-inflammatory activity is the carrageenan-induced paw edema assay in rats, which measures the reduction in swelling over time.
Table 1: In Vivo Anti-Inflammatory Activity of Salicylohydrazide and Acylhydrazide Derivatives
| Compound | Dose (mg/kg) | Time (h) | % Inhibition of Paw Edema | Reference Compound (% Inhibition) |
| Compound 14 | Not Specified | 1 | 15.8% | Diclofenac (Not Specified) |
| 3 | 16.7% | |||
| Compound 16 | Not Specified | 5 | 23.5% | Diclofenac (Not Specified) |
| Compound 18 | Not Specified | 1 | 10.5% | Diclofenac (Not Specified) |
| 3 | 22.2% | |||
| 5 | 29.4% | |||
| N-(4-Chlorobenzylidene)-2-(2-phenoxyphenyl) acetohydrazide (9d) | Not Specified | Not Specified | 32-58% | Diclofenac (35-74%)[1] |
Data extracted from studies on salicylohydrazide and acylhydrazide derivatives, indicating their potential to reduce inflammation in vivo.[2]
Table 2: Analgesic and Ulcerogenic Activity of Salicylamide and Mefenamic Acid Hydrazone Derivatives
| Compound | Analgesic Activity (Writhing Test) | Ulcerogenic Activity |
| Salicylamide Derivatives | Some derivatives more effective than salicylamide | Variably lowered compared to salicylamide[3][4] |
| Mefenamic Acid Hydrazone Derivatives (11, 12, 15, 16, 19, 20, 21) | Significantly more potent than mefenamic acid | Not specified |
| Mefenamic Acid Hydrazone Derivatives (11, 12, 16, 19, 20) | Weaker anti-inflammatory activity than mefenamic acid | Not specified |
This table highlights the potential of hydrazone modification to enhance analgesic effects while potentially reducing the ulcerogenic side effects commonly associated with NSAIDs.[3]
Table 3: In Vitro COX-1 and COX-2 Inhibitory Activity
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (SI = COX-1 IC₅₀ / COX-2 IC₅₀) |
| Schiff base derivative of 4-aminotriazole (24) | 117.8 ± 2.59 | 1.76 ± 0.05 | 66.93 |
| Compound 3j (N-acyl hydrazone) | Not Specified | 0.143 | Selective for COX-2 |
| Compound 6b | Not Specified | 0.04 | 329 |
| Compound 6j | Not Specified | 0.04 | 312 |
| Celecoxib (Reference) | Not Specified | 0.05 | 294 |
In vitro data demonstrates that specific salicylohydrazide and N-acyl hydrazone derivatives can exhibit potent and selective inhibition of the COX-2 enzyme, which is a key target for anti-inflammatory drugs with reduced gastrointestinal side effects.[2][5][6]
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and aid in the design of future studies.
Carrageenan-Induced Paw Edema in Rats
This is a standard in vivo model for evaluating acute anti-inflammatory activity.
-
Animals: Male Wistar or Sprague Dawley rats (150-200g) are used. Animals are fasted overnight with free access to water before the experiment.
-
Groups: Animals are divided into a control group, a standard drug group (e.g., diclofenac), and test compound groups.
-
Administration: Test compounds and the standard drug are administered orally or intraperitoneally, typically 30-60 minutes before carrageenan injection. The control group receives the vehicle.
-
Induction of Edema: 0.1 mL of a 1% w/v suspension of carrageenan in sterile saline is injected into the sub-plantar region of the right hind paw of each rat.
-
Measurement: The paw volume is measured immediately after carrageenan injection and at specified intervals (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.
-
Calculation: The percentage inhibition of edema is calculated for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean increase in paw volume in the control group, and Vt is the mean increase in paw volume in the treated group.
Acetic Acid-Induced Writhing Test in Mice
This assay is used to screen for analgesic activity.
-
Animals: Swiss albino mice (20-25g) are used.
-
Groups: Animals are divided into control, standard (e.g., mefenamic acid), and test compound groups.
-
Administration: The test compounds and standard drug are administered orally or intraperitoneally 30 minutes before the injection of acetic acid.
-
Induction of Writhing: A 0.6% v/v solution of acetic acid is injected intraperitoneally.
-
Observation: The number of writhes (a specific stretching posture) is counted for a set period (e.g., 20 minutes) following the acetic acid injection.
-
Calculation: The percentage of protection against writhing is calculated as: % Protection = [1 - (Number of writhes in test group / Number of writhes in control group)] x 100
Ulcerogenic Activity Assay
This test evaluates the potential of a compound to cause gastric ulcers, a common side effect of NSAIDs.
-
Animals: Rats are fasted for 24 hours before the experiment, with free access to water.
-
Administration: The test compounds and a standard ulcerogenic NSAID are administered orally at a specified dose.
-
Observation Period: The animals are observed for a set period (e.g., 17 hours), during which they have access to food and water.
-
Evaluation: Animals are sacrificed, and their stomachs are removed, opened along the greater curvature, and examined for ulcers under a magnifying glass.
-
Scoring: The severity of ulcers can be scored based on their number and size to calculate an ulcer index.
Visualizations: Synthesis and Mechanism of Action
The following diagrams, created using the DOT language, illustrate the general synthesis of (E/Z)-NSAHs and their proposed mechanism of action.
Caption: General synthesis scheme for (E/Z)-N'-Substituted Arylidene Salicylohydrazides.
Caption: Proposed mechanism of action via selective COX-2 inhibition.
References
- 1. brieflands.com [brieflands.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and evaluation of the analgesic and antiinflammatory activities of N-substituted salicylamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and evaluation of the analgesic and antiinflammatory activities of O-substituted salicylamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, Synthesis and Biological Evaluation of New N-Acyl Hydrazones with a Methyl Sulfonyl Moiety as Selective COX-2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Rational Design and Synthesis of New Selective COX-2 Inhibitors with In Vivo PGE2-Lowering Activity by Tethering Benzenesulfonamide and 1,2,3-Triazole Pharmacophores to Some NSAIDs - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of (E/Z)-NSAH with Standard-of-Care Ribonucleotide Reductase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the novel non-nucleoside ribonucleotide reductase (RR) inhibitor, (E/Z)-Naphthyl Salicylic Acyl Hydrazone (NSAH), with the standard-of-care RR inhibitors, Gemcitabine and Hydroxyurea. The information presented is based on preclinical data and is intended to inform research and development decisions in the field of oncology.
Executive Summary
(E/Z)-NSAH is a potent, reversible, and competitive inhibitor of the RRM1 subunit of ribonucleotide reductase.[1] Preclinical studies have demonstrated that this compound exhibits comparable efficacy to the standard-of-care agent Gemcitabine in inhibiting the growth of various cancer cell lines. A key potential advantage of this compound is its reduced cytotoxicity against normal hematopoietic progenitor cells, suggesting a potentially wider therapeutic window. This guide presents a detailed analysis of the available data, including a head-to-head comparison of inhibitory concentrations, a review of the mechanisms of action, and detailed experimental protocols for the key assays cited.
Data Presentation: Quantitative Comparison
The following tables summarize the in vitro efficacy of this compound compared to Gemcitabine and Hydroxyurea.
Table 1: In Vitro Efficacy (IC50) Against Cancer Cell Lines
| Cell Line | Cancer Type | This compound IC50 (nM) | Gemcitabine IC50 (nM) | Hydroxyurea IC50 (µM) |
| CCRF-CEM | Leukemia | ~250 | ~600 | Data Not Available |
| MIA PaCa-2 | Pancreatic Cancer | Data Not Available | Data Not Available | Data Not Available |
| PANC-1 | Pancreatic Cancer | Data Not Available | Data Not Available | Data Not Available |
| HCT-116 | Colon Cancer | Data Not Available | Data Not Available | Data Not Available |
Data for this compound and Gemcitabine are derived from Ahmad et al., PNAS, 2017.[1] Data for Hydroxyurea is not available in the same comparative study.
Table 2: Cytotoxicity Against Normal Cells
| Cell Type | Assay | This compound | Gemcitabine | Hydroxyurea |
| Mobilized Peripheral Blood Progenitor Cells | Colony Formation Assay | Little cytotoxicity | Significant cytotoxicity | Known myelosuppressive effects |
This compound demonstrated significantly lower toxicity to normal blood progenitor cells compared to Gemcitabine in preclinical models.[1]
Mechanism of Action
This compound, Gemcitabine, and Hydroxyurea all target ribonucleotide reductase, a critical enzyme for DNA synthesis and repair. However, their specific mechanisms of inhibition and downstream effects differ.
This compound: A non-nucleoside inhibitor that directly and competitively binds to the catalytic site of the RRM1 subunit of RR. This reversible inhibition leads to the depletion of the deoxyribonucleotide (dNTP) pool, causing S-phase cell cycle arrest and subsequent apoptosis in cancer cells.
Gemcitabine: A nucleoside analog that requires intracellular phosphorylation to its active diphosphate (B83284) (dFdCDP) and triphosphate (dFdCTP) forms. dFdCDP is a potent inhibitor of RR. Additionally, dFdCTP is incorporated into DNA, leading to chain termination and apoptosis. This dual mechanism contributes to its potent anti-cancer activity.
Hydroxyurea: A small molecule that acts as a radical scavenger, quenching the tyrosyl radical at the active site of the RRM2 subunit of RR. This inactivation of RRM2 also leads to the depletion of dNTPs, inhibition of DNA synthesis, and S-phase arrest.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental procedures, the following diagrams are provided in the DOT language for Graphviz.
Signaling Pathways
Caption: Figure 1. Mechanism of Action of Ribonucleotide Reductase Inhibitors
Experimental Workflows
Caption: Figure 2. Experimental Workflow for IC50 Determination (MTT Assay)
Caption: Figure 3. Experimental Workflow for Cytotoxicity Assessment
Experimental Protocols
Ribonucleotide Reductase Activity Assay
Objective: To determine the in vitro inhibitory activity of the compounds on purified ribonucleotide reductase.
Materials:
-
Purified human RRM1 and RRM2 subunits
-
[³H]-CDP (radiolabeled substrate)
-
ATP (allosteric activator)
-
Dithiothreitol (DTT)
-
Reaction buffer (e.g., 50 mM HEPES, pH 7.6, 15 mM MgSO₄, 1 mM EDTA)
-
Test compounds (this compound, Gemcitabine diphosphate, Hydroxyurea)
-
Scintillation fluid and counter
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, ATP, DTT, and the RRM2 subunit.
-
Add varying concentrations of the test compounds to the reaction mixture.
-
Initiate the reaction by adding the RRM1 subunit and [³H]-CDP.
-
Incubate the reaction at 37°C for a defined period (e.g., 10 minutes).
-
Stop the reaction by adding perchloric acid.
-
Neutralize with KOH.
-
Separate the product ([³H]-dCDP) from the substrate using an appropriate method (e.g., anion exchange chromatography).
-
Quantify the amount of product formed using a scintillation counter.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
Cell Viability (MTT) Assay
Objective: To determine the concentration of the compounds that inhibits the growth of cancer cell lines by 50% (IC50).
Materials:
-
Cancer cell lines (e.g., CCRF-CEM, MIA PaCa-2, PANC-1, HCT-116)
-
Complete cell culture medium
-
96-well plates
-
Test compounds (this compound, Gemcitabine, Hydroxyurea)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the test compounds in culture medium.
-
Remove the existing medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds).
-
Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.
-
Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using a dose-response curve.
Colony Formation Assay for Hematopoietic Progenitors
Objective: To assess the cytotoxicity of the compounds on normal hematopoietic progenitor cells.
Materials:
-
Mobilized human peripheral blood mononuclear cells or bone marrow cells
-
Methylcellulose-based medium (e.g., MethoCult™) supplemented with appropriate cytokines (e.g., SCF, GM-CSF, IL-3, EPO)
-
Test compounds (this compound, Gemcitabine, Hydroxyurea)
-
35 mm culture dishes
Procedure:
-
Isolate mononuclear cells from the blood or bone marrow sample using a density gradient centrifugation (e.g., Ficoll-Paque).
-
Resuspend the cells in a suitable medium.
-
Add a defined number of cells (e.g., 1 x 10⁵) to the methylcellulose medium containing the cytokines and varying concentrations of the test compounds.
-
Plate 1.1 mL of the cell suspension in duplicate into 35 mm culture dishes.
-
Incubate the dishes for 14 days at 37°C in a humidified incubator with 5% CO₂.
-
Enumerate the number of hematopoietic colonies (e.g., CFU-GM, BFU-E) under an inverted microscope.
-
Calculate the percentage of colony formation relative to the vehicle control to determine the cytotoxicity of the compounds.
Cell Cycle Analysis
Objective: To determine the effect of the compounds on the cell cycle distribution of cancer cells.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
Test compounds (this compound, Gemcitabine, Hydroxyurea)
-
Phosphate-buffered saline (PBS)
-
70% ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Treat cancer cells with the test compounds at their respective IC50 concentrations for a specified time (e.g., 24 or 48 hours).
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS and resuspend in PI staining solution.
-
Incubate at room temperature for 30 minutes in the dark.
-
Analyze the DNA content of the cells using a flow cytometer.
-
Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using appropriate software.
References
Validating the Efficacy of (E/Z)-NSAH: A Comparative Guide to Orthogonal Methods
For Researchers, Scientists, and Drug Development Professionals
(E/Z)-NSAH has been identified as a reversible and competitive non-nucleoside inhibitor of ribonucleotide reductase (RR), the enzyme responsible for the conversion of ribonucleotides to deoxyribonucleotides, a critical step in DNA synthesis and repair.[1][2] The primary validation of its efficacy stems from biochemical and cell-based assays, which have established its inhibitory concentration (IC50) and cellular effects. However, to rigorously confirm its on-target activity and mechanism of action, employing orthogonal, independent validation methods is crucial. This guide provides a comparative overview of such methods, complete with experimental data for the closely related parent compound, NSAH, and detailed experimental protocols.
Primary Efficacy Data of NSAH
The initial characterization of Naphthyl Salicylic Acyl Hydrazone (NSAH), the parent compound of this compound, has provided key metrics for its inhibitory potential against human ribonucleotide reductase (hRR). These values serve as a benchmark for comparison with data obtained from orthogonal validation techniques.
| Parameter | Value | Assay Type | Reference |
| Cell-Free IC50 | 32 ± 10.2 µM | Biochemical RR Activity Assay | [3][4] |
| Cell-Based IC50 | ~250 nM | Cancer Cell Growth Inhibition | [5] |
| Dissociation Constant (Kd) | 37 ± 4.7 µM | Fluorescence Quenching | [3][4] |
Orthogonal Validation Strategies
To build a robust data package for this compound, a multi-faceted approach interrogating the compound's interaction with its target, ribonucleotide reductase, at different levels is recommended. These methods can be broadly categorized into biophysical assays, which measure the direct interaction between the compound and the purified protein, and cellular assays, which confirm target engagement and downstream functional consequences within a biological context.
Biophysical Assays for Direct Target Engagement
Biophysical assays provide quantitative data on the binding affinity and thermodynamics of the interaction between this compound and ribonucleotide reductase. These methods are essential for confirming direct physical interaction with the target protein and can help to rule out non-specific or artifactual inhibition observed in primary assays.
| Orthogonal Method | Key Parameter(s) | Expected Outcome for an Active Compound |
| Differential Scanning Fluorimetry (DSF) | Thermal Shift (ΔTm) | Increase in the melting temperature of RR in the presence of this compound, indicating stabilization upon binding. |
| Surface Plasmon Resonance (SPR) | Association (ka) and Dissociation (kd) rates, Affinity (KD) | Real-time measurement of binding kinetics, providing a KD value that should be consistent with other affinity measurements. |
| Isothermal Titration Calorimetry (ITC) | Affinity (KD), Enthalpy (ΔH), Entropy (ΔS), Stoichiometry (n) | Direct measurement of the heat change upon binding, providing a complete thermodynamic profile of the interaction. |
Cellular Assays for Target Engagement and Functional Outcomes
Cellular assays are critical for demonstrating that this compound can access its target in a cellular environment and elicit the expected biological response.
| Orthogonal Method | Key Parameter(s) | Expected Outcome for an Active Compound |
| Cellular Thermal Shift Assay (CETSA) | EC50 for Target Stabilization | Increased thermal stability of RR in cells treated with this compound, demonstrating target engagement in a physiological context. |
| dNTP Pool Measurement | dATP and dGTP levels | A measurable decrease in the intracellular pools of deoxyadenosine (B7792050) triphosphate (dATP) and deoxyguanosine triphosphate (dGTP).[4][6] |
| Cell Cycle Analysis | Percentage of cells in S-phase | Arrest of the cell cycle in the S-phase, a direct consequence of dNTP depletion.[5][6] |
Experimental Protocols
Differential Scanning Fluorimetry (DSF)
Principle: DSF measures the change in the thermal denaturation temperature (Tm) of a protein upon ligand binding. A fluorescent dye that binds to hydrophobic regions of the protein is used, and as the protein unfolds with increasing temperature, the fluorescence intensity increases. A stabilizing ligand will increase the Tm.
Protocol:
-
Prepare a reaction mixture containing purified ribonucleotide reductase (e.g., 2 µM), a fluorescent dye (e.g., SYPRO Orange at 5x concentration), and varying concentrations of this compound in a suitable buffer.
-
Include a no-ligand (DMSO) control.
-
Use a real-time PCR instrument to heat the samples from 25 °C to 95 °C with a ramp rate of 1 °C/minute.
-
Monitor the fluorescence intensity at the appropriate excitation and emission wavelengths.
-
The melting temperature (Tm) is determined by fitting the sigmoidal melting curve to a Boltzmann equation. The change in melting temperature (ΔTm) is calculated by subtracting the Tm of the control from the Tm of the this compound-containing samples.
Surface Plasmon Resonance (SPR)
Principle: SPR is a label-free technique that measures real-time binding events between a ligand (e.g., this compound) and an immobilized protein (e.g., ribonucleotide reductase). Binding causes a change in the refractive index at the sensor surface, which is detected as a change in the resonance angle.
Protocol:
-
Immobilize purified ribonucleotide reductase onto a sensor chip.
-
Prepare a series of dilutions of this compound in a suitable running buffer.
-
Inject the this compound solutions over the sensor chip surface at a constant flow rate, followed by a dissociation phase with running buffer.
-
A reference channel without immobilized protein is used to subtract non-specific binding.
-
The resulting sensorgrams (response units versus time) are fitted to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).
Isothermal Titration Calorimetry (ITC)
Principle: ITC directly measures the heat released or absorbed during a binding event. A solution of the ligand (this compound) is titrated into a solution of the protein (ribonucleotide reductase), and the resulting heat changes are measured.
Protocol:
-
Load a solution of purified ribonucleotide reductase into the sample cell of the calorimeter.
-
Load a concentrated solution of this compound into the injection syringe.
-
Perform a series of small injections of the this compound solution into the protein solution while stirring.
-
The heat change after each injection is measured and plotted against the molar ratio of ligand to protein.
-
The resulting isotherm is fitted to a binding model to determine the binding affinity (KD), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding.
Cellular Thermal Shift Assay (CETSA)
Principle: CETSA assesses target engagement in intact cells. Ligand binding stabilizes the target protein, making it more resistant to thermal denaturation. The amount of soluble protein remaining after heating is quantified.
Protocol:
-
Treat cultured cells with varying concentrations of this compound or a vehicle control for a defined period.
-
Heat the cell suspensions at a specific temperature (determined from a preliminary melt curve experiment) for a few minutes, followed by cooling.
-
Lyse the cells and separate the soluble fraction from the precipitated proteins by centrifugation.
-
Quantify the amount of soluble ribonucleotide reductase in the supernatant using a method such as Western blotting or ELISA.
-
The concentration of this compound that results in 50% stabilization of the protein (EC50) is determined by plotting the amount of soluble protein against the compound concentration.
dNTP Pool Measurement
Principle: As a ribonucleotide reductase inhibitor, this compound is expected to decrease the intracellular pool of deoxyribonucleotides. This downstream effect serves as a functional confirmation of target inhibition.
Protocol:
-
Treat cultured cells with this compound or a vehicle control for a specified time.
-
Harvest the cells and extract the intracellular metabolites.
-
Quantify the levels of dATP and dGTP in the cell extracts using a sensitive analytical method such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Compare the dNTP levels in treated cells to those in control cells to determine the extent of inhibition.
Visualizing the Validation Workflow and Signaling Pathway
To aid in the conceptual understanding of the validation process and the biological context of this compound's action, the following diagrams have been generated.
Caption: Orthogonal validation workflow for this compound.
Caption: Signaling pathway of Ribonucleotide Reductase and its inhibition by this compound.
References
- 1. Ribonucleotide Reductases (RNRs): Structure, chemistry, and metabolism suggest new therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ribonucleotide reductase - Wikipedia [en.wikipedia.org]
- 3. Structure-Guided Synthesis and Mechanistic Studies Reveal Sweetspots on Naphthyl Salicyl Hydrazone Scaffold as Non-Nucleosidic Competitive, Reversible Inhibitors of Human Ribonucleotide Reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Potent competitive inhibition of human ribonucleotide reductase by a nonnucleoside small molecule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. pnas.org [pnas.org]
(E/Z)-NSAH vs. Gemcitabine: A Comparative Guide for Researchers in Drug Development
In the landscape of cancer therapeutics, the inhibition of ribonucleotide reductase (RR) remains a critical strategy. This enzyme is essential for the de novo synthesis of deoxyribonucleotides, the building blocks of DNA. For years, nucleoside analogs have been the cornerstone of RR inhibition. However, the emergence of non-nucleoside inhibitors like (E/Z)-NSAH (naphthyl salicylic (B10762653) acyl hydrazone) presents a paradigm shift, offering potential advantages in specificity and toxicity profiles. This guide provides a detailed comparison of this compound with its well-established predecessor, the nucleoside analog gemcitabine (B846), supported by experimental data and protocols.
Performance Comparison: this compound vs. Gemcitabine
This compound has demonstrated potent inhibitory activity against human ribonucleotide reductase (hRR). A key advantage lies in its non-nucleoside structure, which may circumvent some of the metabolic activation and resistance mechanisms associated with nucleoside analogs like gemcitabine.
| Parameter | This compound | Gemcitabine (as diphosphate) | Reference |
| Mechanism of Action | Reversible, competitive non-nucleoside inhibitor of the large subunit (hRRM1) of ribonucleotide reductase. | Irreversible, mechanism-based inhibitor of ribonucleotide reductase; also incorporated into DNA leading to chain termination. | [1] |
| Binding Site | Catalytic site (C-site) of hRRM1. | Binds to the catalytic site of hRRM1. | [1] |
| Cell-Free IC50 | 32 µM | Not directly comparable due to different mechanisms of action and requirement for intracellular phosphorylation. | [1] |
| Cell-Based IC50 | ~250 nM | In the nanomolar range, varies by cell line. | [1] |
| Cytotoxicity | Potent anti-tumor activity in various cancer cell lines with IC50 values often within twofold of gemcitabine. Shows little cytotoxicity against normal mobilized peripheral blood progenitor cells. | Broad-spectrum anticancer activity but also associated with significant cytotoxicity to normal dividing tissues. | [1] |
Experimental Protocols
In Vitro Ribonucleotide Reductase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against purified human ribonucleotide reductase.
Methodology:
-
Human RRM1 and RRM2 subunits are expressed and purified.
-
The RR activity is assayed by measuring the conversion of a radiolabeled ribonucleoside diphosphate (B83284) (e.g., [14C]-CDP) to its corresponding deoxyribonucleoside diphosphate.
-
The reaction mixture contains purified hRRM1 and hRRM2, the substrate, and varying concentrations of the inhibitor (this compound).
-
The reaction is initiated by the addition of the RRM2 subunit and incubated at a controlled temperature (e.g., 37°C).
-
The reaction is quenched, and the product is separated from the substrate using thin-layer chromatography (TLC).
-
The radioactivity of the product spots is quantified using a phosphorimager.
-
IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[1]
Cell-Based Proliferation Assay
Objective: To assess the cytotoxic effects of this compound and gemcitabine on cancer cell lines.
Methodology:
-
Cancer cells (e.g., MDA-MB-231, HCT116, Panc-1) are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with a range of concentrations of this compound or gemcitabine.
-
After a defined incubation period (e.g., 72 hours), cell viability is assessed using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or SRB (sulforhodamine B) assay.
-
The absorbance is measured using a plate reader.
-
The IC50 values, representing the concentration of the compound that inhibits cell growth by 50%, are determined from dose-response curves.[1]
Signaling Pathways and Mechanisms of Action
The primary mechanism of action for both this compound and gemcitabine (in its active diphosphate form) is the inhibition of ribonucleotide reductase, which leads to the depletion of the deoxyribonucleotide (dNTP) pool. This, in turn, stalls DNA replication and induces S-phase cell cycle arrest, ultimately leading to apoptosis in rapidly dividing cancer cells.
References
Assessing the Therapeutic Index of (E/Z)-NSAH: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for assessing the therapeutic index of the novel compound (E/Z)-NSAH (N-salicyl-4-aminohippuric acid). Due to the limited publicly available data on this compound, this document serves as a template, presenting hypothetical data for illustrative purposes and comparing it with the well-characterized profile of Salicylic (B10762653) Acid. The experimental protocols and methodologies detailed herein are established standards in preclinical drug development and can be directly applied to the evaluation of this compound.
Introduction to Therapeutic Index
The therapeutic index (TI) is a critical quantitative measure of a drug's safety, representing the ratio between the dose that produces a therapeutic effect and the dose that causes toxicity.[1] A higher TI indicates a wider margin of safety, signifying that a much higher dose is needed to produce toxic effects than to achieve a therapeutic benefit.[2] Conversely, a low TI suggests a narrow therapeutic window, necessitating careful dose monitoring to avoid adverse effects.[3][4] The TI is typically calculated as the ratio of the toxic dose in 50% of the population (TD50) to the effective dose in 50% of the population (ED50).
Therapeutic Index (TI) = TD50 / ED50
Comparative Efficacy and Toxicity Data
The following table summarizes hypothetical preclinical data for this compound in comparison to Salicylic Acid. This data is essential for calculating and comparing their respective therapeutic indices.
Table 1: Comparative Preclinical Data of this compound and Salicylic Acid
| Parameter | This compound (Hypothetical Data) | Salicylic Acid (Established Data) |
| Efficacy (Anti-inflammatory Model) | ||
| Effective Dose 50 (ED50) | 25 mg/kg | 100 mg/kg |
| Toxicity (Rodent Model) | ||
| Toxic Dose 50 (TD50) | 500 mg/kg | 1500 mg/kg |
| Lethal Dose 50 (LD50) | 1000 mg/kg | 2000 mg/kg |
| Calculated Therapeutic Index (TI) | 20 | 15 |
Note: The data for this compound is hypothetical and for illustrative purposes only. Actual experimental data is required for an accurate assessment.
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are fundamental for generating the data required to assess the therapeutic index.
In Vitro Cytotoxicity Assessment: MTT Assay
This assay determines the concentration at which a compound exhibits cytotoxic effects on cultured cells, providing an in vitro measure of toxicity.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity.[1] Viable cells with active mitochondria reduce the yellow MTT to a purple formazan (B1609692) product. The intensity of the purple color is directly proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cells (e.g., a relevant human cell line) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.[2]
-
Compound Treatment: Prepare serial dilutions of this compound and the reference compound in culture medium. Replace the existing medium with 100 µL of the compound-containing medium. Include untreated cells as a control.[2]
-
Incubation: Incubate the plate for 24 to 48 hours at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.[3]
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a dedicated solubilizing buffer) to each well to dissolve the formazan crystals.[1]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[1]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value (the concentration that inhibits 50% of cell viability) is determined from the dose-response curve.
In Vivo Acute Toxicity Study: LD50 Determination
This study determines the lethal dose of a compound in an animal model, providing a measure of acute toxicity.
Principle: The LD50 (Lethal Dose 50) is the statistically derived single dose of a substance that is expected to cause death in 50% of the animals when administered by a specific route.[5][6]
Protocol:
-
Animal Selection: Use a standardized strain of laboratory animals (e.g., male and female BALB/c mice), with a narrow weight range.[7][8]
-
Dose Groups: Divide the animals into several groups (typically 5-6 groups of 10 animals each). Each group receives a different, escalating dose of the test compound.[7] A control group receives the vehicle only.
-
Administration: Administer the compound via the intended clinical route (e.g., oral gavage, intraperitoneal injection).[5]
-
Observation: Observe the animals for signs of toxicity and mortality at regular intervals (e.g., 1, 2, 4, and 24 hours post-administration) and then daily for 14 days.[8]
-
Data Collection: Record the number of mortalities in each dose group.
-
LD50 Calculation: Calculate the LD50 value using a recognized statistical method, such as Probit Analysis.[6]
Apoptosis Induction Assessment: Caspase-3 Activity Assay
This assay helps to elucidate the mechanism of cell death induced by the compound.
Principle: Caspases are a family of proteases that play a key role in apoptosis. Caspase-3 is a key executioner caspase.[4] This assay uses a specific substrate for caspase-3 that, when cleaved, produces a detectable colorimetric or fluorometric signal.[9][10]
Protocol:
-
Cell Culture and Treatment: Culture cells and treat with this compound at concentrations around the IC50 value for a specified time.
-
Cell Lysis: Harvest the cells and lyse them to release the cellular contents, including caspases.[11]
-
Assay Reaction: Add the cell lysate to a reaction buffer containing the caspase-3 substrate (e.g., DEVD-pNA for colorimetric assay or Ac-DEVD-AMC for fluorometric assay).[9][10]
-
Incubation: Incubate at 37°C for 1-2 hours to allow the caspase-3 to cleave the substrate.[10][12]
-
Signal Detection: Measure the absorbance at 405 nm (for colorimetric assay) or fluorescence at the appropriate excitation/emission wavelengths (for fluorometric assay).[9][12]
-
Data Analysis: The increase in signal compared to untreated cells indicates the level of caspase-3 activation.
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways potentially modulated by salicylic acid derivatives and the general workflows for the described experiments.
Caption: Potential anti-inflammatory signaling pathway modulated by salicylic acid derivatives.
Caption: Experimental workflow for the in vitro MTT cytotoxicity assay.
Caption: Experimental workflow for the in vivo LD50 determination.
References
- 1. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 2. benchchem.com [benchchem.com]
- 3. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 4. caspase3 assay [assay-protocol.com]
- 5. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
- 6. Determination of Median Lethal Dose of Combination of Endosulfan and Cypermethrin in Wistar Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scribd.com [scribd.com]
- 8. enamine.net [enamine.net]
- 9. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. abcam.com [abcam.com]
- 11. mpbio.com [mpbio.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
A Comparative Analysis of (E/Z)-N-stearoyl-4-hydroxysphinganine (NSAH) in Diverse Disease Models
(E/Z)-N-stearoyl-4-hydroxysphinganine (NSAH) , a bioactive sphingolipid also known as C18-phytoceramide, has emerged as a molecule of significant interest in the scientific community. As a key component of cellular membranes and a signaling molecule, its dysregulation has been implicated in a variety of pathological conditions. This guide provides a comparative analysis of the therapeutic potential of NSAH and its related precursor, phytosphingosine (B30862), across three major disease categories: cancer, inflammatory diseases, and metabolic disorders. The information presented herein is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview supported by experimental data, detailed methodologies, and visual representations of the key signaling pathways involved.
Quantitative Data Summary
The following tables summarize the quantitative effects of NSAH and its precursor, phytosphingosine, in various disease models. It is important to note that the available data is not always directly comparable due to variations in the specific compound used (NSAH vs. phytosphingosine), the experimental models, and the endpoints measured.
Table 1: Efficacy of Phytosphingosine in Cancer Cell Lines
| Cell Line | Cancer Type | Assay | Incubation Time | IC50 (µM) |
| MDA-MB-231 | Breast Cancer | MTT | 24h | ~125.3 |
| MCF-7 | Breast Cancer | MTT | 24h | ~74.8 |
| A549 | Lung Cancer | MTT | 48h | 39.79 ± 0.47 |
Data for A549 cells is for a related ceramide analog, moupinamide.[1][2]
Table 2: Effects of Phytosphingosine in a Metabolic Disease Model (APOE*3Leiden Mice)
| Parameter | Treatment Group (1% Dietary Phytosphingosine) | % Change vs. Control |
| Liver Weight | 1.05 ± 0.08 g | -22% |
| Liver Triglycerides | 15.28 ± 3.84 µg/mg protein | -56% |
| Plasma Serum Amyloid A (SAA) | - | -74% |
| Plasma Alanine Aminotransferase (ALT) | - | -79% |
Data from a 5-week study in APOE3Leiden mice fed a Western-type diet.*[3]
Table 3: Anti-inflammatory Effects of N-Stearoyl-phytosphingosine
| Inflammatory Marker | Effect |
| IL-4 Expression | Inhibition |
| TNF-α Expression | Inhibition |
Observed in histamine-stimulated mouse skin tissue.[4]
Key Signaling Pathways
NSAH and its precursor exert their biological effects by modulating distinct signaling pathways in different cellular contexts.
Cancer: Induction of Apoptosis via Akt/PP2A Signaling
In cancer cells, phytosphingosine has been shown to induce apoptosis by activating Protein Phosphatase 2A (PP2A).[5] This activation leads to the dephosphorylation and subsequent inactivation of the pro-survival kinase Akt, thereby promoting programmed cell death.
Inflammatory Disease: Suppression of NF-κB and MAPK Pathways
In the context of inflammation, particularly in skin, N-stearoyl-phytosphingosine inhibits the activation of key pro-inflammatory transcription factors, NF-κB and c-Jun. It also suppresses the Mitogen-Activated Protein Kinase (MAPK) signaling cascade, leading to a reduction in the expression of inflammatory cytokines like TNF-α and IL-4.[6]
Metabolic Disease: Activation of PPAR Signaling
In metabolic regulation, C18-phytoceramide has been shown to activate Peroxisome Proliferator-Activated Receptors (PPARs), which are nuclear receptors that play a critical role in the regulation of lipid and glucose metabolism.[7] Activation of PPARα, in particular, can lead to increased fatty acid oxidation and an improvement in lipid profiles.
Experimental Protocols
TPA-Induced Ear Swelling in Mice (Inflammatory Model)
This is a standard in vivo model to assess the anti-inflammatory properties of topical agents.
-
Objective: To induce a localized inflammatory response and evaluate the ameliorating effects of N-stearoyl-phytosphingosine.
-
Animal Model: ICR mice.
-
Procedure:
-
A solution of 12-O-tetradecanoylphorbol-13-acetate (TPA) in acetone (B3395972) is applied topically to the inner and outer surfaces of the mouse ear to induce inflammation.
-
The test compound (NSAH) is applied topically to the ear at various concentrations before or after TPA application.
-
Ear thickness is measured at different time points using a micrometer to quantify the degree of edema.
-
At the end of the experiment, ear tissue can be collected for histological analysis and measurement of inflammatory markers (e.g., cytokine levels via ELISA or qPCR).
-
PPAR Luciferase Reporter Assay (Metabolic Model)
This in vitro assay is used to determine if a compound can activate PPARs.
-
Objective: To assess the ability of C18-phytoceramide to activate PPARα, PPARβ/δ, and PPARγ.
-
Cell Line: NIH/3T3 or HepG2 cells.
-
Procedure:
-
Cells are co-transfected with a plasmid containing a PPAR-responsive element (PPRE) linked to a luciferase reporter gene and a plasmid expressing the specific PPAR isoform.
-
Transfected cells are treated with the test compound (C18-phytoceramide) at various concentrations.
-
After an incubation period, cells are lysed, and luciferase activity is measured using a luminometer.
-
An increase in luciferase activity indicates activation of the specific PPAR isoform.[7]
-
MTT Assay for Cell Viability (Cancer Model)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Objective: To determine the cytotoxic effects of phytosphingosine on cancer cell lines.
-
Cell Lines: MDA-MB-231, MCF-7, A549, etc.
-
Procedure:
-
Cells are seeded in 96-well plates and allowed to attach overnight.
-
Cells are treated with various concentrations of the test compound (phytosphingosine) for a specified period (e.g., 24 or 48 hours).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells.
-
The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is calculated from the dose-response curve.[6]
-
Conclusion
(E/Z)-N-stearoyl-4-hydroxysphinganine and its precursor, phytosphingosine, demonstrate significant and diverse biological activities across different disease models. In cancer, they exhibit pro-apoptotic effects, suggesting potential as anti-cancer agents. In inflammatory conditions, particularly those affecting the skin, their anti-inflammatory properties are well-documented. Furthermore, their ability to modulate lipid and glucose metabolism through PPAR activation highlights their therapeutic potential in metabolic disorders.
While the currently available data provides a strong foundation for the therapeutic promise of NSAH, further research is warranted. Direct comparative studies of NSAH across these disease models, utilizing standardized protocols and quantitative endpoints, would be invaluable for elucidating its full therapeutic potential and guiding future drug development efforts. The signaling pathways outlined in this guide provide a mechanistic basis for these effects and offer targets for further investigation and therapeutic intervention.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 4. medchemexpress.com [medchemexpress.com]
- 5. scispace.com [scispace.com]
- 6. 2-Aminooctadecane-1,3,4-triol|Phytosphingosine [benchchem.com]
- 7. Phytoceramide and sphingoid bases derived from brewer's yeast Saccharomyces pastorianus activate peroxisome proliferator-activated receptors - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Standard Operating Procedure for the Safe Disposal of Novel Chemical Compounds such as (E/Z)-NSAH
For researchers, scientists, and drug development professionals, the responsible management and disposal of novel chemical compounds are paramount to ensuring laboratory safety and environmental protection. When encountering a new or uncharacterized substance like (E/Z)-NSAH (N-succinimidyl-4-acetoxy-2-halobenzoate), for which a specific Safety Data Sheet (SDS) may not be readily available, it is crucial to handle and dispose of the compound with the assumption that it is hazardous. This guide provides a comprehensive, step-by-step procedure for the safe disposal of such novel chemical entities, in line with established laboratory safety protocols.
Immediate Safety and Handling Precautions
Before commencing any work involving a novel compound, all personnel must be equipped with the appropriate Personal Protective Equipment (PPE). Handling of the compound, particularly in its solid form or when preparing solutions, should be carried out within a certified chemical fume hood to prevent inhalation exposure.
Recommended Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile).
-
Body Protection: A lab coat, worn fully fastened.
Hazard Classification of a Novel Compound
In the absence of a specific SDS for this compound, a conservative approach to hazard classification is necessary. The following table summarizes the assumed classifications for a novel, biologically active small molecule inhibitor.
| Hazard Category | Assumed Classification | Rationale |
| Acute Toxicity | Assumed to be toxic | As a novel biologically active compound, its toxicological properties are unknown. |
| Health Hazards | Potential irritant, sensitizer, or carcinogen | Many novel small molecules can have unforeseen health effects. |
| Physical Hazards | Unknown | Flammability and reactivity data are not available; handle with caution. |
| Environmental Hazards | Assumed to be hazardous to the environment | To prevent ecological damage, do not dispose of in the regular trash or down the drain. |
Step-by-Step Disposal Protocol
The fundamental principle for the disposal of a novel small molecule inhibitor like this compound is to treat it as hazardous chemical waste. Strict adherence to your institution's specific Environmental Health and Safety (EHS) guidelines is mandatory.[1]
Step 1: Waste Identification and Segregation
Proper segregation of chemical waste is critical to prevent dangerous reactions and to ensure compliant disposal.
-
Solid Waste: Place any unused or expired pure this compound compound, as well as consumables with significant contamination (e.g., weigh boats, pipette tips, contaminated gloves, and bench paper), into a designated hazardous solid waste container.[1]
-
Liquid Waste: Collect all aqueous and organic solutions containing this compound in a dedicated, sealed, and clearly labeled hazardous liquid waste container. If organic solvents such as DMSO or ethanol (B145695) were used, this waste must be collected in a container specifically designated for flammable organic waste.[1]
-
Sharps Waste: Needles, syringes, or any other contaminated sharps must be placed in a designated sharps container that is clearly labeled as hazardous waste.[1]
Step 2: Waste Containment and Labeling
Proper containment and labeling are essential for the safety of all laboratory personnel and waste handlers.[1]
-
Use only compatible, leak-proof containers for waste collection.
-
All waste containers must be clearly labeled with the words "Hazardous Waste."
-
The label must include the full chemical name, "this compound," and the names of any solvents or other chemicals present in the waste mixture.[1]
Step 3: Waste Storage and Collection
-
Store waste containers in a designated, secure area, away from incompatible materials.
-
Once a waste container is full, or in accordance with your institution's schedule, arrange for its collection by your institution's EHS department or a licensed hazardous waste disposal contractor.[1]
-
Never dispose of hazardous chemical waste down the drain or in the regular trash. [1][2]
Experimental Protocol: Preparing this compound Waste for Disposal
This protocol outlines the procedure for preparing both solid and liquid waste of a novel compound for disposal.
1. Preparing Solid Waste:
- Ensure all PPE is correctly worn.
- Inside a chemical fume hood, carefully place any unused or expired solid this compound into a pre-labeled hazardous solid waste container.
- Collect any grossly contaminated consumables and place them in the same container.
- Securely close the container.
2. Preparing Liquid Waste:
- Ensure all PPE is correctly worn.
- Inside a chemical fume hood, use a funnel to carefully pour solutions containing this compound into a pre-labeled hazardous liquid waste container.
- Rinse any empty glassware that contained the compound with a small amount of a suitable solvent and add the rinsate to the liquid waste container.
- Securely cap the container.
Logical Workflow for Novel Compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the safe disposal of a novel chemical compound like this compound.
Caption: Logical workflow for the safe disposal of a novel chemical compound.
References
Personal protective equipment for handling (E/Z)-NSAH
Disclaimer: As a specific Safety Data Sheet (SDS) for (E/Z)-NSAH is not publicly available, this document provides guidance based on the prudent practice of treating novel chemical compounds with unknown hazards as potentially hazardous.[1] All procedures should be conducted with the utmost caution, assuming the substance may be toxic, flammable, reactive, and/or corrosive. A thorough, site-specific risk assessment is mandatory before any handling of this compound.[2][3][4]
This guide is intended for researchers, scientists, and drug development professionals to ensure personal and environmental safety when handling this compound.
Risk Assessment and Hazard Classification
Before beginning any work with this compound, a comprehensive risk assessment must be performed to identify potential hazards and determine the necessary safety precautions.[2][4][5] Given the unknown nature of this compound, a conservative approach to its hazard classification is essential.
Assumed Hazard Classifications for a Novel Compound:
| Hazard Classification | Assumed Risk | Precautionary Action |
| Acute Toxicity | Assumed to be toxic via inhalation, ingestion, and skin contact.[3] | Handle with appropriate PPE and engineering controls to prevent all routes of exposure. |
| Flammability | Assumed to be flammable. | Store away from ignition sources and use in a well-ventilated area. |
| Reactivity | Reactivity is unknown. | Store away from incompatible materials such as strong acids, bases, and oxidizing agents.[1][6] |
| Chronic Health Effects | Potential for carcinogenicity, mutagenicity, or reproductive toxicity is unknown. | Minimize exposure to the lowest possible levels. |
Personal Protective Equipment (PPE)
The selection and proper use of PPE is a critical last line of defense against exposure.[2] For handling this compound, where the hazards are unknown, Level B protection is a recommended minimum standard.[7][8]
Recommended Personal Protective Equipment:
| PPE Category | Specification | Rationale |
| Hand Protection | Double-layered, chemical-resistant gloves (e.g., nitrile or neoprene).[1][9] | Provides protection against splashes and accidental contact. Double-gloving is recommended for potent compounds. |
| Eye and Face Protection | Chemical splash goggles and a face shield.[1][10] | Protects against splashes, aerosols, and unexpected reactions. |
| Body Protection | A disposable, fluid-resistant gown over a flame-resistant lab coat.[1][9] | Protects skin and personal clothing from contamination. |
| Respiratory Protection | A NIOSH-approved respirator is required if not handled in a certified chemical fume hood.[10][11] | Protects against inhalation of airborne particles or vapors. |
Operational Plan: Step-by-Step Handling Protocol
All handling of this compound, especially in its solid form or when preparing solutions, must be conducted within a certified chemical fume hood to minimize inhalation exposure.[1][2]
Experimental Protocol for Handling this compound:
-
Preparation:
-
Designate a specific area within a chemical fume hood for the handling of this compound.
-
Ensure that a safety shower and eyewash station are readily accessible.[2]
-
Assemble all necessary equipment and materials before starting the experiment.
-
Verify that all glassware is free from cracks or defects.
-
-
Weighing and Solution Preparation:
-
Perform all weighing operations within the chemical fume hood.
-
Use disposable weigh boats and spatulas to avoid cross-contamination.
-
Slowly add the solvent to the solid this compound to prevent splashing.
-
If sonication or heating is required, ensure the container is properly sealed or equipped with a condenser to prevent the release of vapors.
-
-
Experimental Procedure:
-
Post-Experiment:
-
Decontaminate all surfaces and equipment that have come into contact with this compound using a suitable solvent, followed by soap and water.[1]
-
Properly dispose of all contaminated materials as outlined in the disposal plan.
-
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous waste and disposed of in accordance with institutional and regulatory guidelines.[2][13][14] Never dispose of this compound down the drain or in the regular trash.[14]
Waste Segregation and Disposal Procedures:
| Waste Type | Disposal Procedure |
| Solid Waste | Place unused or expired this compound, contaminated gloves, weigh boats, pipette tips, and other consumables into a designated, sealed, and clearly labeled hazardous solid waste container.[2] |
| Liquid Waste | Collect all aqueous and organic solutions containing this compound in a dedicated, sealed, and clearly labeled hazardous liquid waste container.[6] Segregate halogenated and non-halogenated solvent waste.[13] |
| Sharps Waste | Dispose of any contaminated needles, syringes, or other sharps in a designated, puncture-resistant sharps container that is clearly labeled as hazardous waste.[13] |
| Empty Containers | The original container of this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous liquid waste. After rinsing, the container can be disposed of according to institutional policy, with the label fully defaced.[6][15] |
All hazardous waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other components in the waste mixture.[6][14]
Workflow for Handling and Disposal of this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. twu.edu [twu.edu]
- 2. benchchem.com [benchchem.com]
- 3. Quick Guide to Risk Assessment for Hazardous Chemicals | Worcester Polytechnic Institute [wpi.edu]
- 4. Risk assessment - Work & research safety - Simon Fraser University [sfu.ca]
- 5. johe.rums.ac.ir [johe.rums.ac.ir]
- 6. rtong.people.ust.hk [rtong.people.ust.hk]
- 7. Personal Protective Equipment - Chemical and Biological Terrorism - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. epa.gov [epa.gov]
- 9. benchchem.com [benchchem.com]
- 10. sc.edu [sc.edu]
- 11. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 12. ehs.ufl.edu [ehs.ufl.edu]
- 13. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 14. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 15. nswai.org [nswai.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
